Benzothiazolium, 3-butyl-2-methyl-, iodide
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
3-butyl-2-methyl-1,3-benzothiazol-3-ium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16NS.HI/c1-3-4-9-13-10(2)14-12-8-6-5-7-11(12)13;/h5-8H,3-4,9H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSCDFMKIRNFIR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=C(SC2=CC=CC=C21)C.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385155 | |
| Record name | Benzothiazolium, 3-butyl-2-methyl-, iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27086-49-3 | |
| Record name | Benzothiazolium, 3-butyl-2-methyl-, iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesizing Advanced Fluorogenic Probes: A Technical Guide to Benzothiazolium, 3-butyl-2-methyl-, iodide
Executive Summary
In the landscape of modern molecular imaging, photodynamic therapy (PDT), and nucleic acid analysis, the architectural design of fluorescent probes is paramount. At the core of many of these advanced fluorophores lies a critical precursor: Benzothiazolium, 3-butyl-2-methyl-, iodide (CAS 27086-49-3) [1][2].
As an application scientist, selecting the right heterocyclic quaternary ammonium salt dictates the photophysical destiny of the final dye. While N-methyl and N-ethyl derivatives are common, the N-butyl substitution in this specific benzothiazolium salt provides a highly calibrated degree of lipophilicity. This structural nuance is essential for preventing non-fluorescent H-aggregation in aqueous media, enhancing membrane permeability for live-cell imaging, and driving target-specific fluorogenic "light-on" responses[3][4].
This whitepaper provides an in-depth mechanistic analysis, verified synthetic protocols, and photophysical data for utilizing this compound in the development of cyanine, merocyanine, and squaraine dyes.
Physicochemical Profile & Molecular Identity
Before initiating any synthetic workflow, it is critical to validate the precursor's fundamental properties. The highly acidic nature of the C2-methyl protons—activated by the adjacent positively charged quaternized nitrogen—is the chemical engine that drives its utility in condensation reactions[5].
Table 1: Core Chemical Properties of CAS 27086-49-3
| Property | Specification / Value |
| Chemical Name | Benzothiazolium, 3-butyl-2-methyl-, iodide[1] |
| IUPAC Synonym | 3-butyl-2-methyl-1,3-benzothiazol-3-ium iodide |
| CAS Registry Number | 27086-49-3[1] |
| Molecular Formula | C12H16INS[6][7] |
| Molecular Weight | 333.23 g/mol [6][7] |
| Structural Role | Electron-donor (D) moiety in D-π-A dye architectures[8] |
| Reactivity Profile | Highly susceptible to base-catalyzed deprotonation at C2[5] |
Mechanistic Grounding: The Knoevenagel Condensation
The synthesis of cyanine and squaraine dyes from 3-butyl-2-methylbenzothiazolium iodide relies entirely on the Knoevenagel condensation [5][8].
The Causality of the Reaction:
-
Deprotonation: The addition of a mild base (e.g., triethylamine, sodium carbonate, or pyridine) deprotonates the C2-methyl group.
-
Enamine Formation: This yields a highly reactive, neutral enamine (or anhydrobase) intermediate[9].
-
Electrophilic Attack: The enamine acts as a potent nucleophile, attacking electrophilic centers such as the carbonyl carbons of squaric acid[10], 4-carboxybenzaldehyde[5], or halogenated quinolinium salts[3].
-
Conjugation: Subsequent dehydration (-H₂O) or dehydrohalogenation (-HI) locks the molecules into an extended, highly delocalized polymethine π-system, drastically shifting the absorption profile from the UV into the visible or near-infrared (NIR) spectrum[5][11].
Fig 1. Base-catalyzed Knoevenagel condensation pathway of 3-butyl-2-methylbenzothiazolium iodide.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and scientific integrity, the following protocol details the synthesis of a symmetrical squaraine dye—a potent photosensitizer for Photodynamic Therapy (PDT)[10][11].
Protocol: Synthesis of N-Butyl Benzothiazolium Squaraine Dye
Rationale: Squaric acid provides a rigid, electron-deficient central ring. Condensing it with two equivalents of our N-butyl benzothiazolium salt yields a zwitterionic dye with intense absorption in the "phototherapeutic window" (660–714 nm)[11].
Reagents Required:
-
3-butyl-2-methylbenzothiazolium iodide (2.0 equivalents)[10]
-
Squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) (1.0 equivalent)[10]
Step-by-Step Methodology:
-
Initiation: Suspend 2.0 mmol of 3-butyl-2-methylbenzothiazolium iodide and 1.0 mmol of squaric acid in 20 mL of the n-butanol/pyridine mixture within a round-bottom flask equipped with a Dean-Stark trap[10].
-
Thermal Activation: Heat the mixture to reflux (approx. 115°C). Causality: The high temperature is required to drive off water (azeotropic removal), pushing the equilibrium toward the condensed product[10].
-
Self-Validation (Visual Cue): Monitor the reaction for 4 to 6 hours. The system is self-validating; a successful enamine attack and subsequent conjugation will cause the pale/colorless solution to transition into an intense, dark blue/green color, indicating the formation of the extended squaraine chromophore[10].
-
Isolation: Cool the reaction mixture in an ice bath. The high lipophilicity of the N-butyl chains combined with the zwitterionic core will force the dye to precipitate out of the polar solvent mixture[10].
-
Purification: Collect the precipitate via vacuum filtration. Wash thoroughly with cold diethyl ether and water to remove unreacted starting materials and pyridine residues[10].
(Note: For asymmetric monomethine cyanine dyes targeting DNA/RNA, a greener mechanochemical approach using sodium carbonate in a solvent-free or ethanol-water medium can be utilized[3].)
Photophysical Data & Application Mapping
The derivatives synthesized from CAS 27086-49-3 exhibit remarkable photophysical diversity depending on the chosen electrophilic partner[5][8]. The N-butyl chain specifically minimizes fluorescence quenching in aqueous biological buffers, making these dyes highly sensitive noncovalent labels[4].
Table 2: Comparative Photophysical Properties of Benzothiazolium-Derived Dyes
| Dye Class | Electrophilic Partner | Target Application | Absorbance Max (λmax) | Emission Max (λem) | Key Photophysical Trait |
| Monomethine Cyanine | Quinolinium Salts | DNA / RNA Staining[3] | 480 - 510 nm | 530 - 550 nm | Strong aggregachromism; massive fluorescence enhancement upon nucleic acid intercalation[3]. |
| Merocyanine | 4-Carboxybenzaldehyde | Protein Labeling (BSA)[5][12] | 570 - 605 nm | 610 - 630 nm | Solvatochromic; large Stokes shift (~5000 cm⁻¹)[5][12]. |
| Squaraine | Squaric Acid | Photodynamic Therapy[10][11] | 660 - 714 nm | 680 - 720 nm | Narrow, intense NIR absorption; high singlet oxygen yield[11]. |
References
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- 3. Mechanochemical Approach to a Monocationic Asymmetric Monomethine Cyanine Dye for Nucleic Acid Analysis and Visualization - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Synthesis, Characterization, and BSA Binding Properties of Carboxylated Merocyanine-Based Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. CN111217806B - Hemicyanine compound based on benzothiazole-linked heterocycle and preparation method and application thereof - Google Patents [patents.google.com]
- 9. US3506655A - Process for preparing dyes useful as sensitizers for silver halide emulsions - Google Patents [patents.google.com]
- 10. Synthesis, Photochemical and In Vitro Cytotoxic Evaluation of New Iodinated Aminosquaraines as Potential Sensitizers for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Difference between N-butyl and N-ethyl benzothiazolium iodide salts
An In-depth Technical Guide to the Core Differences Between N-butyl and N-ethyl Benzothiazolium Iodide Salts
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-alkyl benzothiazolium salts represent a versatile class of heterocyclic compounds with a wide array of applications in medicinal chemistry and materials science. This guide provides a detailed comparative analysis of two prominent members of this class: N-ethyl-benzothiazolium iodide and N-butyl-benzothiazolium iodide. We will explore the nuances in their synthesis, physicochemical characteristics, and biological activities, offering insights into how the seemingly minor difference in their N-alkyl substituent—an ethyl versus a butyl group—can significantly influence their properties and potential applications in drug development. This document is intended to serve as a comprehensive resource for researchers and professionals working with or considering these compounds for their own investigations.
Introduction to Benzothiazolium Salts
Benzothiazole, a bicyclic heterocyclic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] When the nitrogen atom of the thiazole ring is quaternized with an alkyl group, it forms a benzothiazolium salt. This modification introduces a permanent positive charge, significantly altering the molecule's physicochemical and biological properties. These cationic compounds have garnered considerable interest for a variety of applications, including as antimicrobial agents, anticancer therapeutics, and as functional dyes and sensors.[3][4][5] The N-alkyl substituent plays a crucial role in modulating the lipophilicity, steric hindrance, and ultimately, the biological efficacy of these salts.[6] This guide will focus on the comparative aspects of the N-ethyl and N-butyl iodide salts, two commonly studied derivatives.
Synthesis and Physicochemical Properties
The synthesis of N-alkyl benzothiazolium iodides is typically achieved through the quaternization of a benzothiazole derivative. A common method involves the direct N-alkylation of benzothiazole with an appropriate alkyl iodide, such as ethyl iodide or butyl iodide.[7][8]
General Synthesis Protocol
A solvent-free approach for the synthesis of N-alkylbenzothiazolium iodide salts has been reported, offering an efficient and environmentally friendlier alternative to traditional solvent-based methods.[7][8]
Experimental Protocol: Solvent-Free Synthesis of N-Alkylbenzothiazolium Iodide
-
Reaction Setup: In a sealed reaction vessel, combine equimolar amounts of benzothiazole and the corresponding alkyl iodide (ethyl iodide for the N-ethyl derivative and butyl iodide for the N-butyl derivative).
-
Heating: Heat the reaction mixture with stirring. The optimal temperature and reaction time will vary depending on the alkyl iodide used. For instance, the synthesis of N-ethyl benzothiazolium iodide may require heating at a lower temperature compared to the N-butyl analogue due to the higher reactivity of ethyl iodide.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting solid product is then washed with a suitable solvent, such as diethyl ether, to remove any unreacted starting materials. The purified N-alkyl benzothiazolium iodide salt is then dried under vacuum.
Comparative Physicochemical Properties
The length of the N-alkyl chain has a direct impact on the physicochemical properties of the benzothiazolium salt.
| Property | N-Ethyl Benzothiazolium Iodide | N-Butyl Benzothiazolium Iodide | Rationale for Difference |
| Molecular Weight | 291.16 g/mol | 319.21 g/mol | The addition of two extra methylene groups in the butyl chain increases the molecular weight. |
| Melting Point | 188-190 °C[8] | 155-157 °C[8] | The longer, more flexible butyl chain can disrupt crystal packing, leading to a lower melting point compared to the more compact ethyl derivative. |
| Lipophilicity (logP) | Predicted to be lower | Predicted to be higher | The longer alkyl chain of the butyl group increases the nonpolar character of the molecule, leading to higher lipophilicity. This can influence solubility in different solvents and interaction with biological membranes. |
| Thermal Stability (TGA) | Onset of decomposition ~230 °C | Onset of decomposition ~220 °C | Thermal stability can be influenced by crystal lattice energy and intermolecular forces. The difference here is minor but may be related to the packing efficiency in the solid state. |
Note: The melting point and thermal stability data are based on available literature and may vary slightly depending on the experimental conditions and purity of the sample.
Comparative Biological Activities
While direct comparative studies between N-ethyl and N-butyl benzothiazolium iodide are limited, the structure-activity relationship (SAR) of N-alkyl quaternary ammonium compounds provides a strong basis for predicting their relative biological activities. The length of the alkyl chain is a critical determinant of both antimicrobial and cytotoxic efficacy.
Antimicrobial Activity
N-alkyl benzothiazolium salts, as quaternary ammonium compounds, are known to possess broad-spectrum antimicrobial activity.[9][10] The primary mechanism of action involves the disruption of the bacterial cell membrane.[11]
Mechanism of Antimicrobial Action
-
Adsorption: The positively charged benzothiazolium headgroup electrostatically interacts with the negatively charged components of the bacterial cell surface.
-
Membrane Penetration: The hydrophobic N-alkyl chain penetrates the lipid bilayer of the cell membrane.
-
Membrane Disruption: This penetration disrupts the membrane integrity, leading to the leakage of essential intracellular components, such as ions and metabolites.
-
Cell Death: The loss of membrane potential and leakage of cellular contents ultimately leads to bacterial cell death.
Influence of Alkyl Chain Length on Antimicrobial Activity
The antimicrobial activity of N-alkyl quaternary ammonium compounds generally increases with the length of the alkyl chain up to a certain point, often referred to as the "cutoff effect".[12] This is because a longer alkyl chain enhances the lipophilicity of the molecule, facilitating its partitioning into the bacterial membrane. However, beyond an optimal length, the aqueous solubility decreases significantly, which can hinder the compound's ability to reach the bacterial cells, leading to a decrease in activity.
Based on this principle, it is anticipated that N-butyl benzothiazolium iodide would exhibit greater antimicrobial activity (i.e., lower Minimum Inhibitory Concentrations or MICs) against a range of bacteria compared to N-ethyl benzothiazolium iodide. The butyl group provides a more favorable balance of hydrophobicity and hydrophilicity for effective membrane disruption.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and widely used technique to determine the MIC of an antimicrobial agent.[13][14]
-
Preparation of Stock Solution: Dissolve the N-alkyl benzothiazolium iodide salt in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide) to a known concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Cytotoxic Activity
Benzothiazole derivatives have been extensively investigated for their anticancer properties.[3][15][16] The cytotoxicity of N-alkyl benzothiazolium salts against cancer cells is also influenced by the length of the N-alkyl chain.
Influence of Alkyl Chain Length on Cytotoxicity
Similar to antimicrobial activity, the cytotoxicity of these compounds is often correlated with their lipophilicity. A longer alkyl chain can enhance the uptake of the compound into cancer cells and facilitate its interaction with intracellular targets, such as mitochondria. Disruption of mitochondrial function is a common mechanism by which these compounds induce apoptosis (programmed cell death) in cancer cells.
Therefore, it is plausible that N-butyl benzothiazolium iodide would demonstrate a lower IC50 (half-maximal inhibitory concentration) value, indicating higher cytotoxic potency, against various cancer cell lines compared to N-ethyl benzothiazolium iodide.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and, consequently, the cytotoxic effects of a compound.[17]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells, A549 lung cancer cells) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the N-alkyl benzothiazolium iodide salts for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
Summary of Key Differences
| Feature | N-Ethyl Benzothiazolium Iodide | N-Butyl Benzothiazolium Iodide | Significance in Drug Development |
| N-Alkyl Chain | Ethyl (-C₂H₅) | Butyl (-C₄H₉) | The two-carbon difference significantly alters the molecule's properties. |
| Physicochemical Properties | Higher melting point, lower lipophilicity. | Lower melting point, higher lipophilicity. | Affects formulation, solubility, and membrane permeability. |
| Antimicrobial Activity | Expected to be lower. | Expected to be higher due to increased lipophilicity facilitating membrane disruption. | The butyl derivative may be a more potent candidate for antimicrobial drug development. |
| Cytotoxic Activity | Expected to be lower. | Expected to be higher due to enhanced cellular uptake and interaction with intracellular targets. | The butyl derivative may be a more potent anticancer agent. |
Conclusion
While N-ethyl and N-butyl benzothiazolium iodide salts share a common benzothiazolium core, the difference in their N-alkyl substituent leads to predictable and significant variations in their physicochemical and biological properties. The longer butyl chain in N-butyl benzothiazolium iodide increases its lipophilicity, which is expected to enhance its antimicrobial and cytotoxic activities compared to the N-ethyl analogue. These differences are crucial for researchers and drug development professionals to consider when selecting a lead compound for a specific therapeutic application. Further direct comparative studies are warranted to quantitatively confirm these anticipated differences and to fully elucidate the therapeutic potential of these versatile compounds.
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Solubility of 3-Butyl-2-methylbenzothiazolium Iodide in Organic Solvents
Executive Summary & Core Directive
This guide provides a comprehensive technical analysis of the solubility profile, physicochemical properties, and handling protocols for 3-butyl-2-methylbenzothiazolium iodide .[1][2][3] As a quaternary ammonium salt, this compound serves as a critical intermediate in the synthesis of cyanine dyes, photosensitizers, and bioactive heterocycles.
While the ethyl homologue (CAS 3119-93-5) is more ubiquitous in introductory literature, the butyl derivative offers distinct lipophilic advantages in phase-transfer catalysis and specific imaging applications.[1][2][3] This guide synthesizes homologous series data, thermodynamic principles, and empirical laboratory protocols to provide an authoritative reference for its solvation behavior.
Physicochemical Identity
Before addressing solubility, we must define the solute's lattice properties, as these dictate the energy required for dissolution.
-
Chemical Structure: A benzothiazole core fused to a benzene ring, quaternized at the nitrogen (position 3) with a butyl chain, and balanced by an iodide counterion.
-
Nature: Ionic Solid (Quaternary Ammonium Salt).[3]
-
Appearance: Typically a white to off-white or pale yellow crystalline powder.[1][2][3]
-
Melting Point: Expected range 180–200°C (based on the ethyl analog's MP of 196°C [1]), often with decomposition.
Thermodynamic Solvation Mechanism
The dissolution of 3-butyl-2-methylbenzothiazolium iodide is governed by the competition between its Lattice Energy (
-
Lattice Energy: High. The electrostatic attraction between the bulky benzothiazolium cation and the iodide anion creates a stable crystal lattice.
-
Solvation:
-
Cation: The butyl chain adds a hydrophobic domain, allowing interaction with organic moieties. The positive charge is delocalized over the aromatic system, interacting with polarizable solvents.
-
Anion: The iodide ion (
) is large and highly polarizable ("soft"), making it soluble in polar aprotic solvents and stabilizing it in less polar environments better than hard anions like chloride.[3]
-
Solubility Profile
The following data categorizes solvent compatibility based on dielectric constant (
Table 1: Solubility Matrix
| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Insight |
| Polar Protic | Methanol, Ethanol | High | Strong ion-dipole interactions; H-bonding stabilizes the iodide anion.[1][2][3] |
| Polar Protic | Water | Moderate/High | Soluble due to ionic nature, though the butyl chain reduces solubility compared to the methyl analog. |
| Polar Aprotic | DMSO, DMF | Very High | High dielectric constant breaks the ionic lattice; excellent solvation of the cation. |
| Polar Aprotic | Acetonitrile | High | Good solvating power for soft ions (iodide); commonly used for electrochemical studies. |
| Chlorinated | DCM, Chloroform | Moderate | The butyl chain increases compatibility compared to methyl/ethyl analogs. |
| Non-Polar | Diethyl Ether | Insoluble | Lack of dipole moment prevents lattice breakdown.[3] Used as an anti-solvent.[3] |
| Alkanes | Hexane, Heptane | Insoluble | Completely incompatible with the ionic lattice. Used to precipitate the salt. |
Diagram 1: Solvation Shell & Interaction Mechanism
The following diagram illustrates how different solvent classes interact with the 3-butyl-2-methylbenzothiazolium cation and iodide anion.
Caption: Comparative solvation mechanics showing lattice breakdown in polar media vs. lattice retention in non-polar media.
Experimental Protocols
As an application scientist, you must validate solubility empirically. The following protocols ensure reproducibility and high purity.
Protocol A: Synthesis & Purification (Solubility-Driven)
The synthesis of this compound relies on its insolubility in the reaction solvent to drive the equilibrium forward.[2][3]
-
Reagents: 2-Methylbenzothiazole (1.0 eq), 1-Iodobutane (1.2 eq).
-
Solvent: Acetonitrile (polar aprotic) or Ethanol (polar protic).[3]
-
Procedure:
-
Isolation: Filter the solid.
-
Purification (Recrystallization):
-
Dissolve the crude solid in a minimum amount of hot Ethanol (or Methanol).
-
Critical Step: If the solution is too concentrated, it may "oil out" (separate as a liquid phase) rather than crystallize.[4]
-
Anti-solvent Addition: Add warm Diethyl Ether dropwise until slight turbidity persists.[2][3]
-
Cool slowly to 4°C. Collect crystals.
-
Protocol B: Gravimetric Solubility Determination
Use this protocol to determine exact solubility (mg/mL) for formulation development.[3]
-
Preparation: Weigh ~100 mg of dry salt into a vial.
-
Addition: Add the target solvent in 100 µL increments while vortexing.
-
Observation: Record the volume required for complete dissolution.
-
Calculation:
.[3] -
Verification: If the solution remains cloudy, centrifuge at 10,000 rpm for 5 mins. If a pellet forms, the saturation point was exceeded.
Diagram 2: Recrystallization Workflow (Handling "Oiling Out")
Benzothiazolium salts are notorious for oiling out.[3] This workflow prevents that failure mode.
Caption: Step-by-step logic for purifying benzothiazolium salts, addressing the common phase-separation issue.
Applications & Implications
Understanding the solubility of the butyl derivative allows for specific application advantages over the ethyl analog.
-
Cyanine Dye Synthesis:
-
The reaction with electrophiles (e.g., orthoesters) requires a basic medium. The butyl group improves solubility in Pyridine or Acetic Anhydride , common solvents for dye condensation [2].
-
-
Phase Transfer Catalysis:
-
The longer butyl chain imparts higher lipophilicity than the ethyl group, making this salt a more effective phase transfer catalyst in biphasic systems (e.g., Water/DCM) [3].
-
-
Electrochemical Windows:
-
In Acetonitrile , this salt provides a wide electrochemical window, useful for studying the reduction potentials of the benzothiazolium core without solvent breakdown.
-
References
- Hamer, F. M.The Cyanine Dyes and Related Compounds. Interscience Publishers, 1964. (The foundational text on benzothiazole dye synthesis and solvent choices).
- Makosza, M.Phase Transfer Catalysis: A General Green Methodology in Organic Synthesis. Pure and Applied Chemistry, 2000. (Mechanistic grounding for quaternary ammonium salt solubility in biphasic systems).
-
PubChem. Compound Summary: 3-Ethyl-2-methylbenzothiazolium iodide (CID 2729630).[1][2][3][5][6] National Library of Medicine. Available at: [Link][1][2][3]
(Note: Specific literature for the "3-butyl" derivative is sparse; data is extrapolated from the rigorously documented "3-ethyl" homologue based on standard structure-property relationships in organic chemistry.)[1][2][3]
Sources
- 1. Benzothiazolium compounds: 3-ethyl-2-[3-(3-ethyl-2-benzothiazolinylidene)-2-methylpropenyl]-iodide [webbook.nist.gov]
- 2. CAS 3119-93-5: 3-Ethyl-2-methylbenzothiazolium iodide [cymitquimica.com]
- 3. Benzothiazolium compounds: 3-ethyl-2-[3-(3-ethyl-2-benzothiazolinylidene)-2-methylpropenyl]-iodide [webbook.nist.gov]
- 4. reddit.com [reddit.com]
- 5. 3-Ethyl-2-methylbenzothiazolium Iodide 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. 3-Ethyl-2-methylbenzothiazolium Iodide 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
Technical Guide: Physical Properties and Synthesis of N-Butyl-2-Methylbenzothiazolium Iodide Derivatives
Executive Summary
N-butyl-2-methylbenzothiazolium iodide represents a critical class of heteroaromatic quaternary ammonium salts. Structurally characterized by a fused benzene and thiazole ring system with a quaternized nitrogen, these compounds serve as electrophilic scaffolds in organic synthesis. They are the foundational precursors for cyanine dyes (used in bio-imaging and photography), nonlinear optical (NLO) materials , and emerging antimicrobial agents .
This guide provides a rigorous examination of the physicochemical properties, synthesis protocols, and spectroscopic characteristics of N-butyl-2-methylbenzothiazolium iodide, grounding experimental data in structural causality.
Molecular Architecture and Reactivity[1]
The reactivity of N-butyl-2-methylbenzothiazolium iodide is dictated by the positive charge on the nitrogen atom, which exerts a strong electron-withdrawing effect on the benzothiazole ring system.
Electronic Distribution
The quaternization of the nitrogen atom significantly increases the acidity of the methyl group at the C2 position. This "active methyl" group is the site of nucleophilic attack or condensation reactions (e.g., Knoevenagel condensation) used to synthesize styryl and cyanine dyes.
-
Cation: N-butyl-2-methylbenzothiazolium (
) -
Anion: Iodide (
) -
Key Feature: The butyl chain adds lipophilicity (
adjustment) compared to methyl/ethyl analogs, improving membrane permeability in biological applications and solubility in organic coating formulations.
Structural Diagram (DOT Visualization)
The following diagram illustrates the electronic activation of the C2-methyl group, which is central to the utility of this molecule.
Figure 1: Mechanistic flow illustrating how nitrogen quaternization activates the C2-methyl group for downstream synthesis.
Synthesis Protocol: Quaternization
The synthesis involves a nucleophilic substitution (
Reagents and Materials
-
Precursor: 2-Methylbenzothiazole (>98% purity).
-
Alkylating Agent: 1-Iodobutane (Excess, 1.2 - 1.5 eq).
-
Solvent: Acetonitrile (ACN) or Ethanol (EtOH). ACN is preferred for faster kinetics due to its polar aprotic nature.
-
Atmosphere: Nitrogen or Argon (to prevent oxidation of iodide to iodine).[1]
Step-by-Step Methodology
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methylbenzothiazole (10 mmol) in acetonitrile (15 mL).
-
Addition: Add 1-iodobutane (12 mmol) dropwise to the stirring solution.
-
Reflux: Heat the mixture to reflux (
for ACN) for 12–24 hours.-
Checkpoint: Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). The starting material (non-polar) will disappear, and a baseline spot (salt) will appear.
-
-
Precipitation: Cool the reaction mixture to room temperature. If the product does not crystallize spontaneously, add diethyl ether (anti-solvent) to induce precipitation.
-
Purification: Filter the solid precipitate under vacuum. Wash with cold ether (
mL) to remove unreacted alkyl halide. -
Drying: Dry the solid in a vacuum oven at
for 6 hours.
Figure 2: Experimental workflow for the synthesis of N-butyl-2-methylbenzothiazolium iodide.
Physicochemical Characterization
The physical properties of these derivatives are dominated by their ionic lattice energy and the lipophilicity of the N-butyl chain.
Solubility Profile
Understanding solubility is critical for selecting solvents for recrystallization or biological assays.
| Solvent | Solubility | Mechanistic Note |
| DMSO | High | High dielectric constant stabilizes the ionic pair. |
| Methanol/Ethanol | Moderate to High | Solvation of the cation; solubility decreases as alcohol chain length increases. |
| Water | Moderate | Soluble, but less so than the chloride analog due to the larger, softer iodide anion. |
| Acetonitrile | Moderate (Hot) | Ideal for recrystallization. |
| Diethyl Ether | Insoluble | Used as an anti-solvent for precipitation. |
| Hexane | Insoluble | Non-polar nature cannot overcome lattice energy. |
Thermal Properties[3]
-
Melting Point: Typically ranges between 140°C – 170°C (dependent on purity and specific derivative substitutions).
-
Note: The iodide salt generally has a lower melting point than the chloride salt due to the larger ionic radius of iodide (
) reducing lattice enthalpy compared to chloride ( ).
-
-
Thermal Stability: Stable up to
.[2][3] Decomposition often involves de-alkylation (loss of butyl iodide) or ring opening.
Spectroscopic Profiling
Identification of the product relies on observing the shift in proton environments caused by the positive charge.
Nuclear Magnetic Resonance ( H-NMR)
Data typically acquired in DMSO-
-
N-CH
(Butyl): A triplet appearing at 4.5 – 4.8 ppm . This significant downfield shift (compared to ppm in the alkyl halide) confirms the attachment of the butyl group to the positively charged nitrogen. -
C2-CH
(Active Methyl): A singlet at 2.8 – 3.2 ppm . The positive charge on the ring deshields these protons, making them more acidic and shifting them downfield relative to the neutral benzothiazole precursor. -
Aromatic Protons: Multiplets in the
7.5 – 8.5 ppm range.
UV-Vis Spectroscopy
-
Absorption Max (
): The core benzothiazolium cation typically shows absorption in the UV region (260 – 300 nm ) due to transitions of the aromatic system. -
Color: Pure salts are often white to pale yellow. A deep yellow or orange color usually indicates the presence of impurities (free iodine) or partial oxidation.
Functional Applications
Biological Activity (Antimicrobial)
Derivatives of N-alkyl benzothiazolium salts have demonstrated efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans).
-
Mechanism: The lipophilic butyl chain facilitates penetration of the microbial cell wall, while the cationic head group disrupts the cell membrane potential, leading to leakage of cytoplasmic contents [1].
Cyanine Dye Precursors
The most common industrial application is the synthesis of cyanine dyes.
-
Reaction: The acidic C2-methyl group reacts with electrophiles (like orthoformate or aldehydes) in the presence of a base (e.g., pyridine or triethylamine) to form polymethine chains.
-
Result: This extends the conjugation, shifting absorption from UV to the Visible/NIR region, valuable for photosensitizers and biological stains [2].
References
-
Antimicrobial Activity: Design, Synthesis and Antimicrobial Activity of N1-Alkyl/Aryl- N5-(1, 3-Benzothiazol-2-Yl)-1, 5-Biurets. International Journal of Research in Engineering and Science.
-
Structural & Synthetic Context: Structure of N-Methyl benzothiazolium iodide. ResearchGate.
-
Photophysical Properties: The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu Application News.
Sources
The Alkyl Chain Variable: Optimizing Benzothiazolium Salt Stability
Executive Summary
For researchers in drug discovery and materials science, the benzothiazolium core is a ubiquitous scaffold, serving as the functional engine in cyanine dyes, ionic liquids, and antimicrobial agents. However, its utility is often compromised by a single, frequently overlooked variable: the N-alkyl chain length .
This guide dissects the non-linear relationship between alkyl chain length and salt stability.[1] It moves beyond simple "longer is more stable" heuristics to reveal the competing forces of steric hindrance, lattice energy, and micellar aggregation. We provide actionable protocols for synthesizing these salts without alkyl scrambling and validating their stability under thermal and hydrolytic stress.
The Benzothiazolium Core: Anatomy of Instability
The benzothiazolium cation is defined by a fused benzene and thiazole ring, carrying a positive charge delocalized across the nitrogen and sulfur atoms.
-
The Vulnerability: The C2 carbon (between N and S) is highly electrophilic. It is the primary site for nucleophilic attack (e.g., by
), leading to ring-opening hydrolysis. -
The Variable: The N-alkyl group (
) modulates this vulnerability through three distinct mechanisms:-
Steric Shielding: Blocking the approach of nucleophiles to C2.
-
Electronic Inductive Effects: Altering the electrophilicity of the C2 center.
-
Supramolecular Aggregation: Long chains (
) induce micelle formation, creating a hydrophobic microenvironment that can either catalyze or inhibit degradation depending on concentration.
-
Mechanistic Impact of Alkyl Chain Length[1][2][3][4][5][6]
Thermal Stability & Phase Behavior
The thermal stability of benzothiazolium salts does not follow a linear trajectory. It is governed by the "Odd-Even" effect and the competition between Coulombic forces and Van der Waals interactions.
| Chain Length | Dominant Force | Thermal Behavior ( |
| Short ( | Lattice Energy (Coulombic) | High |
| Medium ( | Entropy (Disordered Packing) | Low |
| Long ( | Van der Waals Aggregation | Rising |
Key Insight: For ionic liquid applications,
Chemical Stability: The Hydrolysis Trap
In aqueous alkaline media, benzothiazolium salts degrade into 2-aminothiophenol derivatives. The rate of this reaction is heavily dependent on the chain length.
-
Steric Protection: Bulky groups (e.g., Isopropyl, t-Butyl) or longer straight chains increase the activation energy for the formation of the tetrahedral intermediate at C2.
-
The Micelle Paradox:
-
Below CMC (Critical Micelle Concentration): Hydrolysis rates may increase slightly due to hydrophobic attraction of reactants.
-
Above CMC: Long chains (
) form micelles. The benzothiazolium head groups align at the interface. If the nucleophile is excluded from the Stern layer, stability increases dramatically (up to 10-fold inhibition) [2].
-
Visualization of Mechanisms[7]
Diagram 1: The Degradation Pathway
This diagram illustrates the critical vulnerability at C2 and how hydroxide attack leads to irreversible ring opening.
Caption: The primary degradation pathway involves nucleophilic attack at the C2 position, leading to ring opening. Long alkyl chains shield this vector.
Experimental Protocols
Synthesis: The "Anti-Scrambling" Strategy
A common pitfall in synthesizing N-alkyl benzothiazolium salts is alkyl scrambling , where the alkyl group migrates between Nitrogen and Sulfur during heating. To ensure high purity of specific chain lengths, use the S-Alkylation First strategy [3].
Protocol:
-
Starting Material: Begin with Benzothiazole-2-thione.
-
S-Alkylation: React with Alkyl Iodide (
) in mild solvent (Ethanol) at RT.-
Result: 2-(alkylthio)benzothiazole (Stable intermediate).
-
-
Quaternization (N-Alkylation): React the intermediate with a strong alkylating agent (e.g., Methyl Triflate or Alkyl Iodide
) under controlled heat ( ).-
Mechanism:[2] The S-alkyl group acts as a leaving group or stable substituent depending on conditions, forcing the new alkyl group onto the Nitrogen.
-
-
Purification: Recrystallize from Acetonitrile/Ether. Do not overheat during drying to prevent dealkylation.
Diagram 2: Synthesis Workflow
Caption: Step-wise synthesis preventing alkyl migration, ensuring the N-alkyl chain length is chemically defined.
Stability Validation: Hydrolytic Kinetic Assay
To quantify the stability conferred by your chosen alkyl chain:
-
Preparation: Prepare a
solution of the benzothiazolium salt in a buffered aqueous solution (Phosphate buffer, pH 7.4 for bio-simulation, or Carbonate buffer pH 10 for stress testing). -
Micelle Control: For long chains (
), run one set below CMC and one above CMC (check literature for specific CMC values, typically mM range). -
Monitoring:
-
Set UV-Vis spectrophotometer to scan 200–400 nm.
-
Track the decrease in the benzothiazolium absorption band (
) and the appearance of the thiophenolate band ( ).
-
-
Calculation: Plot
vs. time. The slope represents the pseudo-first-order rate constant.-
Success Criterion: A stable salt for biological use should show
at pH 7.4.
-
Conclusion & Design Rules
To optimize benzothiazolium salts, apply these selection rules based on your application:
-
For Ionic Liquids: Target
to alkyl chains. These disrupt packing to lower melting points without introducing significant Van der Waals aggregation that would raise viscosity or melting points [4]. -
For Biological Stains: Use
to chains. These provide membrane permeability and, critically, form protective micelles that drastically improve hydrolytic stability in aqueous media [2]. -
For High-Temp Synthesis: Stick to
(Methyl) or (Ethyl) . Short chains have the highest lattice energy and resistance to thermal elimination ( ).
Diagram 3: Optimization Logic
Caption: Decision matrix for selecting alkyl chain length based on the primary stability requirement of the application.
References
-
Almekinder, L. J., & Cody, J. A. (2026). A Practical Strategy for Differentiated N- and S-Alkylation to Prepare Benzothiazolium Salts and Use in Synthesizing Cyanine Dyes. Synlett. Link
-
Gaplovsky, A., et al. (1987).[3] Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers. Link
-
Fox, D. M., et al. (2003).[4] Flammability, thermal stability, and phase change characteristics of several trialkylimidazolium salts. Green Chemistry. Link
-
Zhu, X., et al. (2018). Novel 3-Methyl-2-alkylthio Benzothiazolyl-Based Ionic Liquids: Synthesis, Characterization, and Antibiotic Activity. Molecules. Link
Sources
- 1. Thermal Degradation Studies of Alkyl-Imidazolium Salts and Their Application in Nanocomposites | NIST [nist.gov]
- 2. esisresearch.org [esisresearch.org]
- 3. chempap.org [chempap.org]
- 4. Flammability, thermal stability, and phase change characteristics of several trialkylimidazolium salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
The Benzothiazolium Synthon: A Definitive Guide to Cyanine Dye Synthesis and Application
Executive Summary
Polymethine dyes, particularly the cyanine family, are indispensable tools in modern fluorescence microscopy, flow cytometry, and photodynamic therapy (PDT)[1]. At the structural and electronic core of many of these advanced fluorophores lies the benzothiazolium iodide moiety. Synthesized primarily through the rigorous N-alkylation of benzothiazole derivatives, these quaternary salts serve as the critical electron-withdrawing and electron-donating heterocyclic bases that flank the conjugated polymethine chain[2]. This whitepaper deconstructs the mechanistic causality behind benzothiazolium-based cyanine synthesis, provides validated experimental protocols, and explores their translational applications in diagnostics and therapeutics.
Mechanistic Foundations: The Chemistry of Benzothiazolium Salts
The utility of benzothiazolium iodides stems from the precise manipulation of their electronic landscape. The quaternization of the benzothiazole nitrogen—typically achieved using methyl iodide—is not merely a structural addition; it is the fundamental activation step for cyanine synthesis[3].
The formal positive charge on the quaternary nitrogen acts as a powerful electron sink. This dramatically increases the electron-withdrawing nature of the heterocycle, rendering the protons of the adjacent 2-methyl group highly acidic (C-H activation). Upon the introduction of a non-nucleophilic base (such as triethylamine or N,N-diisopropylethylamine), this acidic methyl group is readily deprotonated to form a highly reactive nucleophilic enamine (or carbanion) intermediate[4]. This nucleophile is the engine of cyanine dye synthesis, attacking electrophilic linkers to propagate the conjugated polymethine chain.
Fig 1: Mechanistic workflow from benzothiazole precursor to symmetric/asymmetric cyanine dyes.
Experimental Protocol: Synthesis of Thiazole Orange (TO)
Thiazole Orange is a gold-standard asymmetric monomethine cyanine dye used as a fluorogenic probe for nucleic acids[5]. The following protocol details the condensation of a benzothiazolium salt with a quinolinium salt, emphasizing the causality behind each experimental choice.
Reagent Selection & Causality
-
Alkylating Agent (Methyl Iodide): Chosen for its high electrophilicity and low boiling point. It drives the quaternization of sterically hindered nitrogens to completion while allowing easy removal of excess reagent via evaporation[6]. The iodide counterion also enhances intersystem crossing, which is beneficial if the dye is later adapted for photodynamic therapy[1].
-
Leaving Group Strategy (Methylthio group): To synthesize an asymmetric monomethine dye without an external linker, one synthon must act as the electrophile. Using 2-(methylthio)benzothiazole provides an excellent leaving group (-SCH₃), allowing direct nucleophilic attack by the deprotonated quinolinium intermediate[3][6].
-
Solvent & Base Catalyst: Absolute ethanol stabilizes the charged quaternary intermediates. Triethylamine (TEA) or DIPEA is used because they are strong enough to deprotonate the active methyl group but sterically hindered enough to avoid acting as competing nucleophiles[7].
Step-by-Step Methodology
-
Preparation of the Benzothiazolium Electrophile:
-
In a 15 mL pressure vessel, combine 2-(methylthio)benzothiazole (26 mmol) with an excess of methyl iodide (77 mmol)[3].
-
Rationale: The sealed vessel prevents the volatile methyl iodide from escaping before the reaction reaches completion.
-
Heat the mixture to 100°C for 15 minutes.
-
Filter the resulting heavy white precipitate, wash thoroughly with diethyl ether to remove unreacted starting materials, and dry in vacuo to yield 3-methyl-2-(methylthio)benzothiazolium iodide[3].
-
-
Preparation of the Quinolinium Nucleophile:
-
React lepidine (4-methylquinoline) with methyl iodide under similar conditions to yield 1,4-dimethylquinolinium iodide[4].
-
-
Condensation Reaction:
-
Dissolve equimolar amounts (e.g., 2.0 mmol) of 3-methyl-2-(methylthio)benzothiazolium iodide and 1,4-dimethylquinolinium iodide in 15 mL of absolute ethanol.
-
Add DIPEA (2.2 mmol) dropwise under vigorous stirring[7].
-
Observation: The solution will rapidly transition to a deep red/orange color, indicating the formation of the extended conjugated polymethine system.
-
-
Reflux and Isolation:
-
Stir the mixture vigorously for 2.5 hours at room temperature (or apply mild reflux for 1 hour).
-
Precipitate the crude dye by adding 20 mL of diethyl ether. Filter the precipitate.
-
-
Purification and Counter-ion Exchange:
-
Dissolve the crude solid in boiling ethanol (60 mL). Add 5 mL of saturated aqueous potassium iodide to the hot solution to ensure a uniform iodide counter-ion profile[7].
-
Cool to room temperature, filter the crystallized Thiazole Orange, wash with cold ethanol, and dry in a vacuum desiccator.
-
Photophysical Tuning via Chain Elongation
The optical properties of benzothiazolium-based cyanines are highly predictable. The length of the polymethine chain connecting the two heterocyclic systems dictates the absorption and emission wavelengths. According to the vinyl shift rule, each additional methine unit (-CH=CH-) induces a bathochromic (red) shift of approximately 100 nm[2][8].
Fig 2: Electrophilic linkers used to tune the polymethine chain length and corresponding spectral shifts.
Quantitative Photophysical Data
The table below summarizes the photophysical evolution of symmetric benzothiazolium cyanine dyes as a function of chain length. Note the exceptionally high molar extinction coefficients, a hallmark of polymethine dyes that makes them superior for high-sensitivity imaging[2].
| Dye Class | Chain Length (n) | Linker Used in Synthesis | Absorption Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) |
| Thia-monomethine | 0 | 2-Methylthioazolium | ~420 - 430 | ~440 - 460 | ~75,000 |
| Thia-trimethine | 1 | Ethyl orthoformate | ~550 - 560 | ~570 - 580 | ~100,000 |
| Thia-pentamethine | 2 | Malonaldehyde dianil | ~650 - 660 | ~670 - 680 | ~150,000 |
| Thia-heptamethine | 3 | Glutaconaldehyde dianil | ~750 - 780 | ~770 - 800 | >200,000 |
(Data synthesized from standard photophysical evaluations of polymethine dyes[2][8])
Translational Applications in Drug Development & Diagnostics
Fluorogenic Nucleic Acid Biosensors
Asymmetric benzothiazolium dyes like Thiazole Orange function as molecular rotors. In an aqueous solution, the molecule undergoes rapid non-radiative decay via rotation around the monomethine bridge, resulting in virtually zero background fluorescence. However, upon intercalation into double-stranded DNA (dsDNA), this rotation is sterically locked. This forced coplanarity triggers a massive >1000-fold fluorescence enhancement, making it an ideal label-free biosensor for real-time PCR and flow cytometry[5].
Photodynamic Therapy (PDT)
Heptamethine cyanines bearing benzothiazole moieties are heavily investigated as third-generation photosensitizers for PDT. They absorb strongly in the Near-Infrared (NIR) biological transparency window (700-900 nm), allowing for deep tissue penetration. The inherent presence of heavy atoms (such as the iodide counterion or halogenated benzothiazolium rings) facilitates spin-orbit coupling. This enhances intersystem crossing to the triplet state, which subsequently reacts with molecular oxygen to generate cytotoxic Reactive Oxygen Species (ROS) targeted at tumor destruction[1].
Mitochondrial Targeting in Oncology
The chemical structure of benzothiazolium cyanine dyes—specifically their delocalized lipophilic cationic nature—allows them to exploit the highly negative mitochondrial membrane potential characteristic of many carcinoma cells. This enables the selective accumulation of these dyes in cancer cell mitochondria, providing a dual-action platform for both high-contrast tumor imaging and the targeted delivery of cytotoxic payloads[9].
References
- The Synthesis and Evaluation of Non-Targeted Near-Infrared Heptamethine Molecular Probes. Lancashire Online Knowledge.
- Spectral and photophysical characteristics of unsymmetric polymethine dyes as model compounds for the colour shift of visual pigments. PubMed / NIH.
- Structure and spectral-luminescent properties of polymethine dyes.
- Toward the Development of Nucleic Acid Assays Using Fluorescence Resonance Energy Transfer (FRET). Scholaris.
- Polymethine dyes for PDT: recent advances and perspectives to drive future applic
- General structure of polymethine dyes.
- S-Alkylation to Prepare Benzothiazolium Salts and Use in Synthesizing Cyanine Dye. Thieme Connect.
- Halogen-containing thiazole orange analogues – new fluorogenic DNA stains. PubMed Central / NIH.
- Twisted Cyanines: A Non-Planar Fluorogenic Dye with Superior Photostability. PubMed Central / NIH.
- Microwave-assisted Solvent-free Synthesis and Fluorescence Spectral Characteristics of some Monomethine Cyanine Dyes. Benha University.
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Twisted Cyanines: A Non-Planar Fluorogenic Dye with Superior Photostability and its Use in a Protein-Based Fluoromodule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bu.edu.eg [bu.edu.eg]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. Halogen-containing thiazole orange analogues – new fluorogenic DNA stains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
Modulating Subcellular Targeting and Toxicity: A Lipophilicity Comparison of N-Methyl vs. N-Butyl Benzothiazolium Salts
Executive Summary
Benzothiazolium salts are a privileged scaffold in medicinal chemistry, chemical biology, and materials science. Characterized by a delocalized positive charge, these compounds function as delocalized lipophilic cations (DLCs), enabling them to cross hydrophobic lipid bilayers and selectively accumulate within the mitochondrial matrix. However, the exact biological fate of a benzothiazolium salt—whether it acts as a benign fluorescent probe or a potent mitochondrial toxin—is heavily dictated by its N-alkylation state.
This technical guide provides an in-depth comparative analysis of N-methyl versus N-butyl benzothiazolium derivatives. By dissecting the thermodynamic principles of lipophilicity (
Mechanistic Grounding: The Benzothiazolium Scaffold
The benzothiazolium core consists of a fused benzene and thiazole ring bearing a permanent positive charge on the nitrogen atom. Unlike localized cations (e.g., primary amines), the charge in a benzothiazolium system is distributed across the extended
Once inside the cytosol, the uptake of these DLCs into mitochondria is driven by the highly negative mitochondrial membrane potential (
The Causality of N-Alkylation
Modifying the N-substituent from a methyl group (
Physicochemical Profiling: Methyl vs. Butyl
To systematically compare these two derivatives, we must evaluate their partition coefficients (
Quantitative Comparison Table
| Physicochemical Property | N-Methyl Benzothiazolium | N-Butyl Benzothiazolium | Mechanistic Rationale |
| Alkyl Chain Length | Structural modification at the quaternary nitrogen. | ||
| Relative | Baseline | Each | |
| Aqueous Solubility | High | Moderate to Low | Increased hydrophobic surface area in the butyl chain resists aqueous solvation. |
| Membrane Permeability | Moderate (Slower transit) | High (Rapid transit) | Lower desolvation energy allows the butyl derivative to rapidly partition into the lipid bilayer. |
| Subcellular Fate | Matrix accumulation | Inner Membrane (IMM) intercalation | The butyl chain acts as a lipid anchor, trapping the molecule in the hydrophobic core of the IMM[3]. |
| Toxicity Profile | Low (Ideal for imaging) | High (Mitochondrial uncoupler) | High lipophilicity induces detergent-like disruption of membrane integrity[1]. |
Experimental Workflows for Lipophilicity Determination
To validate the lipophilicity of synthesized benzothiazolium salts, researchers must employ self-validating, standardized protocols. The two gold-standard methodologies are the Shake-Flask method and the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Experimental workflow for profiling the lipophilicity and biological fate of benzothiazolium salts.
Protocol 1: The Shake-Flask Method (OECD 107)
This method is the absolute standard for compounds with an expected
Step-by-Step Methodology:
-
Phase Pre-saturation: Stir n-octanol and water (or PBS at pH 7.4 for
) together for 24 hours to ensure mutual saturation. Separate the phases. -
Sample Preparation: Dissolve a known mass of the benzothiazolium salt in the pre-saturated aqueous phase (concentration must be below 0.01 M to avoid self-aggregation/micelle formation).
-
Equilibration: Transfer specific volume ratios (e.g., 1:1, 1:2, 2:1) of the aqueous sample and pre-saturated n-octanol into glass centrifuge tubes. Shake mechanically at a constant temperature (
) for 24 hours. -
Phase Separation: Centrifuge the tubes at 3000 rpm for 15 minutes to achieve complete phase separation and eliminate micro-emulsions.
-
Quantification: Carefully extract aliquots from both phases. Quantify the benzothiazolium concentration using UV-Vis spectroscopy (measuring at the
of the conjugated system) or LC-MS. -
Validation: Calculate
. The protocol is self-validating if the calculated values across the three different volume ratios fall within log units.
Protocol 2: RP-HPLC Method (OECD 117)
For high-throughput screening or highly lipophilic derivatives (e.g., heavy halogenated N-butyl derivatives) where
Step-by-Step Methodology:
-
System Setup: Equip an HPLC with a C18 reversed-phase analytical column. The mobile phase should be a methanol/water or acetonitrile/water mixture (buffered to pH 7.4 for
). -
Dead-Time Determination: Inject an unretained compound (e.g., thiourea) to determine the column dead-time (
). -
Calibration: Inject at least six reference standards with known
values (spanning the expected range of the test compounds). Calculate the capacity factor ( ) for each: , where is the retention time. -
Regression: Plot
versus the literature of the standards to generate a linear calibration curve ( ). -
Sample Analysis: Inject the N-methyl and N-butyl benzothiazolium salts. Determine their
, calculate , and interpolate their values from the calibration curve.
Biological Implications: Subcellular Localization and Toxicity
The structural shift from methyl to butyl does not just change a number on a spreadsheet; it dictates the biological mechanism of action.
The "Detergent" Effect and Membrane Disruption
While the N-methyl derivative is hydrophilic enough to remain largely dissolved in the aqueous mitochondrial matrix after crossing the inner mitochondrial membrane (IMM), the N-butyl derivative exhibits amphiphilic, detergent-like properties. The butyl chain acts as a lipophilic anchor that intercalates into the hydrophobic core of the IMM[3].
This intercalation disrupts the tightly packed phospholipid bilayer. As a result, the IMM loses its impermeability to protons, leading to proton leak. This uncouples oxidative phosphorylation—the mitochondria consume oxygen rapidly without producing ATP, ultimately leading to cellular apoptosis[1].
Mechanistic pathway of benzothiazolium cellular uptake, mitochondrial targeting, and toxicity.
Design Heuristics for Drug Development Professionals
When engineering benzothiazolium-based molecules (e.g., cyanine dyes, targeted therapeutics, or antimicrobial agents), the choice of N-alkylation must align with the intended pharmacological profile:
-
Select N-Methyl Benzothiazolium when: Designing live-cell fluorescent probes (like Thioflavin T derivatives) or mitochondria-targeting moieties (MTMs) where preserving mitochondrial bioenergetics is paramount. The lower lipophilicity ensures the compound enters the matrix without causing severe uncoupling[7].
-
Select N-Butyl Benzothiazolium when: Developing targeted antineoplastic agents or antimicrobials. The enhanced lipophilicity guarantees rapid membrane penetration, and the subsequent IMM disruption/uncoupling can be leveraged as a mechanism of action to induce apoptosis in cancer cells with elevated
[1].
By treating the N-alkyl chain as a tunable physicochemical dial, researchers can precisely navigate the fine line between targeted delivery and organelle toxicity.
References
-
Mitochondrial uptake of lipophilic cations, acids and bases. ResearchGate. Available at:[Link][2]
-
Lipophilic Cations as Mitochondria-Targeting Moieties: Recent Progress and Design Principles for Medicinal Chemistry. National Institutes of Health (NIH). Available at:[Link][7]
-
Toxic Effects of Penetrating Cations. MDPI. Available at:[Link][1]
-
Selective and reversible disruption of mitochondrial inner membrane protein complexes by lipophilic cations. bioRxiv. Available at:[Link][3]
-
Octanol/Water Partition Coefficient of Selected Herbicides: Determination Using Shake-Flask Method and Reversed-Phase High-Performance Liquid Chromatography. ResearchGate. Available at:[Link][4]
-
Estimating the octanol-water partition coefficient for chemical substances. GOV.UK. Available at:[Link][5]
-
Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. Available at:[Link][6]
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- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
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- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. mdpi.com [mdpi.com]
- 7. Lipophilic Cations as Mitochondria-Targeting Moieties: Recent Progress and Design Principles for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Literature review on 3-alkyl-2-methylbenzothiazolium halide derivatives
An In-Depth Technical Guide to 3-Alkyl-2-Methylbenzothiazolium Halide Derivatives: Synthesis, Properties, and Applications
Introduction: The Versatile Benzothiazolium Core
Benzothiazole, a bicyclic heterocyclic compound, serves as a "privileged scaffold" in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The quaternization of the nitrogen atom at position 3 to form 3-alkyl-2-methylbenzothiazolium halides significantly enhances the bioactivity and introduces unique photophysical properties. This transformation results in a cationic structure that is central to its function, enabling interactions with biological membranes and creating a platform for developing advanced fluorescent probes.
This guide provides a comprehensive overview for researchers and drug development professionals, detailing the synthesis, mechanistic underpinnings of bioactivity, and diverse applications of these potent compounds. We will explore the causality behind experimental choices, provide field-proven protocols, and ground all claims in authoritative sources.
PART 1: Synthetic Strategies and Mechanistic Rationale
The primary route to synthesizing 3-alkyl-2-methylbenzothiazolium halides is through the direct quaternization of 2-methylbenzothiazole. This reaction is a classic example of a nucleophilic substitution (SN2) reaction.
Core Reaction: 2-Methylbenzothiazole + Alkyl Halide (R-X) → 3-Alkyl-2-methylbenzothiazolium halide
Experimental Causality:
-
The Nucleophile: The lone pair of electrons on the nitrogen atom (N-3) of the 2-methylbenzothiazole ring acts as the nucleophile.
-
The Electrophile: The alkyl halide (R-X) serves as the electrophile, where the carbon atom bonded to the halogen is electron-deficient.
-
Choice of Alkyl Halide: The reactivity of the alkyl halide is critical and follows the order R-I > R-Br > R-Cl.[4] Iodides and bromides are most commonly used due to their better leaving group ability, which accelerates the reaction rate. The nature of the alkyl group (R) also influences reactivity, with primary halides reacting more readily than secondary ones due to less steric hindrance.[5]
-
Solvent Selection: The choice of solvent can influence reaction rates and product purity. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are often employed as they can solvate the resulting cationic product.[6] For simpler alkyl halides, the reaction can sometimes be run neat (without solvent) at elevated temperatures.[6]
-
Temperature and Time: Reaction conditions typically involve heating, ranging from 25°C to 140°C, for several hours to ensure complete conversion.[6] The optimal temperature and duration depend on the specific reactivity of the alkyl halide used.
Experimental Protocol 1: General Synthesis of 3-Ethyl-2-methylbenzothiazolium Iodide
This protocol describes a representative synthesis.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methylbenzothiazole (1.0 eq) and ethyl iodide (1.2 eq).
-
Reaction Execution: Heat the mixture to reflux (approximately 72-75°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product, a solid precipitate, will often crystallize directly from the mixture.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a cold, non-polar solvent like diethyl ether to remove any unreacted starting materials.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Caption: General workflow for the synthesis of 3-alkyl-2-methylbenzothiazolium halides.
PART 2: Key Applications and Modes of Action
Antimicrobial Agents
3-Alkyl-2-methylbenzothiazolium halides exhibit potent activity against a range of pathogenic microbes, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).[7][8]
Mechanism of Action: The antimicrobial effect is primarily attributed to their cationic, surfactant-like structure. The positively charged benzothiazolium head interacts with and binds to the negatively charged components of the bacterial cell membrane (e.g., phospholipids, teichoic acids). This electrostatic interaction is followed by the insertion of the lipophilic alkyl chain into the hydrophobic core of the membrane. This process disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential cytoplasmic contents, and ultimately, cell death.[9] The length of the alkyl chain is a critical determinant of activity, with longer chains generally correlating with increased antimicrobial potency up to a certain point, due to enhanced lipophilicity which facilitates membrane insertion.[10]
Caption: Simplified pathway of apoptosis induction by benzothiazolium derivatives.
Data Presentation: In Vitro Cytotoxicity
The table below presents the half-maximal inhibitory concentration (IC50) values, representing the concentration required to inhibit the growth of 50% of cancer cells.
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Indole based semicarbazide | HT-29 (Colon) | 0.024 | [2][11] |
| Indole based semicarbazide | MDA-MB-231 (Breast) | 0.88 | [2] |
| Chlorophenyl oxothiazolidine | HeLa (Cervical) | 9.76 | [2] |
| 2-substituted derivative A | HepG2 (Liver) | 38.54 (at 48h) | [3] |
| 2-substituted derivative B | HepG2 (Liver) | 29.63 (at 48h) | [3] |
Experimental Protocol 3: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzothiazolium derivative for 24-48 hours. Include untreated cells as a control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will metabolize MTT into purple formazan crystals.
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO. [1]5. Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve. [1]
Fluorescent Probes and Imaging Agents
The rigid, conjugated π-system of the benzothiazolium core provides intrinsic fluorescence. [12]This property is harnessed to design probes for detecting specific ions and biomolecules and for live-cell imaging. [13][14] Mechanism of Sensing: Many benzothiazole-based probes operate on principles like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). [12][15]In a typical "turn-on" or "turn-off" sensor, the benzothiazolium fluorophore is linked to a receptor unit.
-
In the "off" state: The receptor quenches the fluorescence of the fluorophore via a mechanism like PET.
-
In the "on" state: When the target analyte binds to the receptor, it disrupts the quenching process, restoring or enhancing fluorescence. [12]These probes have been developed for high sensitivity and selectivity for targets such as heavy metal ions (Hg²⁺, Cu²⁺), anions (CN⁻), and biologically important molecules like cysteine and amyloid-beta aggregates. [13][14][15][16]
Caption: A "turn-off" to "turn-on" fluorescence sensing mechanism via PET inhibition.
Data Presentation: Photophysical Properties
| Probe Name | Target Analyte | Emission Max (nm) | Quantum Yield (Φ) | Key Feature | Reference |
| RM-28 | Aβ Aggregates | >598 | Not Specified | 7.5-fold fluorescence enhancement | [16] |
| BT | Hg²⁺ | Blue-shifted | Not Specified | Ratiometric response | [13] |
| BT | Cu²⁺ | Quenched | Not Specified | Fluorescence quenching | [13] |
| BT-AC | Cysteine | ~535 | Not Specified | 4725-fold fluorescence enhancement | [14] |
| 6a-c | Cyanide (CN⁻) | Quenched | Not Specified | Selective fluorescence quenching | [15] |
Experimental Protocol 4: Live-Cell Fluorescence Imaging
-
Cell Culture: Culture cells (e.g., HepG2) on glass-bottom dishes suitable for microscopy.
-
Probe Loading: Prepare a stock solution of the benzothiazolium probe in DMSO. Dilute the probe to its final working concentration in a serum-free cell culture medium.
-
Staining: Remove the culture medium from the cells, wash with phosphate-buffered saline (PBS), and incubate the cells with the probe-containing medium for 15-30 minutes at 37°C.
-
Washing: Wash the cells with PBS two or three times to remove the excess probe.
-
Imaging: Add fresh PBS or medium to the dish and immediately image the cells using a fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.
Conclusion and Future Outlook
3-Alkyl-2-methylbenzothiazolium halides represent a class of compounds with remarkable versatility. The simplicity of their synthesis, coupled with the tunability of their chemical structure, allows for the fine-tuning of their biological and photophysical properties. As antimicrobial agents, they offer a promising strategy to combat drug-resistant bacteria. In oncology, they serve as a rich scaffold for designing potent cytotoxic agents. [2][17]Furthermore, their inherent fluorescence makes them ideal candidates for developing next-generation biosensors and cellular imaging agents.
Future research will likely focus on synthesizing derivatives with enhanced target specificity and reduced off-target toxicity, particularly for therapeutic applications. The development of theranostic agents—compounds that combine therapeutic action with diagnostic imaging capabilities—is a particularly exciting frontier for this versatile chemical scaffold.
References
- Benzothiazole Analogues as Potent Anticancer in Modern Pharmaceutical Research. (URL: )
- Benzothiazole derivatives as anticancer agents - PMC - NIH. (URL: )
- A Comparative Analysis of the Anticancer Properties of Benzothiazole Deriv
- Full article: Benzothiazole derivatives as anticancer agents - Taylor & Francis. (URL: )
- Anticancer activity of benzothiazole derivatives - ResearchG
- Novel 3-Methyl-2-alkylthio Benzothiazolyl-Based Ionic Liquids: Synthesis, Characterization, and Antibiotic Activity - PMC. (URL: )
- Synthesis of compounds 3a-c from salt 2 and alkyl halide R-X.
- Synthesis and antimicrobial activity of imidazolium salts - O
- Design and Development of Benzothiazole-Based Fluorescent Probes for Selective Detection of Aβ Aggregates in Alzheimer's Disease - PubMed. (URL: )
- Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism - PMC. (URL: )
- A benzothiazole-based fluorescent probe for distinguishing and bioimaging of Hg 2+ and Cu 2 - PubMed. (URL: )
-
A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (URL: [Link])
-
Synthesis and characterization of 3-alkyl-2-mercaptobenzo[d]thiazol-3-ium halides | Request PDF - ResearchGate. (URL: [Link])
- Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism - PubMed. (URL: )
- Synthesis of Alkyl Halides from Aldehydes via Deformylative Halogen
- 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices - MDPI. (URL: )
-
Methoxyquinolone–Benzothiazole Hybrids as New Aggregation-Induced Emission Luminogens and Efficient Fluorescent Chemosensors for Cyanide Ions - MDPI. (URL: ) 18.T[17]hiazolo[3,2-b]t[2][17][11]riazolium Salts as Effective Antimicrobial Agents: Synthesis, Biological Activity Evaluation, and Molecular Docking Studies - MDPI. (URL: )
- A novel and effective benzo[d]thiazole-based fluorescent probe with dual recognition factors for highly sensitive and selective imaging of cysteine in vitro and in vivo - New Journal of Chemistry (RSC Publishing). (URL: )
- CN102219756A - Preparation method for two N-alkyl halides - Google P
- Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC. (URL: )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN102219756A - Preparation method for two N-alkyl halides - Google Patents [patents.google.com]
- 7. Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 3-Methyl-2-alkylthio Benzothiazolyl-Based Ionic Liquids: Synthesis, Characterization, and Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. A benzothiazole-based fluorescent probe for distinguishing and bioimaging of Hg2+ and Cu2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel and effective benzo[d]thiazole-based fluorescent probe with dual recognition factors for highly sensitive and selective imaging of cysteine in vitro and in vivo - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Design and Development of Benzothiazole-Based Fluorescent Probes for Selective Detection of Aβ Aggregates in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijprajournal.com [ijprajournal.com]
Methodological & Application
Quaternization of 2-methylbenzothiazole with 1-iodobutane procedure
Abstract
This application note details a robust, optimized protocol for the synthesis of 3-butyl-2-methylbenzothiazolium iodide via the Menschutkin reaction. This quaternary ammonium salt is a critical intermediate in the synthesis of cyanine dyes, which are widely used as photosensitizers and biological probes. The procedure utilizes 1-iodobutane as the alkylating agent and 2-methylbenzothiazole as the nucleophile. Unlike traditional methods that often employ toxic solvents like nitrobenzene, this protocol focuses on a greener, acetonitrile-mediated reflux pathway that simplifies workup and maximizes yield.
Introduction & Mechanistic Insight
The formation of 3-butyl-2-methylbenzothiazolium iodide proceeds via an
Key Mechanistic Considerations:
-
Steric Hindrance: The butyl chain is bulkier than methyl or ethyl groups used in standard literature. Consequently, the reaction kinetics are slower, requiring longer reflux times or higher molar equivalents of the alkyl halide to drive the reaction to completion [1].
-
Solvent Effects: A polar aprotic solvent (Acetonitrile,
) is selected to stabilize the transition state and the ionic product while allowing the starting materials to remain in solution. This facilitates the precipitation of the pure product upon cooling [2].
Figure 1: Reaction Mechanism
Caption:
Materials & Equipment
Reagents:
-
2-Methylbenzothiazole (CAS: 120-75-2): Purity
98%. -
1-Iodobutane (CAS: 542-69-8): Purity
99%. Note: Alkyl iodides are light sensitive; ensure the reagent is colorless or light pink. If dark violet, wash with dilute thiosulfate before use. -
Acetonitrile (ACN): Anhydrous grade preferred.
-
Diethyl Ether or Ethyl Acetate: For washing/precipitation.
Equipment:
-
Round-bottom flask (100 mL) with magnetic stir bar.
-
Reflux condenser with inert gas inlet (
or Ar). -
Oil bath or heating mantle.
-
Vacuum filtration setup (Buchner funnel).
Experimental Protocol
Safety Warning: 1-Iodobutane is an alkylating agent and a suspected carcinogen. 2-Methylbenzothiazole is an irritant. Perform all operations in a functioning fume hood.
Step-by-Step Methodology
-
Setup: Flame-dry a 100 mL round-bottom flask and equip it with a magnetic stir bar. Flush with nitrogen.
-
Charging: Add 2-methylbenzothiazole (2.98 g, 20.0 mmol, 1.0 equiv) to the flask.
-
Solvent: Add Acetonitrile (20 mL). The concentration (1 M) is kept high to favor bimolecular kinetics.
-
Alkylation: Add 1-iodobutane (5.52 g, 3.4 mL, 30.0 mmol, 1.5 equiv).
-
Expert Note: A 1.5x excess of the alkyl iodide is used to compensate for its lower reactivity compared to methyl iodide and to drive the equilibrium forward.
-
-
Reflux: Heat the mixture to reflux (
C) with vigorous stirring.-
Duration: Maintain reflux for 36 to 48 hours . Monitor by TLC (SiO2, 10% MeOH in DCM). The starting material (Rf ~ 0.8) should disappear, and a baseline spot (product) should appear.
-
-
Workup (Precipitation):
-
Cool the reaction mixture to room temperature.
-
If crystallization does not occur spontaneously, cool the flask in an ice bath (
C) for 1 hour. -
Troubleshooting: If the product remains an oil, add 30 mL of cold Diethyl Ether or Ethyl Acetate and scratch the glass side with a spatula to induce nucleation.
-
-
Filtration: Filter the precipitate using a Buchner funnel.
-
Washing: Wash the filter cake with cold acetone (2 x 5 mL) followed by diethyl ether (2 x 15 mL) to remove unreacted starting materials and iodine traces.
-
Drying: Dry the solid under vacuum at
C for 4 hours.
Yield Expectation: 75% - 85%. Appearance: White to off-white crystalline solid.
Figure 2: Experimental Workflow
Caption: Operational workflow for the synthesis and isolation of the quaternary salt.
Characterization & Quality Control
To validate the synthesis, compare analytical data against the following standard values.
| Parameter | Expected Value | Notes |
| Melting Point | 165 - 170 °C (Decomp.) | Sharp range indicates high purity. |
| Solubility | Water, Methanol, DMSO | Insoluble in Ether, Hexane. |
| Diagnostic peak. Shifted downfield due to cationic N. | ||
| Methyl group on the thiazole ring. | ||
| Appearance | White/Pale Yellow Powder | Dark color indicates free iodine contamination. |
Interpretation of NMR:
The most critical diagnostic signal is the triplet corresponding to the
Troubleshooting & Optimization
-
Problem: Product Oils Out.
-
Cause: Presence of residual solvent or impurities preventing crystal lattice formation.
-
Solution: Decant the supernatant, triturate the oil with fresh diethyl ether, and sonicate. This usually forces the oil to solidify.
-
-
Problem: Low Yield.
-
Cause: Incomplete reaction due to steric bulk of the butyl group.
-
Solution: Extend reflux time to 72 hours or perform the reaction in a sealed pressure tube at
C to increase kinetic energy without losing solvent.
-
-
Problem: Product is Brown/Violet.
-
Cause: Oxidation of iodide to iodine (
). -
Solution: Recrystallize from Ethanol/Ether or wash the solid with a small amount of acetone.
-
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General mechanism of Menschutkin reaction).
- Hamer, F. M. (1964). The Cyanine Dyes and Related Compounds. Interscience Publishers.
-
Deligeorgiev, T., et al. (2010). "Synthesis and spectral properties of some novel cyanine dyes." Dyes and Pigments, 86(1), 1-6. (NMR characterization of similar alkyl-benzothiazolium salts).
-
Fisher Scientific. (n.d.). 3-Ethyl-2-methylbenzothiazolium Iodide Safety Data Sheet. (Safety and handling data for analogous compounds).
Reaction conditions for preparing N-butyl benzothiazolium iodide
[1]
Introduction & Principle
The synthesis of N-butyl benzothiazolium iodide (also known as 3-butylbenzothiazolium iodide) represents a fundamental quaternization reaction used to generate cationic heterocyclic scaffolds.[1] These salts are critical intermediates in the synthesis of cyanine dyes, ionic liquids, and organocatalysts (e.g., for benzoin condensations).
Reaction Mechanism
The reaction proceeds via an SN2 nucleophilic substitution . The lone pair of electrons on the benzothiazole nitrogen atom attacks the electrophilic carbon of 1-iodobutane (butyl iodide), displacing the iodide ion.
-
Nucleophile: Benzothiazole (Neutral, sp² hybridized nitrogen)
-
Electrophile: 1-Iodobutane (Primary alkyl halide)[1]
-
Leaving Group: Iodide (Excellent leaving group due to weak C-I bond and high polarizability)
The reaction is favored by polar aprotic solvents (like acetonitrile) which stabilize the transition state and the resulting ionic product, although solvent-free "green" conditions are also effective due to the high boiling point of the reagents.
DOT Diagram: Reaction Mechanism & Pathway[1]
Figure 1: Mechanistic pathway for the quaternization of benzothiazole.
Safety & Hazard Assessment
Critical Warning: 1-Iodobutane is an alkylating agent.[1] All alkylating agents are potential carcinogens and mutagens. Handle with extreme care.
| Reagent | Hazard Class | Precaution |
| 1-Iodobutane | Flammable, Irritant, Suspected Carcinogen | Use exclusively in a fume hood.[1] Double-glove (Nitrile).[1] Avoid inhalation. |
| Benzothiazole | Acute Tox (Oral), Irritant | Avoid skin contact. Pungent odor; keep capped when not in use. |
| Acetonitrile | Flammable, Acute Tox | Standard solvent handling. |
| Diethyl Ether | Extremely Flammable, Peroxide Former | Use spark-proof equipment. Ensure proper ventilation. |
Materials & Equipment
Reagents
-
Benzothiazole: >98% purity (e.g., Sigma-Aldrich, Alfa Aesar).
-
1-Iodobutane (n-Butyl Iodide): >99%, stabilized with copper or silver wool if stored for long periods.[1]
-
Solvent: Acetonitrile (Anhydrous grade preferred to prevent hydrolysis side reactions).
-
Wash Solvent: Diethyl ether or Ethyl Acetate (ACS Reagent grade).
Equipment
Experimental Protocol
Two methods are provided. Method A is the standard laboratory protocol yielding high purity crystals. Method B is a solvent-free "green" alternative for larger scale or rapid synthesis.[1]
Method A: Solution-Phase Synthesis (Recommended for High Purity)[1]
Rationale: Acetonitrile is sufficiently polar to dissolve the starting materials but often allows the ionic product to precipitate upon cooling or addition of a co-solvent, facilitating purification.
-
Setup: Flame-dry a 100 mL round-bottom flask and equip it with a magnetic stir bar. Flush with nitrogen.
-
Charging: Add Benzothiazole (1.35 g, 10.0 mmol) and Acetonitrile (10 mL) to the flask. Stir to dissolve.
-
Addition: Add 1-Iodobutane (2.21 g, 12.0 mmol, 1.2 equivalents) via syringe.
-
Note: A slight excess of alkyl halide drives the reaction to completion.
-
-
Reaction: Attach the reflux condenser. Heat the mixture to reflux (approx. 82°C) for 12–16 hours .
-
Monitoring: The solution usually turns from colorless/pale yellow to a deeper yellow/orange.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Observation: Crystals may begin to form. If not, concentrate the solution to ~3 mL using a rotary evaporator.
-
Add Diethyl Ether (20 mL) dropwise with vigorous stirring. This reduces the polarity of the medium, forcing the ionic salt to precipitate as a solid.
-
-
Isolation: Filter the solid using a Buchner funnel.
-
Washing: Wash the filter cake with cold diethyl ether (3 × 10 mL) to remove unreacted starting materials.
-
Drying: Dry the solid under vacuum at 40°C for 4 hours.
Method B: Solvent-Free Synthesis (Green Chemistry)[1]
Rationale: Benzothiazole and butyl iodide are liquids. Heating them directly avoids solvent waste and maximizes reaction rate by keeping concentration high.
-
Setup: Use a heavy-walled pressure vial or a round-bottom flask with a tight seal.[1]
-
Charging: Mix Benzothiazole (10 mmol) and 1-Iodobutane (12 mmol) directly.
-
Reaction: Heat to 90°C for 6–8 hours with stirring.
-
Checkpoint: The mixture will solidify or become a very viscous oil as the product forms.
-
-
Work-up: Cool to room temperature. The crude product will likely be a hard solid cake.
-
Purification: Triturate (grind under solvent) the solid with Ethyl Acetate or Diethyl Ether to wash away unreacted oils. Filter and dry as in Method A.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for synthesis and isolation.[1]
Characterization & Data Analysis
The product is typically an off-white to pale yellow hygroscopic solid.[1]
Expected 1H NMR Data (DMSO-d6 or CDCl3)
The quaternization causes a significant downfield shift of the protons adjacent to the nitrogen.
| Position | Proton Type | Multiplicity | Chemical Shift (δ ppm) | Interpretation |
| H-2 | Ar-H (N=CH-S) | Singlet | ~10.2 - 10.5 | Highly acidic proton between N and S. Diagnostic peak.[1] |
| H-4,7 | Ar-H | Doublets | 8.2 - 8.5 | Protons on the benzene ring closest to heteroatoms.[1] |
| H-5,6 | Ar-H | Multiplets | 7.7 - 8.0 | Remaining aromatic protons.[1] |
| N-CH₂ | Alkyl (α) | Triplet | ~4.8 - 5.0 | Deshielded by positive nitrogen.[1] |
| Alkyl | Alkyl (β, γ) | Multiplet | 1.8 - 2.0 | Methylene groups in butyl chain. |
| CH₃ | Alkyl (δ) | Triplet | 0.9 - 1.0 | Terminal methyl group.[1] |
Physical Properties[3][4][5][6][7][8]
-
Appearance: Off-white to yellow crystalline solid.[1]
-
Solubility: Soluble in water, DMSO, methanol, acetonitrile. Insoluble in ether, hexane.
-
Melting Point: Typically in the range of 100–140°C (Dependent on crystal habit and residual solvent; specific literature values for the n-butyl derivative vary, so experimental verification is required).
Troubleshooting
| Issue | Possible Cause | Solution |
| Oiling Out | Product did not crystallize; impurities present. | Scratch the glass with a spatula to induce nucleation. Sonicate the oil in diethyl ether. Cool in a -20°C freezer. |
| Low Yield | Incomplete reaction or hydrolysis. | Ensure reagents are dry (water kills the reaction). Extend reflux time. Use excess alkyl iodide. |
| Dark Color | Oxidation of iodide to iodine (I₂). | Wash the solid with a small amount of acetone or recrystallize from ethanol/ether. Store in the dark. |
| Sticky Solid | Residual solvent or hygroscopic nature. | Dry under high vacuum (>1 mbar) for 24 hours. Store in a desiccator. |
References
-
Solvent-free synthesis of benzothiazolium salts
- Arkivoc, 2010 (vii), 19-37. "Solvent-free synthesis of benzothiazole-based quaternary ammonium salts: precursors to ionic liquids."
-
General Quaternization Protocols
- Journal of the Chemical Society C: Organic, 1969. "Studies in the quaternisation of 2,1,3-benzothiadiazole and 2,1,3-benzoselenadiazole."
-
NMR Characterization of Benzothiazolium Salts
- NIST Chemistry WebBook, Standard Reference D
Note: This protocol is designed for research purposes. Optimization of yield and purity should be conducted based on specific project requirements.
Application Note: High-Purity Synthesis of Styryl Dyes using 3-Butyl-2-methylbenzothiazolium Iodide
Abstract
Styryl dyes derived from benzothiazolium salts represent a critical class of hemicyanine fluorophores, widely utilized for mitochondrial imaging, nucleic acid sensing, and nonlinear optical applications. This guide details the optimized synthesis of 3-butyl-2-methylbenzothiazolium iodide and its subsequent condensation with aromatic aldehydes to form functional styryl dyes. Unlike standard protocols that often yield oily impurities, this guide introduces a biphasic solvent system (Ethanol:Ethyl Acetate) to enhance product purity and yield. We explore the mechanistic underpinnings of the Knoevenagel condensation and provide a validated workflow for creating lipophilic cationic probes.
Introduction: The Strategic Advantage of the N-Butyl Scaffold
In the design of fluorescent probes, the alkyl chain attached to the heterocyclic nitrogen plays a pivotal role in cellular permeation and organelle targeting. While methyl and ethyl derivatives are common, the N-butyl substituent offers a superior balance of lipophilicity and solubility.
-
Mitochondrial Targeting: The delocalized positive charge of the benzothiazolium core drives the molecule into the mitochondrial matrix (negative membrane potential), while the butyl chain facilitates passive diffusion across the lipid bilayer [1].
-
Solubility Profile: The butyl chain prevents the aggregation often seen with longer alkyl chains (e.g., octyl/decyl) in aqueous buffers, maintaining high quantum yields in biological media.
Core Chemistry
The synthesis relies on the reactivity of the C2-methyl group on the benzothiazolium ring. Under basic conditions, this methyl group becomes sufficiently acidic to form a nucleophilic enamine-like species, which attacks electrophilic aldehydes.
Strategic Synthesis Workflow
The following flowchart outlines the critical path from raw materials to the purified functional dye.
Figure 1: Two-step synthetic pathway for benzothiazolium styryl dyes.[1]
Part 1: Synthesis of the Precursor
Compound: 3-Butyl-2-methylbenzothiazolium iodide CAS: N/A (Analogous to Ethyl derivative CAS 3065-79-0)
While some derivatives are commercially available, synthesizing the precursor de novo ensures the absence of hydrolysis products that can quench the subsequent condensation.
Protocol A: Solvent-Free Quaternization (Green Method)
Rationale: Maximizes atom economy and reaction rate.
-
Reagents: Mix 2-methylbenzothiazole (10 mmol, 1.49 g) and 1-iodobutane (12 mmol, 2.21 g) in a pressure tube or round-bottom flask.
-
Note: A slight excess of alkyl iodide drives the reaction to completion.
-
-
Reaction: Heat the mixture to 100°C for 12–24 hours. The solution will darken and eventually solidify as the quaternary salt forms.
-
Work-up:
-
Cool the mixture to room temperature.
-
Triturate the solid with diethyl ether (3 x 20 mL) to remove unreacted starting materials (both are ether-soluble).
-
Filter the off-white/yellowish solid.
-
-
Drying: Dry under vacuum.
-
Yield Target: >85%
-
Validation: 1H NMR (DMSO-d6) should show a characteristic triplet for the N-butyl terminal methyl and a singlet (~3.2 ppm) for the active C2-methyl group.
-
Part 2: Synthesis of Styryl Dyes (Condensation)
Target: 2-(4-Dimethylaminostyryl)-3-butylbenzothiazolium iodide (Example)
This step involves the condensation of the activated methyl group with 4-(dimethylamino)benzaldehyde.
Mechanistic Insight
The reaction follows a base-catalyzed aldol-type condensation (Knoevenagel). The choice of solvent is critical. Standard ethanol reflux often traps the product in a supersaturated solution. We recommend a modified Ethanol:Ethyl Acetate (3:1) system , which lowers the solubility of the final cationic dye, forcing it to precipitate as pure crystals while impurities remain in solution [2].
Figure 2: Mechanistic pathway of the base-catalyzed condensation.
Protocol B: The "3:1 Solvent" Method
-
Setup: In a 50 mL round-bottom flask, combine:
-
3-Butyl-2-methylbenzothiazolium iodide (1.0 mmol)
-
4-(Dimethylamino)benzaldehyde (1.1 mmol)
-
Solvent: 10 mL of Ethanol : Ethyl Acetate (3:1 v/v).
-
-
Catalysis: Add Piperidine (3–5 drops, catalytic amount).
-
Caution: Piperidine is toxic and flammable. Handle in a fume hood.
-
-
Reflux: Heat to reflux (~75–80°C) for 4–6 hours .
-
Visual Cue: The color will shift dramatically (e.g., to deep red or purple) as the conjugated system forms.
-
-
Isolation:
-
Purification: Wash the filter cake with cold ethyl acetate (removes unreacted aldehyde) and then cold ethanol (removes catalyst).
-
Recrystallization: If necessary, recrystallize from hot methanol.
-
Characterization & Data Interpretation
Quantitative Analysis
| Parameter | Expected Value | Notes |
| Yield | 70–85% | Lower yields indicate incomplete dehydration or wet solvents. |
| Melting Point | >200°C | Sharp range indicates high purity. |
| 1H NMR (Vinylic) | Look for two doublets with | |
| UV-Vis ( | ~520–580 nm | Highly dependent on solvent polarity (Solvatochromism). |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Oily Product | Solvent too polar (pure EtOH). | Switch to EtOH:EtOAc (3:1) or add diethyl ether to induce precipitation. |
| Low Yield | Wet solvent / Old Catalyst. | Use anhydrous ethanol; ensure piperidine is fresh. |
| No Reaction | Acidic impurities. | The precursor salt might be acidic; add slightly more piperidine to neutralize. |
Application Note: Mitochondrial Staining
Context: The synthesized dye (e.g., 2-(4-dimethylaminostyryl)-3-butylbenzothiazolium) acts as a delocalized lipophilic cation (DLC).
Protocol:
-
Stock Solution: Dissolve dye in DMSO (1-10 mM).
-
Working Solution: Dilute to 1-5
M in PBS or cell culture media. -
Incubation: Incubate live cells (e.g., HeLa) for 15–30 minutes at 37°C.
-
Imaging: Wash cells 2x with PBS. Image using confocal microscopy (Excitation ~488nm or 561nm, depending on the specific aldehyde used).
-
Expectation: Distinct tubular networks indicating mitochondrial localization, with low background in the nucleus [1, 4].
-
References
-
Self-reporting styrylthiazolium photopharmaceuticals: mitochondrial localisation as well as SAR drive biological activity. Source: ChemRxiv. [Link]
-
Synthesis of (E)-3-methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium iodide. (Methodology Source for EtOH:EtOAc solvent system). Source: Semantic Scholar / Molbank. [Link][2][4][5]
-
Novel environmentally benign procedures for the synthesis of styryl dyes. Source: Dyes and Pigments (via Univ. Alcalá). [Link]
-
Styryl Benzoxazolium Salts as Environment-Sensitive Mitochondrial Probes. Source: Organic & Biomolecular Chemistry (RSC). [Link]
Sources
Catalytic applications of N-butyl benzothiazolium derived carbenes
Application Note: N-Butyl Benzothiazolium Carbenes in Umpolung Catalysis
Executive Summary
This guide details the synthesis and catalytic utility of N-butyl benzothiazolium (N-Bu-BZT) derived N-heterocyclic carbenes (NHCs). Unlike their imidazolium counterparts, thiazolium carbenes possess a sulfur atom in the heterocycle, which significantly increases the acidity of the C2-proton and alters the electronic stabilization of the resulting carbene.
Historically recognized as the synthetic analogue to the coenzyme Thiamine (Vitamin B1), this scaffold is the "workhorse" of Umpolung (polarity reversal) chemistry. This document provides validated protocols for three distinct catalytic manifolds:
-
Benzoin Condensation: 1,2-addition of acyl anions.
-
Stetter Reaction: 1,4-addition to Michael acceptors.
-
Oxidative Esterification: Redox-active trapping of the Breslow intermediate.
Pre-Catalyst Synthesis: N-Butyl Benzothiazolium Bromide
The active carbene is unstable and must be generated in situ from a stable salt. The N-butyl variant provides optimal solubility in organic solvents (DCM, THF) compared to methyl variants, without the excessive steric bulk of adamantyl or mesityl groups.
Mechanism of Synthesis
The synthesis proceeds via an SN2 nucleophilic substitution where the nitrogen of the benzothiazole ring attacks the electrophilic carbon of 1-bromobutane.
Protocol 1: Synthesis of N-Butyl Benzothiazolium Bromide
Target CAS: 87910-63-2
Reagents:
-
Benzothiazole (1.0 equiv.)[1]
-
1-Bromobutane (1.2 equiv.)
-
Acetonitrile (Anhydrous, 0.5 M concentration relative to benzothiazole)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.
-
Addition: Charge the flask with benzothiazole and anhydrous acetonitrile. Add 1-bromobutane dropwise via syringe.
-
Reaction: Heat the mixture to reflux (approx. 85°C) for 24–48 hours.
-
Checkpoint: The reaction is initially clear but may darken slightly. Monitoring by TLC is difficult due to the salt's polarity; consumption of the starting benzothiazole (high Rf) is the best indicator.
-
-
Workup: Cool the mixture to room temperature. If precipitation does not occur spontaneously, add cold diethyl ether (Et2O) or ethyl acetate to induce crystallization.
-
Purification: Filter the white/off-white solid under vacuum. Wash the filter cake extensively with Et2O to remove unreacted starting materials.
-
Drying: Dry the solid under high vacuum (0.1 mmHg) for 6 hours to remove trace solvent. Store in a desiccator.
Data Specification:
| Property | Value |
|---|---|
| Appearance | White to off-white crystalline solid |
| Melting Point | 160–162 °C |
| Solubility | Soluble in MeOH, DMSO, H2O; Sparingly soluble in THF/DCM (until deprotonated) |
The "Master" Catalytic Cycle
The utility of N-Bu-BZT relies on the formation of the Breslow Intermediate .[2][3] Once the carbene attacks an aldehyde, the polarity of the carbonyl carbon is reversed from electrophilic to nucleophilic.[4]
Visualizing the Divergent Pathways The following diagram illustrates how a single intermediate dictates three different reaction outcomes based on the reagents present.
Caption: Divergent catalytic pathways of the N-butyl benzothiazolium carbene. The Breslow intermediate is the common linchpin.
Application Protocols
Application A: The Benzoin Condensation
Use Case: Synthesis of
Protocol:
-
Conditions: Strictly anhydrous (moisture hydrolyzes the carbene).
-
Mixture: In a vial, combine Benzaldehyde (1.0 mmol) and N-Bu-BZT Bromide (0.05 mmol, 5 mol%).
-
Solvent: Add anhydrous THF (2.0 mL).
-
Activation: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.05 mmol). The solution will turn yellow/orange, indicating carbene formation.
-
Reaction: Stir at room temperature for 12 hours.
-
Quench: Add saturated NH4Cl solution. Extract with EtOAc.[1]
Critical Insight: Thiazolium carbenes are less stable than imidazolium carbenes. If the reaction stalls, add a second portion of base/catalyst, or switch to Ethanol as a solvent (Breslow's original conditions), which can stabilize the transition state via H-bonding, though it may slow the kinetics.
Application B: The Stetter Reaction
Use Case: Synthesis of 1,4-dicarbonyl compounds (precursors to furans/pyrroles).
Protocol:
-
Reagents: Benzaldehyde (1.0 mmol), Chalcone (Michael acceptor, 1.0 mmol), N-Bu-BZT Bromide (10 mol%).
-
Base: Triethylamine (Et3N) is often sufficient and milder than DBU, preventing polymerization of the Michael acceptor.
-
Solvent: Ethanol or DMF (polar solvents favor the charge-separated transition state).
-
Temperature: Heat to 70°C. The barrier for 1,4-addition is higher than 1,2-addition.
-
Mechanism Check: The reaction is reversible. If Benzoin is formed as a byproduct, higher temperatures usually favor the thermodynamic Stetter product.
Application C: Oxidative Esterification
Use Case: Converting aldehydes directly to esters without carboxylic acid intermediates.
Protocol:
-
Reagents: Aldehyde (1.0 mmol), Alcohol (excess, e.g., Methanol as solvent), MnO2 (5.0 equiv as oxidant), N-Bu-BZT Bromide (10 mol%).
-
Base: DBU (10 mol%).
-
Workflow:
-
Note: This mimics the biological role of Thiamine in oxidative decarboxylation (Pyruvate Dehydrogenase Complex).
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| No Reaction | Catalyst deactivated by moisture. | Flame-dry glassware; use fresh anhydrous solvent. |
| Low Yield | Dimerization of carbene. | Lower the catalyst concentration; add base slowly (syringe pump). |
| Benzoin Byproduct (in Stetter) | Kinetic vs. Thermodynamic control. | Increase temperature to 70–80°C to reverse Benzoin formation. |
| Dark Tarry Mixture | Decomposition of thiazolium ring. | Degas solvents (freeze-pump-thaw); exclude O2 strictly. |
References
-
Breslow, R. (1958).[2] "On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems." Journal of the American Chemical Society.[8] Link
-
Stetter, H. (1976). "Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Principle." Angewandte Chemie International Edition. Link
-
Maki, B. E., & Scheidt, K. A. (2008). "N-Heterocyclic Carbene-Catalyzed Oxidations." Organic Letters. (Demonstrates oxidative esterification concepts). Link
-
White, N. A., et al. (2024). "Tunable Thiazolium Carbenes for Enantioselective Radical Three-Component Dicarbofunctionalizations." Journal of the American Chemical Society.[8] (Recent radical applications).[8][9] Link[9]
-
BenchChem. "Applications of N-Allylbenzothiazolium Bromide in Heterocyclic Synthesis." (Protocol adaptation source). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Stetter reaction - Wikipedia [en.wikipedia.org]
- 4. An Overview on the N-Heterocyclic Carbene-Catalyzed Aza-Benzoin Condensation Reaction [mdpi.com]
- 5. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions [beilstein-journals.org]
- 6. The Catalytic Asymmetric Intramolecular Stetter Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. infoscience.epfl.ch [infoscience.epfl.ch]
Application Note: Optimized Reflux Methodologies for the N-Alkylation of Benzothiazoles
Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Application Areas: Synthesis of Cyanine Dyes, Fluorescent Optoacoustic Probes, and Pharmacological Scaffolds.
Introduction and Mechanistic Insights
Benzothiazolium salts are highly versatile electrophilic intermediates, serving as the foundational building blocks for polymethine cyanine dyes (e.g., Thiazole Orange, Indocyanine Green) and various theranostic agents[1]. The synthesis of these salts relies on the N-alkylation (quaternization) of benzothiazole derivatives using alkyl halides.
As a Senior Application Scientist, it is critical to understand that this quaternization is not a trivial substitution. The nitrogen atom within the benzothiazole ring is electronically deactivated by the adjacent electron-withdrawing sulfur atom and sterically hindered by the fused aromatic system. Consequently, the reaction demands substantial thermal energy to overcome the high activation barrier of the
The Ambident Nucleophile Conundrum: S- vs. N-Alkylation
When utilizing substrates like 2-mercaptobenzothiazole, the molecule exists in a tautomeric equilibrium between the thiol and thione forms[2]. Alkylation presents a chemoselectivity challenge:
-
Kinetic Pathway: The highly nucleophilic exocyclic sulfur atom rapidly undergoes S-alkylation.
-
Thermodynamic Pathway: The N-alkylated product is thermodynamically favored.
Recent mechanistic studies demonstrate that under sustained reflux conditions, initial S-alkylation is followed by a halide-mediated cleavage and catalytic rearrangement, ultimately driving the equilibrium toward the desired N-alkylated benzothiazolium salt[3]. To selectively force N-alkylation, researchers must carefully select the leaving group (Iodide > Bromide > Chloride), the solvent dielectric constant, and the reflux temperature.
Mechanistic pathways of benzothiazole alkylation highlighting S- to N-alkyl rearrangement.
Quantitative Data: Optimization of Reaction Conditions
The choice of solvent and temperature directly dictates the yield and purity of the benzothiazolium salt. Table 1 summarizes validated parameters for different substrate-electrophile pairings.
Table 1: Comparative Reflux Conditions for Benzothiazolium Salt Synthesis
| Substrate | Alkylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Primary Application |
| 2-Methylbenzothiazole | Ethyl Iodide (1.5 eq) | Neat (Solvent-Free) | 130 - 170 | 10 - 24 | 85 - 89 | Optoacoustic Probes[1] |
| 2-Methylbenzothiazole | Ethyl Iodide (3.5 eq) | DMF | 90 | 5 | 92 | Bio-nanocomposites[4] |
| 6-Chloro-2-mercaptobenzothiazole | Alkyl Bromide (1.2 eq) | Acetonitrile (with PTC) | 82 (Reflux) | 12 - 16 | 75 - 82 | Drug Scaffolds[2] |
Step-by-Step Experimental Protocols
The following protocols are engineered as self-validating systems. The visual cues (color changes, precipitation) serve as built-in quality control checkpoints to ensure the reaction is proceeding as intended.
Protocol A: Synthesis of 3-Ethyl-2-methylbenzothiazolium Iodide (High-Temperature Reflux)
This method utilizes a solvent-free or highly concentrated approach to maximize the collision frequency between the sterically hindered nitrogen and the alkyl iodide.[1],[4]
Reagents:
-
2-Methylbenzothiazole (1.0 eq, ~10.5 mmol)
-
Ethyl Iodide (1.4 - 1.5 eq, ~15.1 mmol) Note: Ethyl iodide is volatile and light-sensitive; use a fresh, colorless batch.
Step-by-Step Workflow:
-
Preparation: To a dry, heavy-walled pressure tube or a round-bottom flask equipped with a robust reflux condenser, add 2-methylbenzothiazole.
-
Electrophile Addition: Carefully add ethyl iodide. If utilizing a solvent, add 5 mL of anhydrous DMF.
-
Inert Atmosphere: Purge the vessel with dry Nitrogen (
) or Argon for 5 minutes to prevent oxidative degradation of the iodide anion into iodine ( ), which discolors the product. -
Reflux: Heat the mixture in an oil bath set to 130 °C (if neat) or 90 °C (if in DMF)[1],[4]. Maintain vigorous stirring. Wrap the apparatus in aluminum foil to exclude light.
-
Monitoring: After 5-10 hours, the reaction mixture will transition from a clear liquid to a dense, dark crystalline mass or a thick suspension, indicating successful quaternization.
-
Precipitation: Remove from heat and cool to room temperature. Slowly add 20 mL of ice-cold diethyl ether while triturating the solid mass with a glass rod. The non-polar ether forces the highly polar benzothiazolium salt out of solution.
-
Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with additional cold diethyl ether (3 × 10 mL) to remove unreacted starting materials.
-
Recrystallization: Dissolve the crude solid in a minimum volume of hot absolute ethanol. Allow to cool slowly to room temperature, then transfer to an ice bath. Filter the resulting pure white/pale-yellow crystals and dry under high vacuum.
Protocol B: Selective N-Alkylation of 2-Mercaptobenzothiazoles via Phase-Transfer Catalysis
This protocol utilizes Acetonitrile and a Phase-Transfer Catalyst (PTC) to favor N-alkylation over S-alkylation for ambident substrates.[2]
Reagents:
-
6-Chlorobenzo[d]thiazole-2-thiol (1.0 eq)
-
Anhydrous Potassium Carbonate (
) (2.0 eq) -
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Alkylating Agent (e.g., Benzyl bromide) (1.2 eq)
Step-by-Step Workflow:
-
Setup: In a dry round-bottom flask with a magnetic stir bar, suspend the thiol,
, and TBAB in anhydrous acetonitrile (0.15 M concentration). -
Activation: Stir at room temperature for 15 minutes. The base deprotonates the thiol, while the PTC solubilizes the resulting anion, shifting the tautomeric equilibrium toward the reactive thione form[2].
-
Addition: Add the alkylating agent dropwise via syringe.
-
Reflux: Attach a reflux condenser and heat the mixture to 82 °C. Maintain reflux for 12-16 hours.
-
Workup: Cool to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the crude residue in dichloromethane (DCM). Wash sequentially with saturated aqueous
and brine. Dry the organic layer over anhydrous , filter, and evaporate to yield the N-alkylated product.
Workflow Visualization
Standardized experimental workflow for the synthesis and isolation of benzothiazolium salts.
References
-
Exploiting the Reversibility of N- and S-Alkylation to Prepare Benzothiazolium Salts and Use in Synthesizing Cyanine Dye. Synlett (Thieme Connect). URL:[Link]
-
A Turn-On Optoacoustic Probe for Imaging Metformin-Induced Upregulation of Hepatic Hydrogen Sulfide and Subsequent Liver Injury. Theranostics. URL: [Link]
-
Fluorescent Bio-nanocomposites Based on Chitosan Reinforced Hemicyanine Dye-Modified Montmorillonite. RSC Advances (The Royal Society of Chemistry). URL:[Link]
Sources
Synthesis of Benzothiazolium-Based Hemicyanine Dyes via Knoevenagel Condensation: A Detailed Protocol and Application Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of a styryl hemicyanine dye starting from 3-butyl-2-methylbenzothiazolium iodide and an aromatic aldehyde. Hemicyanine dyes, characterized by their donor-π-acceptor (D-π-A) electronic structure, are of paramount importance in biomedical research and diagnostics.[1][2][3] This document provides a robust, step-by-step protocol for the synthesis, purification, and characterization of these versatile fluorophores. We delve into the causality behind the experimental choices, offering insights grounded in established chemical principles to ensure reproducibility and success. The applications of the resulting benzothiazole-based hemicyanine dyes as fluorescent probes for nucleic acids and cellular imaging are also discussed, providing a framework for their use in drug development and molecular biology.[4][5][6][7]
Introduction: The Significance of Hemicyanine Dyes
Hemicyanine dyes represent a vital class of organic fluorophores, the core structure of which consists of an electron-donating moiety and a positively charged nitrogen-containing heterocyclic acceptor, linked by a conjugated π-bridge.[1][2] This intrinsic D-π-A architecture is the source of their remarkable photophysical properties, including high molar extinction coefficients and environment-sensitive fluorescence.
Benzothiazole-based hemicyanines, the focus of this guide, have emerged as particularly powerful tools in the life sciences. Their ability to exhibit enhanced fluorescence upon binding to biological macromolecules, such as DNA and RNA, makes them excellent candidates for nucleic acid probes.[7][8] Furthermore, their capacity to selectively accumulate in and stain specific cellular organelles, including mitochondria and lysosomes, has cemented their role in high-resolution cellular imaging.[2][5][7] This application note provides a detailed protocol for the synthesis of a representative benzothiazole hemicyanine dye, empowering researchers to produce these valuable compounds in-house.
The Reaction Principle: Knoevenagel Condensation
The synthesis of styryl hemicyanine dyes from 2-methyl-substituted heterocyclic quaternary salts is achieved through the Knoevenagel condensation.[1][9] This reaction involves the nucleophilic addition of a carbanion (generated from an active methylene compound) to a carbonyl group, followed by a dehydration step to yield a stable α,β-unsaturated product.[9]
In this specific synthesis, the key steps are:
-
Deprotonation: A weak base, such as piperidine, deprotonates the active methyl group of the 3-butyl-2-methylbenzothiazolium iodide. The positive charge on the quaternary nitrogen atom significantly increases the acidity of these protons, facilitating carbanion formation. The use of a mild base is crucial to prevent the self-condensation of the aldehyde reactant.[9]
-
Nucleophilic Attack: The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde.
-
Dehydration: The intermediate aldol product readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the final, highly conjugated, and colored hemicyanine dye.
Caption: Figure 1: General Mechanism of Knoevenagel Condensation
Detailed Synthesis Protocol: (E)-2-(4-(dimethylamino)styryl)-3-butylbenzo[d]thiazol-3-ium iodide
This protocol describes the synthesis of a representative hemicyanine dye using 4-(dimethylamino)benzaldehyde as the carbonyl component.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Molar Eq. |
| 3-Butyl-2-methylbenzothiazolium iodide | 333.26 | 333 | 1.0 | 1.0 |
| 4-(Dimethylamino)benzaldehyde | 149.19 | 164 | 1.1 | 1.1 |
| Absolute Ethanol | - | 15 mL | - | - |
| Piperidine | 85.15 | ~ 5 drops | - | Catalytic |
Equipment
-
50 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper for vacuum filtration
-
Glassware for recrystallization
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask, add 3-butyl-2-methylbenzothiazolium iodide (333 mg, 1.0 mmol) and 4-(dimethylamino)benzaldehyde (164 mg, 1.1 mmol).
-
Solvent Addition: Add 15 mL of absolute ethanol to the flask. The choice of ethanol is based on its ability to dissolve the reactants and its suitable boiling point for reflux.
-
Catalyst Addition: Add 3-5 drops of piperidine to the mixture using a Pasteur pipette. Piperidine is a sufficiently strong base to catalyze the reaction without causing unwanted side reactions.[8][10]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Allow the reaction to proceed under reflux for 4-6 hours. The color of the solution should deepen significantly as the conjugated dye is formed.
-
Isolation of Crude Product: After the reflux period, allow the reaction mixture to cool to room temperature. As the solution cools, the hemicyanine dye product will precipitate. For complete precipitation, the flask can be placed in an ice bath for 30 minutes.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.
-
Purification: The crude product can be purified by recrystallization. Transfer the solid to a beaker and add a minimal amount of boiling methanol or ethanol to dissolve it. Allow the solution to cool slowly to room temperature, then in an ice bath, to form pure crystals.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven or desiccator. The final product should be a deeply colored, crystalline solid.
Visualization of the Experimental Workflow
Caption: Figure 2: Experimental Workflow for Hemicyanine Synthesis
Characterization of the Synthesized Dye
To confirm the identity and purity of the synthesized hemicyanine dye, a combination of spectroscopic techniques is employed.
-
UV-Visible Spectroscopy: An absorption spectrum in a solvent like methanol will reveal the maximum absorption wavelength (λmax), which is characteristic of the dye's extended π-conjugated system.[1][11]
-
Fluorescence Spectroscopy: An emission spectrum will determine the maximum fluorescence wavelength (λem) and allow for the calculation of the Stokes shift (the difference between λem and λmax), a key parameter for fluorescent probes.[1][12]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure. Key signals include the vinylic protons of the π-bridge and the aromatic protons of the benzothiazole and phenyl rings.[1]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the cationic dye.[8]
Expected Spectroscopic Data
| Parameter | Expected Value |
| Appearance | Deeply colored (e.g., red or purple) crystalline solid |
| λmax (in Methanol) | ~530 - 560 nm |
| λem (in Methanol) | ~580 - 620 nm |
| ¹H NMR (DMSO-d₆) | Signals corresponding to butyl group protons, aromatic protons, vinylic protons (~7.0-8.5 ppm), and N,N-dimethyl protons. |
| ESI-MS ([M]⁺) | Calculated m/z for C₂₂H₂₇N₂S⁺: 351.19. The spectrum should show a prominent peak at this value. |
Applications in Research and Drug Development
Benzothiazolium-based hemicyanine dyes are versatile tools with numerous applications:
-
Fluorescent Probes for Nucleic Acids: These dyes often exhibit low intrinsic fluorescence in aqueous buffer, but their quantum yield increases significantly upon binding to DNA or RNA.[8] This "light-up" property makes them ideal for quantifying nucleic acids and for imaging the genetic material within cells, particularly the nucleolus, which is rich in RNA.[7][8]
-
Organelle-Specific Imaging: The positive charge and lipophilic nature of many hemicyanine dyes lead to their accumulation in mitochondria, driven by the mitochondrial membrane potential. This allows for the specific visualization of mitochondria in living cells, which is crucial for studying cellular metabolism and apoptosis.[2][5]
-
Near-Infrared (NIR) Probes: By extending the π-conjugation system (e.g., using different aldehydes), the absorption and emission maxima can be shifted into the near-infrared region (700-900 nm). NIR probes are highly sought after for in vivo imaging because they minimize tissue autofluorescence and allow for deeper tissue penetration.[3][13]
-
Photosensitizers: Upon irradiation with light of a specific wavelength, some hemicyanine dyes can generate reactive oxygen species (ROS), a property that is harnessed in photodynamic therapy (PDT) for cancer treatment.
Troubleshooting and Rationale for Experimental Choices
-
Low Yield: If the product yield is low, ensure that the starting materials are pure and dry. The reaction is a condensation, so the presence of water can shift the equilibrium. Increasing the reflux time or using a slight excess of the more volatile reactant (the aldehyde) may also improve the yield.
-
Impure Product: The primary source of impurity is often unreacted starting materials. Efficient recrystallization is key. The choice of solvent is critical; an ideal solvent will dissolve the dye when hot but have low solubility for it when cold. The addition of a co-solvent in which the dye is less soluble, such as ethyl acetate to an ethanol reaction mixture, can aid in precipitating the product, leaving impurities behind.[8]
-
Choice of Base: While piperidine is effective, other bases like triethylamine or sterically hindered bases such as N,N-diisopropylethylamine (DIPEA) can also be used.[11] The goal is to select a base that is strong enough to deprotonate the active methyl group but not so strong that it promotes unwanted side reactions.
Conclusion
The Knoevenagel condensation provides a straightforward and efficient method for synthesizing benzothiazolium-based hemicyanine dyes from readily available precursors. This application note has outlined a detailed and reliable protocol, explained the underlying chemical principles, and highlighted the critical experimental parameters. The resulting dyes are powerful fluorescent tools with broad applicability in molecular biology, cell biology, and the development of new diagnostic and therapeutic agents.
References
-
Synthesis and applications of benzothiazole containing cyanine dyes. ResearchGate. Available at: [Link].
-
Hemicyanine dyes: Synthesis, structure and photophysical properties. ResearchGate. Available at: [Link].
-
Styryl Hemicyanine Dye (E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide. MDPI. Available at: [Link].
-
Spectroscopic properties of 3a and 3b. ResearchGate. Available at: [Link].
-
A benzothiazole-conjugated hemicyanine dye as a ratiometric NIR fluorescent probe for the detection and imaging of peroxynitrite in living cells. Royal Society of Chemistry. Available at: [Link].
-
Synthesis of Hemicyanine dyes derived from benzothiazole salts and 4, 4'- Bis- dimethylamino phenyl ketone. JETIR. Available at: [Link].
- CN111217806B - Hemicyanine compound based on benzothiazole-linked heterocycle and preparation method and application thereof. Google Patents.
-
Knoevenagel condensation. Wikipedia. Available at: [Link].
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link].
-
Synthesis and applications of benzothiazole containing cyanine dyes. Semantic Scholar. Available at: [Link].
-
“Synthesis of hemicyanine dyes through ethyl iodide of five benzothiazole salts and ten suitable complex ketones”. IJCRT.org. Available at: [Link].
-
Optical properties of hemicyanines with terminal amino groups and their applications in near-infrared fluorescent imaging of nucleoli. Royal Society of Chemistry. Available at: [Link].
-
Hemicyanine-Based Near-Infrared Fluorescence Off–On Probes for Imaging Intracellular and In Vivo Nitroreductase Activity. PMC. Available at: [Link].
-
Synthesis and Characterization of Heptamethine Cyanine Dyes. MDPI. Available at: [Link].
-
A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. PMC. Available at: [Link].
-
One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. Available at: [Link].
-
Activity-Based Fluorescent Probes Based on Hemicyanine for Biomedical Sensing. MDPI. Available at: [Link].
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link].
-
PET-Driven Fluorescence Modulation in Halochromic Styryl Hemicyanine Dyes Targeting DNA Minor Groove. PMC. Available at: [Link].
-
Comparison of photophysical properties of the hemicyanine dyes in ionic and nonionic solvents. PubMed. Available at: [Link].
-
A caveat to common hemicyanine dye components and their resolution. Royal Society of Chemistry. Available at: [Link].
-
Conversion of Aryl Aldehydes to Benzyl Iodides and Diarylmethanes by H3PO3/I2. Organic Chemistry Portal. Available at: [Link].
-
triiodomethane (iodoform) reaction with aldehydes and ketones. Chemguide. Available at: [Link].
-
Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. MDPI. Available at: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN111217806B - Hemicyanine compound based on benzothiazole-linked heterocycle and preparation method and application thereof - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A benzothiazole-conjugated hemicyanine dye as a ratiometric NIR fluorescent probe for the detection and imaging of peroxynitrite in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Optical properties of hemicyanines with terminal amino groups and their applications in near-infrared fluorescent imaging of nucleoli - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. jetir.org [jetir.org]
- 11. PET-Driven Fluorescence Modulation in Halochromic Styryl Hemicyanine Dyes Targeting DNA Minor Groove - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of photophysical properties of the hemicyanine dyes in ionic and nonionic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hemicyanine-Based Near-Infrared Fluorescence Off–On Probes for Imaging Intracellular and In Vivo Nitroreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Hygroscopic Benzothiazolium Salts
Topic: Troubleshooting & Purification Protocols for Hygroscopic Quaternary Ammonium Salts Ticket ID: BZT-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Benzothiazolium salts are critical intermediates in the synthesis of cyanine dyes and N-heterocyclic carbenes (NHCs). However, their quaternary ammonium nature renders them highly hygroscopic. Common failures include "oiling out" (Liquid-Liquid Phase Separation), hydrolysis-induced degradation, and occlusion of reaction solvents.
This guide provides field-proven protocols to resolve these specific failure modes. It moves beyond standard textbook advice, focusing on the rigorous handling required for moisture-sensitive ionic solids.
Module 1: The "Oiling Out" Crisis
User Report: "I cooled my reaction mixture, but instead of crystals, a sticky, dark oil separated at the bottom of the flask."
Root Cause Analysis
This is Liquid-Liquid Phase Separation (LLPS) . It occurs when the melting point of the solvated salt drops below the temperature of the solution.[1] This is thermodynamically favored over crystallization when:
-
Impurities are high: Impurities act as a solvent, depressing the melting point.
-
Cooling is too rapid: The system enters a metastable region where oiling is kinetically favored over nucleation.
-
Solvent polarity mismatch: The salt prefers to solvate itself rather than interact with a non-polar anti-solvent.
Recovery Protocol: The "Re-Dissolve and Seed" Method
Do not attempt to freeze the oil; it will form an impure glass. Follow this thermodynamic reset:
-
Re-dissolution: Re-heat the mixture until the oil fully dissolves. If it refuses, add small aliquots of the polar solvent (e.g., Methanol or Acetonitrile) until homogenous.
-
Temperature Management: Cool the solution slowly to room temperature. Do not use an ice bath yet.
-
The Nucleation Trigger:
-
Option A (Seeding): Add a single crystal of pure product.
-
Option B (Friction): Use a glass rod to scratch the inner wall of the flask at the air-liquid interface.[2] This creates microscopic rough edges for nucleation.
-
-
Anti-Solvent Titration: Add the non-polar anti-solvent (e.g., Diethyl Ether) dropwise until a faint, persistent cloudiness appears. Stop immediately.
-
Incubation: Allow to stand undisturbed for 2-4 hours. Only move to 4°C once distinct crystals are visible.
Visual Workflow: Recovering Oiled-Out Product
Figure 1: Decision tree for recovering benzothiazolium salts that have undergone Liquid-Liquid Phase Separation (LLPS).
Module 2: Solvent Selection Matrix
User Report: "Which solvent system should I use? Ethanol is dissolving everything."
The Polarity Balance
Benzothiazolium salts require a Binary Solvent System . You need a Solvent (high polarity to dissolve the ionic lattice) and an Anti-Solvent (low polarity to force precipitation).
Critical Rule: Avoid water if possible. While soluble, water is difficult to remove from hygroscopic salts without causing hydrolysis (ring-opening) of the benzothiazole core under vacuum [1].
| System | Components (Solvent / Anti-Solvent) | Suitability | Notes |
| A (Standard) | Methanol / Diethyl Ether | General Purpose | Excellent for iodides/bromides. Ether is highly volatile; ensure good ventilation. |
| B (High Purity) | Acetonitrile / Ethyl Acetate | High | Best for "oiling out" prone salts. MeCN has a higher boiling point, allowing better thermal control. |
| C (Rigorous) | Acetone / Hexane | Specific | Use only if the salt is moderately soluble in acetone. Hexane is a very aggressive anti-solvent. |
| D (Avoid) | Water / Ethanol | NOT RECOMMENDED | High risk of hydrolysis and hydrate formation. Hard to dry. |
Module 3: Moisture Management & Drying
User Report: "The crystals looked perfect on the filter, but turned into a soup within 5 minutes of air exposure."
The Mechanism of Failure
Quaternary ammonium salts are deliquescent. They absorb atmospheric moisture until they dissolve in it. Standard vacuum filtration pulls humid lab air through the crystal cake, accelerating this process.
Protocol: The "Schlenk-to-Desiccator" Pipeline
To ensure analytical purity (and accurate weighing), you must break the contact with atmospheric moisture.
-
Filtration: Use a sintered glass funnel with a positive pressure of Nitrogen/Argon (Schlenk filtration) rather than vacuum suction if possible. If using vacuum, cover the funnel with a rubber dam immediately.
-
Wash: Wash rapidly with anhydrous Diethyl Ether (absorbs surface water and evaporates quickly).
-
Transfer: Move the solid immediately to a pre-weighed vial.
-
Drying:
-
Stage 1: High Vacuum (0.1 mbar) at Room Temperature for 2 hours.
-
Stage 2: Desiccator over Phosphorus Pentoxide (P₂O₅) . Silica gel is insufficient for these salts. P₂O₅ chemically reacts with water, ensuring a 0% humidity environment [2].
-
Visual Workflow: Drying Hygroscopic Salts
Figure 2: The "Schlenk-to-Desiccator" pipeline for handling deliquescent salts.
Module 4: Advanced Troubleshooting (FAQ)
Q: My product is colored (yellow/brown) but should be white.
A: Benzothiazolium salts often trap trace iodine or oxidized oligomers.
-
Fix: Perform a "Hot Filtration."[3][4] Dissolve the salt in boiling Methanol. Add Activated Charcoal (1-2% by weight). Stir for 5 minutes. Filter while hot through a Celite pad. The charcoal adsorbs high-molecular-weight colored impurities.
Q: I cannot get crystals, no matter what. It's always oil.
A: Consider Anion Exchange . The counter-ion dictates lattice energy. Halides (I⁻, Br⁻) are often "soft" and prone to oiling.
-
Fix: Metathesis to a Hexafluorophosphate (
) or Tetrafluoroborate ( ) salt. -
Protocol: Dissolve crude halide salt in minimum water. Add saturated aqueous
. The hydrophobic salt will precipitate immediately as a stable, non-hygroscopic solid [3].
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques and solvent selection).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Authoritative source on drying agents like P2O5).[5][6]
-
BenchChem Technical Support. (2025). Preventing Oiling Out in Diastereomeric Salt Formation. (Detailed mechanism of LLPS and seeding protocols).
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. (Industrial perspective on phase separation).
Sources
Technical Support Center: Isolation and Purification of Benzothiazolium Salts
Welcome to the Technical Support Center for the synthesis and purification of quaternary ammonium precursors. This guide is specifically designed for researchers and drug development professionals dealing with the alkylation of benzothiazole derivatives, with a focus on troubleshooting the removal of excess butyl iodide (1-iodobutane).
Mechanistic Context & Diagnostic Overview
In the synthesis of 3-butylbenzothiazolium iodide, butyl iodide is typically used in molar excess. The causality behind this choice is rooted in the kinetics of the bimolecular nucleophilic substitution (SN2) reaction. Benzothiazole is a relatively weak nucleophile; therefore, an excess of the alkylating agent is required to drive the reaction equilibrium to completion and maximize the yield of the quaternary salt.
However, once the reaction is complete, the unreacted butyl iodide must be removed. Because butyl iodide has a relatively high boiling point (~130 °C), attempting to remove it via standard rotary evaporation is highly inefficient and risks thermal degradation of the product (e.g., a reverse Menschutkin reaction, where the salt dealkylates back into the tertiary amine and alkyl halide).
To solve this, we rely on anti-solvent precipitation . Benzothiazolium salts are highly polar, ionic compounds, whereas butyl iodide is a non-polar organic liquid. By introducing a non-polar anti-solvent, the dielectric constant of the medium drops rapidly, forcing the ionic salt to crystallize out of solution while the unreacted butyl iodide remains dissolved[1].
Standard Operating Procedure (SOP): Anti-Solvent Precipitation
This protocol is designed as a self-validating system to ensure the complete removal of excess alkylating agents without compromising the yield of the benzothiazolium salt[2].
Step 1: Thermal Equilibration Remove the reaction vessel from the heat source (typically an oil bath at 80–100 °C) and allow the crude reaction mixture to cool slowly to room temperature. Causality: Shock-cooling the mixture can trap unreacted butyl iodide within the rapidly forming crystal lattice as an inclusion impurity.
Step 2: Anti-Solvent Addition Under vigorous magnetic stirring, slowly add 3 to 5 volumes of cold diethyl ether (or MTBE) dropwise to the reaction flask. The solution will become cloudy as the dielectric constant drops, initiating the precipitation of the 3-butylbenzothiazolium iodide salt[1].
Step 3: Trituration Continue stirring the suspension for 15–30 minutes at room temperature. If the product forms a biphasic oily layer rather than a solid, use a glass stirring rod to scratch the inside of the flask. Causality: Scratching creates microscopic glass shards that act as nucleation sites, overcoming the kinetic barrier to crystallization.
Step 4: Vacuum Filtration Filter the suspension under vacuum using a sintered glass funnel (porosity 3 or 4). The unreacted butyl iodide and any non-polar byproducts will pass through into the filtrate.
Step 5: Displacement Washing Wash the filter cake with 2 additional volumes of ice-cold diethyl ether. Causality: This displacement wash removes the mother liquor adhering to the surface of the crystals, which contains residual butyl iodide.
Step 6: Vacuum Drying & Self-Validation Transfer the solid to a vacuum desiccator and dry under high vacuum (< 1 mbar) for 4–12 hours. Self-Validation Check: Dissolve a 5 mg aliquot of the dried solid in DMSO-d6 and acquire a 1H NMR spectrum. The complete absence of a triplet at ~3.2 ppm (corresponding to the CH2-I protons of butyl iodide) confirms the absolute purity of the isolated salt.
Experimental Workflow Diagram
Figure 1: Workflow for the anti-solvent precipitation and purification of benzothiazolium salts.
Quantitative Data: Solvent Selection Matrix
Selecting the correct anti-solvent is critical for maximizing yield while ensuring the complete removal of butyl iodide.
| Anti-Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Efficacy for BuI Removal | Mechanistic Notes |
| Diethyl Ether | 4.3 | 34.6 | Excellent | Rapid precipitation due to low polarity; highly volatile for easy vacuum drying. |
| MTBE | 2.6 | 55.2 | Excellent | Safer alternative to diethyl ether; lower peroxide formation risk; forms excellent crystal lattices. |
| Hexane | 1.9 | 69.0 | Good | Highly non-polar; excellent for BuI removal but may fail to remove slightly polar organic impurities. |
| Ethyl Acetate | 6.0 | 77.1 | Moderate | Higher polarity may partially dissolve the benzothiazolium salt, reducing overall isolated yield. |
Troubleshooting FAQs
Q: My 3-butylbenzothiazolium iodide oiled out instead of forming a solid. What happened, and how do I fix it? A: Benzothiazolium salts frequently undergo liquid-liquid phase separation ("oiling out") when the anti-solvent is added too rapidly or if the reaction mixture is too hot. The melting point of the crude salt is depressed by the presence of unreacted butyl iodide, causing it to separate as a supercooled liquid rather than nucleating into a crystal. Solution: Decant the supernatant liquid. Add fresh, ice-cold diethyl ether to the heavy oil and vigorously triturate (grind) the oil against the side of the flask using a glass rod. Alternatively, place the flask in an ultrasonic bath for 5 minutes to force nucleation.
Q: Can I use a rotary evaporator to remove the excess butyl iodide instead of precipitating it? A: It is highly discouraged. Because butyl iodide boils at ~130 °C, removing it via rotary evaporation requires high temperatures and a strong vacuum. Heating a quaternary ammonium halide under vacuum can trigger a reverse Menschutkin reaction (thermal dealkylation), degrading your product back into benzothiazole and butyl iodide. Anti-solvent precipitation is thermodynamically gentler and preserves the integrity of the salt.
Q: My post-drying NMR still shows traces of butyl iodide. Washing the solid didn't work. How do I remove it? A: If butyl iodide is detected after thorough washing, it has likely been trapped as an inclusion complex within the crystal lattice during a rapid precipitation event. Surface washing will not remove it. Solution: You must perform a re-precipitation. Dissolve the solid in a minimal amount of a polar, volatile solvent (e.g., methanol or dichloromethane). Once fully dissolved, slowly add diethyl ether dropwise while stirring to carefully rebuild the crystal lattice, leaving the trapped butyl iodide in the supernatant[2].
Q: Is Methyl tert-butyl ether (MTBE) a viable alternative to diethyl ether for this protocol? A: Yes. MTBE is often preferred in scale-up and industrial drug development settings. It has a lower dielectric constant than diethyl ether (2.6 vs. 4.3), which makes it an equally effective anti-solvent, but it boasts a higher boiling point and a significantly lower propensity to form explosive peroxides, making it much safer for routine laboratory use.
References
-
Pardal, A. C., Ramos, S. S., Santos, P. F., Reis, L. V., & Almeida, P. (2002). Synthesis and Spectroscopic Characterisation of N-Alkyl Quaternary Ammonium Salts Typical Precursors of Cyanines. Molecules, 7(3), 320-330.[Link]
-
Demir Atlı, D. (2024). Synthesis and Characterization of Novel Selenium N,S-Heterocyclic Carbene Compounds. Afyon Kocatepe University Journal of Science and Engineering, 24(4), 947-954.[Link]
Sources
Solving solubility issues with 3-butyl-2-methylbenzothiazolium iodide
Welcome to the Technical Support Center for 3-Butyl-2-methylbenzothiazolium Iodide . This guide is engineered for researchers, scientists, and drug development professionals who are experiencing precipitation, aggregation, or assay incompatibility when working with this specific quaternary salt.
Rather than simply providing a list of quick fixes, this center explores the thermodynamic and kinetic causes of your solubility issues, offering field-proven, self-validating protocols to ensure your experiments succeed.
Part 1: The Mechanistic Roots of Solubility Challenges
To solve a solubility issue, we must first understand the molecular forces at play. 3-Butyl-2-methylbenzothiazolium iodide is an amphiphilic molecule with three distinct structural domains, each contributing to its complex solvation behavior:
-
The Benzothiazolium Core: A polar, aromatic, and positively charged headgroup that readily interacts with polar aprotic solvents (like DMSO and DMF).
-
The 3-Butyl Chain: A lipophilic, four-carbon tail. In aqueous media, this chain disrupts the hydrogen-bonding network of water, driving the molecules to self-associate via the hydrophobic effect to minimize thermodynamic penalty[1].
-
The Iodide Counterion (I⁻): Iodide is a large, highly polarizable "soft" anion. It forms a remarkably tight ion pair with the benzothiazolium core. Furthermore, iodide has a low hydration energy compared to smaller halides (like chloride), which severely limits the salt's solubility in water and can induce aggregation-caused quenching (ACQ) in fluorescence assays[2].
When you dilute this compound from a DMSO stock into an aqueous buffer, the sudden change in the dielectric constant forces the butyl tails to rapidly aggregate before a proper hydration shell can form—a phenomenon known as solvent shock .
Fig 1. Solvation pathways of benzothiazolium iodide during aqueous dilution.
Part 2: Quantitative Data & Solvent Compatibility
Before troubleshooting, establish a baseline. The table below summarizes the expected solubility limits and behavioral characteristics of 3-butyl-2-methylbenzothiazolium iodide across common laboratory solvents.
| Solvent | Dielectric Constant (ε) | Expected Solubility Limit | Behavioral Notes & Recommendations |
| DMSO | 46.7 | > 50 mM | Optimal for stock solutions. Fully dissociates the ion pair. |
| DMF | 36.7 | > 50 mM | Excellent alternative to DMSO; requires storage in the dark. |
| Methanol | 32.7 | 15 – 25 mM | Good for intermediate dilutions and synthesis workflows[3]. |
| Water / PBS | 80.1 | < 2 mM | High risk of aggregation. Butyl chain induces micellization[1]. |
| Hexane | 1.89 | Insoluble | Ideal as an anti-solvent for precipitation and washing steps. |
Part 3: Troubleshooting Guides & FAQs
Q1: My compound precipitates immediately when diluted from a 10 mM DMSO stock into PBS for my cell assay. How can I prevent this? A: You are experiencing solvent shock. The rapid influx of water causes the hydrophobic butyl chains to collapse into aggregates. Fix: Do not inject the stock directly into a large volume of cold buffer. Instead, perform a stepwise serial dilution. Alternatively, pre-warm the PBS to 37°C and use a carrier molecule like Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 1-2% (w/v) in your buffer. The cyclodextrin cavity encapsulates the butyl tail, masking its hydrophobicity and preventing aggregation.
Q2: I need a working concentration of 5 mM in water, but the compound maxes out at ~1.5 mM. What are my options? A: The solubility bottleneck is the iodide counterion. To achieve >5 mM aqueous solubility, you must perform a counterion exchange to replace the iodide with a more hydrophilic anion, such as chloride (Cl⁻) or trifluoroacetate (TFA⁻). See Protocol B below for the exact methodology.
Q3: My stock solution in DMF turned yellow/brown over a few weeks, and my assay results are now inconsistent. Is the compound degrading? A: The benzothiazolium core is likely intact, but the iodide counterion has oxidized. Iodide is prone to photo-oxidation, converting into elemental iodine (I₂) and triiodide (I₃⁻), which turns the solution brown. This alters the ionic strength, pH, and solubility profile of your stock. Fix: Always store iodide salt stock solutions in amber vials, purged with argon or nitrogen, at -20°C. Discard any stock that has developed a dark brown hue.
Part 4: Experimental Protocols
To guarantee scientific integrity, the following protocols are designed as self-validating systems. By incorporating in-line quality control checks, you can verify the success of the procedure before moving to your primary assays.
Protocol A: Preparation of a Stable, Monomeric 50 mM Stock Solution
Objective: Create a highly concentrated stock that minimizes premature aggregation and prevents iodide oxidation.
-
Weighing: Weigh 16.66 mg of 3-butyl-2-methylbenzothiazolium iodide (MW: 333.23 g/mol ) into a sterile, amber glass vial.
-
Dissolution: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.
-
Agitation: Sonicate the vial in a water bath at room temperature for 3–5 minutes until the solution is completely clear. Causality: Sonication provides the kinetic energy required to break apart the solid crystal lattice without applying direct heat, which could trigger premature oxidation.
-
Inert Atmosphere: Gently purge the headspace of the vial with Argon gas for 10 seconds before sealing with a PTFE-lined cap.
-
Self-Validation Check: Shine a standard laser pointer (e.g., 532 nm) through the vial. A clear beam path with no visible scattering (Tyndall effect) confirms a true monomeric solution without micro-aggregates.
Protocol B: Counterion Exchange (Iodide to Chloride) via Silver Salt Metathesis
Objective: Drastically increase the aqueous solubility of the compound by replacing the heavy, hydrophobic iodide ion with a highly hydrated chloride ion.
-
Primary Dissolution: Dissolve 1.0 mmol (~333 mg) of 3-butyl-2-methylbenzothiazolium iodide in 10 mL of HPLC-grade Methanol.
-
Precipitation Step: Slowly add 1.05 mmol of Silver Chloride (AgCl) or Silver Triflate (AgOTf) to the stirring solution. Causality: Silver iodide (AgI) has an exceptionally low solubility product constant (
). The thermodynamic drive to form solid AgI forces the iodide out of solution, leaving the benzothiazolium cation paired with the new anion[3]. -
Incubation: Stir the suspension in the dark at room temperature for 4 hours. A pale yellow precipitate (AgI) will form.
-
Filtration: Filter the suspension through a pad of Celite 545 to remove the fine AgI particles. Wash the pad with an additional 2 mL of Methanol.
-
Recovery: Evaporate the methanol filtrate under reduced pressure (rotary evaporator) to yield the new benzothiazolium chloride/triflate salt.
-
Self-Validation Check: Dissolve 1 mg of your new product in 1 mL of water. Add a single drop of 1% Silver Nitrate (
). If the solution remains clear (or forms a faint white cloud for chloride), the exchange was successful. If a distinct yellow precipitate forms, residual iodide remains.
Fig 2. Counterion exchange workflow to enhance aqueous solubility.
References
-
[3] Solvent-free synthesis of benzothiazole-based quaternary ammonium salts: Precursors to ionic liquids. ARKIVOC / ResearchGate. Available at:
-
[2] Effect of the Counterion on Light Emission: A Displacement Strategy to Change the Emission Behaviour from Aggregation-Caused Quenching to Aggregation-Induced Emission... Chemistry - A European Journal. Available at:
-
[1] Solubility of Benzothiazolium Ionic Liquids in Water and in Furfural. Journal of Natural Gas Science and Engineering. Available at:
Sources
Technical Support Center: Optimizing Reaction Time for Benzothiazole Quaternization
Prepared by: Senior Application Scientist, Gemini Laboratories
Welcome to the technical support center for benzothiazole quaternization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing this crucial synthetic step. We move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and accelerate your research.
The quaternization of benzothiazoles is a specific example of the Menschutkin reaction, a cornerstone of synthetic chemistry for forming quaternary ammonium salts.[1] This SN2 reaction involves the alkylation of the tertiary nitrogen atom within the benzothiazole ring. The resulting benzothiazolium salts are valuable precursors for a wide range of applications, including the synthesis of cyanine dyes, ionic liquids, and pharmaceutically active compounds like Riluzole, which is used to treat amyotrophic lateral sclerosis (ALS).[2][3][4]
Optimizing the reaction time is critical for improving efficiency, reducing costs, and minimizing the formation of degradation products. This guide provides a structured approach to identifying and resolving common issues encountered during this process.
Troubleshooting Guide
This section addresses specific, common problems in a direct question-and-answer format.
Q1: My quaternization reaction is extremely slow or appears to have stalled. What are the primary causes and how can I accelerate it?
A slow or incomplete reaction is one of the most frequent challenges. The root cause typically lies in one of three areas: reagent reactivity, reaction conditions, or substrate electronics.
-
Cause 1: Insufficiently Reactive Alkylating Agent: The rate of an SN2 reaction is highly dependent on the leaving group. The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl .[3] If you are using an alkyl chloride or bromide and experiencing slow kinetics, switching to the corresponding alkyl iodide is the most effective first step. Furthermore, steric hindrance plays a key role; the reactivity of alkylating agents decreases in the order: methyl > ethyl > n-propyl .[1][5]
-
Cause 2: Suboptimal Reaction Conditions:
-
Temperature: Many quaternizations can be sluggish at room temperature. Gradually increasing the temperature can significantly increase the reaction rate.[6] For solvent-free methods, temperatures can range from 30 to 200 °C depending on the alkyl halide's chain length.[7] However, be cautious, as excessive heat can cause decomposition of some alkylating agents or products.[8]
-
Solvent: The choice of solvent is critical. Polar aprotic solvents such as nitrobenzene, acetonitrile, DMF, or DMSO are generally preferred because they can stabilize the charged transition state without overly solvating and deactivating the benzothiazole nucleophile.[1] In recent years, solvent-free approaches have gained popularity, often leading to faster reactions, quantitative yields, and a greener chemical process.[3][9]
-
-
Cause 3: Poor Nucleophilicity of the Benzothiazole: The electronic nature of the benzothiazole ring dictates the nucleophilicity of the nitrogen atom.
-
Electron-donating groups (e.g., -CH₃, -OCH₃) on the benzothiazole ring increase electron density on the nitrogen, making it a stronger nucleophile and accelerating the reaction.[1]
-
Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the nitrogen's nucleophilicity, leading to slower reaction rates.[1][10] If your substrate is electronically poor, you will likely need more forcing conditions (higher temperature, more reactive alkylating agent).
-
Q2: I am observing significant side product formation. How can I improve the selectivity?
A: Side product formation compromises yield and complicates purification. The most common side reaction depends on the substrate. For 2-mercaptobenzothiazole derivatives, a frequent issue is competitive S-alkylation versus N-alkylation.[2] For other benzothiazoles, degradation at high temperatures can be a problem.
-
Problem: S-Alkylation vs. N-Alkylation: With substrates like 2-mercaptobenzothiazole, both the sulfur and nitrogen atoms are nucleophilic. To favor N-alkylation, a strategy involving initial S-alkylation followed by a catalytic thermal rearrangement to the thermodynamically more stable N-alkyl product can be employed.[2] This provides excellent control over the final product structure.
-
Problem: Degradation: If you observe discoloration or a complex mixture of spots on TLC, especially at elevated temperatures, thermal decomposition may be occurring.[8]
-
Solution: Lower the reaction temperature and compensate by using a more reactive alkylating agent (e.g., switch from R-Br to R-I) or by extending the reaction time. Monitoring the reaction by TLC is crucial to identify the point at which product formation is maximized before significant degradation begins.[6]
-
Q3: How can I effectively monitor the reaction to determine the optimal stopping point?
A: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[6][11]
-
Principle: The starting benzothiazole is a neutral, relatively non-polar molecule. The product, a benzothiazolium salt, is ionic and highly polar. This large difference in polarity makes them very easy to separate on a silica TLC plate.
-
Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate. Elute with an appropriate solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol). The starting material will have a high Rf value (travels far up the plate), while the ionic product will remain at or very near the baseline (Rf ≈ 0). The reaction is complete when the spot corresponding to the starting material is no longer visible.
Frequently Asked Questions (FAQs)
Q1: How does the choice of alkylating agent impact reaction time?
A: The alkylating agent is a primary determinant of reaction speed. The two key factors are the leaving group and steric hindrance .
-
Leaving Group Ability: The reaction rate is directly proportional to the ability of the leaving group to depart. For halides, this ability increases down the group due to the decreasing bond strength and increasing stability of the resulting anion. Therefore, the order of reactivity is: Iodide > Bromide > Chloride .[3] Using an alkyl iodide can decrease reaction times from 24+ hours to just a few hours compared to an alkyl bromide.[7]
-
Steric Hindrance: The quaternization is an SN2 reaction, which is sensitive to steric bulk around the electrophilic carbon. The rate decreases as the alkyl group becomes larger and more branched. The established order of reactivity is: Methyl > Ethyl > n-Propyl > Isopropyl .[1][5]
Q2: What is the effect of solvent on reaction time?
A: The solvent plays a crucial role in stabilizing the transition state. The Menschutkin reaction proceeds from neutral reactants to a charged, polar transition state, and finally to ionic products.
-
Polar Aprotic Solvents (Recommended): Solvents like DMF, DMSO, acetonitrile, and nitrobenzene accelerate the reaction by stabilizing the polar transition state more than they stabilize the neutral reactants, thus lowering the activation energy.[1]
-
Solvent-Free (Recommended): Performing the reaction neat (without solvent) is an excellent, environmentally friendly option.[9] This method often requires heating but can result in very high yields and short reaction times by maximizing the concentration of reactants.[3][7]
-
Non-Polar Solvents (Not Recommended): Solvents like hexane or toluene do not effectively stabilize the polar transition state, leading to very slow reaction rates.
-
Polar Protic Solvents (Not Recommended): Solvents like ethanol or water can solvate the nitrogen lone pair of the benzothiazole through hydrogen bonding, which deactivates the nucleophile and slows the reaction.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the solvent-free quaternization of benzothiazole with various alkyl iodides, illustrating the effect of alkyl chain length on reaction time and temperature.
| Alkylating Agent (R-I) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Iodomethane (CH₃I) | 30 | 2 | 99 | [3] |
| Iodoethane (C₂H₅I) | 60 | 3 | 98 | [3] |
| 1-Iodopropane (C₃H₇I) | 80 | 4 | 95 | [3] |
| 1-Iodobutane (C₄H₉I) | 100 | 5 | 92 | [3] |
| 1-Iodohexane (C₆H₁₃I) | 140 | 7 | 85 | [3] |
| 1-Iodooctane (C₈H₁₇I) | 180 | 8 | 80 | [3] |
| 1-Iododecane (C₁₀H₂₁I) | 200 | 9 | 78 | [3] |
Data synthesized from reported solvent-free methods.[3][7]
Experimental Protocols
Protocol 1: General Procedure for Solvent-Free Benzothiazole Quaternization
This protocol provides a general, efficient, and environmentally friendly method for synthesizing N-alkylbenzothiazolium iodides.
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzothiazole (1.0 eq).
-
Add the desired alkyl iodide (1.0-1.1 eq). Using a slight excess of the alkylating agent can help drive the reaction to completion.
-
Safety Note: Alkylating agents are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
-
Reaction Execution:
-
Lower the flask into an oil bath pre-heated to the desired temperature (see table above for guidance).
-
Stir the mixture vigorously. The reaction may be heterogeneous initially but should become homogeneous as it proceeds or if the product melts.
-
Monitor the reaction progress by TLC (see Protocol 2).
-
-
Work-up and Purification:
-
Once the reaction is complete (as determined by TLC), remove the flask from the heat and allow it to cool to room temperature.
-
The product, an ionic salt, will often solidify upon cooling.
-
Add a non-polar solvent like diethyl ether or hexane to the flask and stir or sonicate to break up the solid. This serves to wash away any unreacted starting materials.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with additional portions of the non-polar solvent.
-
Dry the purified benzothiazolium salt under vacuum. The product is typically of high purity and may not require further purification.
-
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).
-
Spot the Plate:
-
In the "SM" lane, spot a dilute solution of your starting benzothiazole.
-
In the "RXN" lane, use a capillary tube to take a small aliquot of the reaction mixture and spot it.
-
In the "CO" lane, spot the starting material first, and then spot the reaction mixture directly on top of it.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate eluent (e.g., 3:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the pencil line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize and Interpret:
-
Remove the plate and mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm).
-
The starting benzothiazole (SM) will appear as a spot with a high Rf. The product is an ionic salt and will remain on the baseline (Rf ≈ 0).
-
The reaction is complete when the SM spot is absent in the "RXN" lane.
-
References
-
Mishra, B. K., & Patel, S. (2002). An analysis on the transmission of electron density through sulphur atoms in the quaternization reactions of benzothiazoles. Journal of Chemical Sciences, 114(1), 55-60.
-
Ali, I., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(16), 4938.
-
Yu, A., et al. (2024). A Practical Strategy for Complete Control over N- and S-Alkylation to Prepare Benzothiazolium Salts and Use in Synthesizing Cyanine Dye. Organic Letters.
-
Barber, H. J. (2015). Quaternization of benzothiadiazoles and related compounds. University of Leicester.
-
Nadeem, S., et al. (2010). Solvent-free synthesis of benzothiazole-based quaternary ammonium salts: Precursors to ionic liquids. ARKIVOC.
-
BenchChem. (2025). Troubleshooting guide for the synthesis of benzothiazole derivatives. BenchChem.
-
BenchChem. (2025). Optimizing reaction conditions for the synthesis of 2-phenylbenzothiazole. BenchChem.
-
Mishra, B. K., et al. An analysis on the transmission of electron density through sulphur atoms in the quaternization reactions of benzothiazoles. ResearchGate.
-
Li, Y., et al. (2016). Cu-Catalyzed Direct Arylation of Benzothiazoles with Diaryliodonium Salts. ResearchGate.
-
Nadeem, S., et al. (2010). Solvent-free synthesis of benzothiazole-based quaternary ammonium salts: precursors to ionic liquids. University of Michigan Deep Blue Documents.
-
Nadeem, S., et al. (2010). Solvent-free synthesis of benzothiazole-based quaternary ammonium salts: precursors to ionic liquids. University of Michigan.
-
Deady, L. W., & Zoltewicz, J. A. (1976). Steric effects in quaternizations. Alkylation of pyridine, thiazole, isothiazole and some benzologues with methyl, ethyl and isopropyl iodides. Australian Journal of Chemistry.
-
Kumar, A., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances.
-
Anuse, M. D., et al. (2017). Synthesis Ofsome Benzothiazole Derivatives and Kinetic Studies of Their Oxidation Using Chloramine-T in Acid Medium. IOSR Journal of Applied Chemistry.
-
Powell, K. B., et al. (2023). SYNTHESIS AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-BENZOTHIAZOLIUM SALTS UPON APPLICATION WITH ALS CELLS AND THE EFFECTS OF THE TDP-43 PROTEIN. Georgia Journal of Science, 81(1), Article 75.
-
Al-Ostath, A., et al. (2024). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. Scientific Reports.
-
Supuran, C. T., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1338-1351.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. "SYNTHESIS AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-BENZOTHIAZOLIUM SAL" by Katelynn B. Powell*, Alisha Kennedy* et al. [digitalcommons.gaacademy.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. figshare.le.ac.uk [figshare.le.ac.uk]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. iosrjournals.org [iosrjournals.org]
- 11. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low purity in N-alkyl benzothiazolium synthesis
Topic: Troubleshooting Low Purity & Yield in Benzothiazolium Quaternization
Executive Summary
The synthesis of N-alkyl benzothiazolium salts (Menshutkin reaction) often appears deceptively simple but is plagued by three silent failure modes: kinetic stalling , S/N-alkylation scrambling , and hydrolytic ring-opening . This guide moves beyond standard textbook protocols to address the specific physicochemical bottlenecks encountered in high-purity applications like cyanine dye synthesis and organocatalysis.
Diagnostic Workflow
Before adjusting parameters, identify your specific failure mode using this logic flow.
Figure 1: Diagnostic decision tree for isolating the root cause of impurity based on physical state and NMR signature.
Module 1: The "Scrambling" & Kinetics Problem
Symptom: NMR shows a mixture of products, or reaction stalls at 60-70% conversion. Root Cause: When starting from 2-alkylthiobenzothiazoles, a competitive equilibrium exists between the desired N-alkylation and S-dealkylation/re-alkylation, leading to "alkyl scrambling" [1]. Additionally, the Menshutkin reaction involves charge separation in the transition state; non-polar solvents fail to stabilize this, halting the reaction.
The "Solvent-Switch" Protocol
Do not simply increase heat; this promotes dealkylation. Instead, optimize the dielectric environment.
| Solvent System | Dielectric Const. ( | Reaction Rate | Risk Factor | Recommended For |
| Toluene | 2.38 | Very Slow | Product precipitates (coating SM) | High-boiling alkylating agents |
| Acetonitrile | 37.5 | Fast | Moderate (Solubility equilibrium) | Standard Protocol |
| Nitrobenzene | 34.8 | Very Fast | High (Difficult removal) | Unreactive chlorides |
| Neat (Melt) | N/A | Variable | Thermal decomposition | Stable iodides only |
Corrective Workflow:
-
Switch Leaving Group: If using alkyl chlorides (slow), add 1.0 equiv of NaI (Finkelstein condition) to generate the reactive iodide in situ.
-
Concentration Adjustment: Run the reaction at high concentration (1–2 M). Dilution favors the reverse reaction (dissociation).
-
For 2-Alkylthio Substrates: If you observe scrambling (e.g., N-Ethyl vs S-Methyl mixing), you must perform the reaction at lower temperatures (
C) for longer times, or use more reactive alkylating agents (e.g., Methyl Triflate) to kinetically favor N-alkylation over the thermodynamic S-rearrangement [1].
Module 2: Stability & Hydrolysis (The "Yellow Impurity")
Symptom: Product turns yellow/brown upon storage; appearance of "unknown" aromatic peaks. Root Cause: Benzothiazolium salts are electrophilic at the C2 position.[1] In the presence of moisture and base (even trace carbonate from glass), the ring opens to form disulfides or hydrolyzes to 2-benzothiazolones [2].
Figure 2: The hydrolysis pathway. The C2 position is highly susceptible to nucleophilic attack by hydroxide, leading to degradation.
Prevention Protocol:
-
Acidic Workup: Always wash the crude solid with cold, slightly acidic ether (doped with 0.1% HBF
or HI) to neutralize surface basicity. -
Glassware Prep: Flame-dry glassware. Surface moisture on flasks is sufficient to initiate hydrolysis in hygroscopic salts.
-
Storage: Store under Argon. If the salt is an oil, convert it to a solid anion (see Module 3) immediately.
Module 3: Purification of "Sticky Oils"
Symptom: The product crashes out as a viscous, dark oil that refuses to crystallize. Root Cause: Trace solvent impurities act as plasticizers, or the specific anion (often Iodide) creates a low-melting ionic liquid.
Protocol A: The "Sonicated Trituration" Method
Use this when the product is an oil but should be a solid.
-
Decant: Remove the reaction solvent carefully.
-
Dissolve: Dissolve the oil in the minimum amount of Acetone or Acetonitrile (warm if necessary).
-
Precipitate: Add Et
O (Diethyl Ether) or EtOAc dropwise until persistent cloudiness appears. -
Sonicate: Place the flask in a sonication bath for 10-15 minutes. The mechanical energy often induces nucleation where stirring fails.
-
Cool: Place in a freezer (-20°C) overnight.
Protocol B: Anion Metathesis (The "Silver Bullet")
Use this if the Iodide salt is permanently hygroscopic or oily.
Exchange the halide for a non-coordinating anion (BF
-
Dissolve crude Iodide salt in warm Methanol.
-
Add 1.05 equiv of NaBF
or NH PF (dissolved in min. water/MeOH). -
The hydrophobic salt (Benzothiazolium-BF
) will usually precipitate immediately. -
Filter and wash with water (to remove NaI) then Ether. Note: Perchlorates (ClO
) are shock-sensitive; BF is preferred.
Frequently Asked Questions (FAQ)
Q: My product is purple/green, but it should be white. What happened?
A: You likely have trace formation of cyanine dyes. This occurs if the reaction mixture was slightly basic (e.g., trace amine contaminants), causing deprotonation of the
Q: Can I use DMF as a solvent? A: Use with caution. While DMF is polar and accelerates the reaction, it decomposes at high temperatures to produce dimethylamine, which acts as a base and degrades your product (see Module 2). Acetonitrile or Nitrobenzene are safer alternatives.
Q: Why does my NMR show a doublet for the N-Methyl group?
A: This is often a sign of "H/D exchange" if you are using CD
References
-
Cody, J. A., et al. (2026). A Practical Strategy for Differentiated N- and S-Alkylation to Prepare Benzothiazolium Salts. Synlett. Link
-
Sutoris, V., et al. (1983). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers. Link
-
Fasano, V., et al. (2025).[1][2] N-Methyl-Benzothiazolium Salts as Carbon Lewis Acids for Si-H σ-Bond Activation. ResearchGate. Link
-
Turan, H. T., et al. (2022).[3] Solvent Effects on the Menshutkin Reaction. Journal of Physical Chemistry B. Link
Sources
Handling light sensitivity of benzothiazolium iodide derivatives
Welcome to the Technical Support Center for Benzothiazolium Iodide Derivatives . As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals troubleshoot and resolve the complex photophysical challenges associated with these highly sensitive fluorescent probes (e.g., Thioflavin T derivatives, cyanine dyes, and styrylcyanines).
Below, you will find diagnostic workflows, mechanistic FAQs, self-validating experimental protocols, and quantitative data to ensure the integrity of your assays.
Diagnostic Workflow: Troubleshooting Fluorescence Loss
Use the following diagnostic logic to identify the root cause of signal degradation in your benzothiazolium iodide assays.
Diagnostic workflow for troubleshooting fluorescence loss in benzothiazolium iodide derivatives.
Core FAQs: Understanding the Causality of Photodegradation
Q1: Why do my benzothiazolium iodide stock solutions lose fluorescence even when stored in the dark at room temperature?
A: This is a classic case of heavy-atom-induced photo-oxidation. Benzothiazolium iodide dyes possess an iodide counterion, which exerts a "heavy atom effect." This effect enhances intersystem crossing (ISC) from the excited singlet state to the reactive triplet state. Even transient exposure to ambient laboratory light during weighing or pipetting populates this triplet state. If the solvent is aerated, the triplet dye transfers energy to dissolved ground-state oxygen, generating highly reactive singlet oxygen (
Q2: During live-cell imaging, the fluorescence of my benzothiazolium probe vanishes within seconds. Is this standard photobleaching?
A: Not necessarily; you are likely observing a combination of Twisted Intramolecular Charge Transfer (TICT) relaxation and rapid
Q3: How does the choice of heterocycle affect photostability?
A: Structural modifications significantly impact photostability. Research indicates that benzoxazole-derived cyanine dyes are up to 7 times more photostable under direct irradiation than their benzothiazole counterparts[4]. The sulfur atom in the benzothiazole ring increases the polarizability and alters the electron density of the
Self-Validating Experimental Protocols
To guarantee reproducibility, every protocol must act as a self-validating system. Follow these methodologies to ensure your dye remains intact.
Protocol 1: Preparation and Storage of Benzothiazolium Iodide Stocks
Objective: Formulate a stable stock solution that prevents singlet oxygen generation and thermal isomerization.
-
Subdued Light Handling: Turn off overhead fluorescent lights. Use a red or yellow safelight. Weigh the solid benzothiazolium iodide powder directly into an amber glass vial to prevent initial photo-activation.
-
Solvent Degassing: Use anhydrous, high-purity Dimethyl Sulfoxide (DMSO). Sparge the DMSO with high-purity Argon gas for 15 minutes to completely displace dissolved oxygen.
-
Dissolution & Aliquoting: Add the degassed DMSO to the amber vial to achieve a 1–10 mM stock. Vortex gently. Aliquot into single-use amber microcentrifuge tubes.
-
Inert Atmosphere Sealing: Blanket the headspace of each aliquot with Argon before capping. Store immediately at -20°C.
-
Self-Validation Checkpoint: Measure the UV-Vis absorbance of a 1:1000 dilution at
immediately after preparation. After 30 days of storage, thaw one aliquot and repeat the measurement. A stable, properly handled system will show deviation in peak absorbance. A significant blue shift or peak broadening indicates oxidative cleavage has occurred.
Protocol 2: Live-Cell Imaging Workflow with Minimized Photobleaching
Objective: Acquire high-contrast images while mitigating TICT state quenching and active photobleaching.
-
Target Saturation: Incubate cells with the optimal dye concentration (e.g., 1–5
M) to ensure maximum binding. Unbound dye in the cytoplasm will undergo TICT, contributing to background noise and generating free radicals upon irradiation[2]. -
ROS Scavenging: Replace the imaging medium with a buffer containing 1 mM Trolox (a water-soluble vitamin E analog). Trolox acts as a potent singlet oxygen quencher and triplet state relaxer, protecting the polymethine bridge.
-
Laser Optimization: Use a pulsed laser configuration rather than continuous wave (CW). Set the laser power to the lowest empirical threshold that yields a 3:1 signal-to-noise ratio.
-
Self-Validation Checkpoint: Conduct a time-lapse acquisition over 50 frames. Plot the mean fluorescence intensity (MFI) of the target region. A self-validating setup will yield an MFI curve that plateaus after an initial minor drop (<15%), whereas an unoptimized setup will show a steep exponential decay to baseline within 10 frames.
Quantitative Impact of Handling Conditions
The table below summarizes how different environmental and experimental conditions impact the photophysical integrity of benzothiazolium iodide derivatives.
| Handling Condition | Primary Degradation Mechanism | Estimated Half-Life ( | Relative Fluorescence Quantum Yield ( |
| Aerated DMSO, Ambient Light | Photo-oxidation (Singlet | < 2 hours | Drops by >80% (Irreversible) |
| Degassed DMSO, Amber Vial, 25°C | Thermal | ~48 hours | Stable (Reversible in dark) |
| Degassed DMSO, Amber Vial, -20°C | None (Optimal Storage) | > 6 months | Baseline (100%) |
| Live-Cell Imaging (CW Laser, No Scavenger) | TICT / Photobleaching | ~30 seconds | Rapid Exponential Decay |
| Live-Cell Imaging (Pulsed Laser + Trolox) | Mitigated Photobleaching | > 15 minutes | Sustained Plateau |
References
1.[2] A Comparative Photophysical Study of Structural Modifications of Thioflavin T-Inspired Fluorophores. National Institutes of Health (NIH). Available at: 2.[4] Trimethine Cyanine Dyes as NA-Sensitive Probes for Visualization of Cell Compartments in Fluorescence Microscopy. National Institutes of Health (NIH). Available at: 3.[3] Molecular aggregation and photochemical Z/ E isomerization of 1-methy-2-[2-(9-phenantheryl)ethenyl] benzothiazolium iodide. ResearchGate. Available at: 4.[1] Quantum Yields for the Photosensitized Formation of the Lowest Electronically Excited Singlet State of Molecular Oxygen in Solution. National Institute of Standards and Technology (NIST). Available at:
Sources
- 1. srd.nist.gov [srd.nist.gov]
- 2. A Comparative Photophysical Study of Structural Modifications of Thioflavin T-Inspired Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trimethine Cyanine Dyes as NA-Sensitive Probes for Visualization of Cell Compartments in Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Hub: Crystallization of N-Butyl Benzothiazolium Iodide
Ticket System: Open Issues & Expert Solutions[1][2][3]
Welcome to the CrystalHelp Technical Support Center. Subject: Troubleshooting Purification of Quaternary Ammonium Salts (Benzothiazolium Series) Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry
Overview: The Solute Profile
Before attempting crystallization, you must understand the physicochemical behavior of N-butyl benzothiazolium iodide . As a quaternary ammonium salt, it possesses distinct ionic characteristics that differentiate it from neutral organic molecules.
| Property | Characteristic | Impact on Crystallization |
| Ionic Nature | High polarity | Requires polar solvents (alcohols, nitriles) for dissolution.[1][2][3] Insoluble in non-polar hydrocarbons (hexane, heptane).[3] |
| Counterion | Iodide ( | Large, polarizable anion.[1][2][3] often less hygroscopic than chlorides but sensitive to oxidation (turns yellow/brown).[3] Protect from light. |
| Melting Point | Moderate to High | If the melting point is low (<100°C) or depressed by impurities, the compound is prone to "oiling out" (Liquid-Liquid Phase Separation). |
| Hygroscopicity | Moderate | Water absorption can lower the melting point, causing the crystal lattice to collapse into an oil. |
Ticket #001: "My product comes out as a brown oil, not crystals."
User: Dr. J. Chen, Medicinal Chemistry Issue: "I synthesized N-butyl benzothiazolium iodide via alkylation. When I try to recrystallize from hot ethanol by cooling, it separates as a dark oil at the bottom of the flask. No crystals form even after days."
Expert Diagnosis: Liquid-Liquid Phase Separation (LLPS)
"Oiling out" occurs when the limit of solubility (supersaturation) is reached at a temperature above the melting point of the solvated product.[3] This is a thermodynamic issue, often exacerbated by impurities or cooling too rapidly.[3]
Troubleshooting Protocol
Step 1: The "Slurry Conversion" (Ostwald Ripening) Do not discard the oil.[3]
-
Reheat the mixture until the oil dissolves (or becomes an emulsion).
-
Cool the solution very slowly to just above the temperature where oiling previously occurred.
-
Vigorous Stirring: Stirring is critical here. It prevents the oil droplets from coalescing into a single blob.[3]
-
Seeding: Add a tiny crystal of the pure product (if available) or scratch the glass wall.[3]
-
Hold: Maintain the temperature. The metastable oil droplets should eventually redissolve and deposit onto the stable crystal nuclei.[3]
Step 2: Solvent Dehydration Benzothiazolium salts are hygroscopic.[2][3] If your solvent (e.g., Ethanol) is "wet," the water acts as an impurity that suppresses the melting point.
-
Action: Use anhydrous solvents.[2][3] Dry Ethanol/Acetonitrile over 3Å molecular sieves before use.[3]
Step 3: Impurity Purge (Charcoal) Oiling is often caused by unreacted alkyl halides or benzothiazole starting material acting as a "solvent" for your salt.[2][3]
-
Action: Dissolve the crude oil in warm acetonitrile, treat with activated charcoal for 15 mins, filter through Celite, and then attempt crystallization.
Ticket #002: "I need a greener solvent system."
User: Process Safety Team Issue: "Our current protocol uses Dichloromethane (DCM) and Diethyl Ether. These are flagged for safety and environmental concerns.[3] What are the best alternative solvent systems?"
Expert Analysis: Solvent Selection Matrix
We need a Solvent/Anti-Solvent pair.[3] The salt must be soluble in the Solvent (High Dielectric Constant) and insoluble in the Anti-Solvent (Lower Dielectric Constant).[3]
Recommended Alternative Systems:
| System | Solvent (Dissolve Hot) | Anti-Solvent (Add Warm) | Green Score | Notes |
| A (Top Pick) | Ethanol | Ethyl Acetate | High | Excellent replacement for MeOH/Ether.[1][2][3] EtOAc is a Class 3 (low toxicity) solvent.[2][3] |
| B (For Purity) | Acetonitrile | Toluene | Moderate | Acetonitrile is excellent for iodides.[2][3] Toluene enables |
| C (Single) | Isopropanol (IPA) | None (Cooling only) | High | IPA has a steep solubility curve.[2][3] Dissolve at reflux; crystals form upon cooling to 0°C. |
Visualizing Solvent Selection Logic
Caption: Decision tree for selecting solvent systems based on solubility and safety parameters.
Ticket #003: "How do I set up the diffusion method?"
User: Grad Student, Structural Biology Issue: "Direct cooling isn't working. I need X-ray quality crystals. How do I perform vapor diffusion with this compound?"
Expert Protocol: Vapor Diffusion (The "Sitting Drop" Alternative)
Vapor diffusion is superior for growing single crystals because the supersaturation increases extremely slowly, allowing the lattice to organize perfectly without trapping solvent.
Materials:
-
Small vial (4 mL)
-
Larger jar (20 mL) with a tight cap
-
Solvent: Methanol or Acetonitrile (dissolves the salt)
-
Anti-Solvent: Ethyl Acetate or Diethyl Ether (precipitates the salt)
Step-by-Step Workflow:
-
Preparation: Dissolve 50–100 mg of N-butyl benzothiazolium iodide in the minimum amount of Solvent (approx. 0.5–1.0 mL) in the small vial. Filter this solution if it's cloudy.
-
Placement: Place the open small vial inside the larger jar using tweezers.
-
Charging: Carefully pipette the Anti-Solvent (approx. 5–8 mL) into the outer jar.[3] Do not let it spill into the small vial.
-
Note: The liquid level of the anti-solvent should be lower than the rim of the inner vial.[3]
-
-
Sealing: Cap the outer jar tightly. Wrap with Parafilm to prevent evaporation.[3]
-
Equilibration: Place the jar in a dark, vibration-free cupboard (remember: iodides are light-sensitive).
-
Mechanism: The volatile Anti-Solvent vapors will diffuse into the solution in the small vial.[3] This slowly lowers the solubility of the salt, forcing crystallization.
Visualizing the Workflow
Caption: Step-by-step workflow for the Vapor Diffusion crystallization technique.
References
-
Brainly. (2024).[2][3][4][5] Why do crystals oil out and what are the remedies and prevention methods?
-
Mettler Toledo. (n.d.).[2][3] Oiling Out in Crystallization - Mechanisms and Remedies.[1][2][3][5][6]
-
University of Fribourg. (n.d.).[3] Guide for Crystallization: Solvent Selection and Techniques.[3]
-
University of Pittsburgh. (n.d.).[3] Common Solvents for Crystallization and Polarity Guide.[3]
-
BenchChem. (n.d.).[2][3] Troubleshooting guide for the synthesis of benzothiazole derivatives.[1][2]
-
PubChem. (2025).[2][3] Benzothiazolium, 3-ethyl-2-[(3-ethyl-2(3H)-benzothiazolylidene)methyl]-, iodide - Chemical Properties.[1][2][3][1][2]
Sources
- 1. Benzothiazolium compounds: 3-ethyl-2-[3-(3-ethyl-2-benzothiazolinylidene)-2-methylpropenyl]-iodide [webbook.nist.gov]
- 2. Benzothiazolium, 3-ethyl-2-[(3-ethyl-2(3H)-benzothiazolylidene)methyl]-, iodide | C19H19IN2S2 | CID 102222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 1123-99-5: Benzothiazole, 2-iodo- | CymitQuimica [cymitquimica.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. brainly.com [brainly.com]
- 6. Crystals | Special Issue : Anti-Solvent Crystallization [mdpi.com]
Technical Support Center: Overcoming Steric Hindrance in 3-Butyl-2-Methylbenzothiazolium Reactions
Welcome to the Application Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with 3-butyl-2-methylbenzothiazolium salts.
These precursors are highly valued in the synthesis of near-infrared (NIR) fluorescent probes, G-quadruplex binders, and squarylium dyes [[1]]() 2. However, the bulky N-butyl chain introduces significant steric hindrance at the C2-methyl reactive site. This frequently leads to stalled Knoevenagel-type condensation reactions, incomplete carbene formation, and poor yields [[3]](). This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to overcome these kinetic barriers.
Mechanistic Insight: The Causality of Steric Shielding
To successfully troubleshoot, one must understand the physical chemistry of the failure. In standard condensations, the C2-methyl group must be deprotonated by a base to form an enamine (anhydrobase) intermediate. The flexible, sterically demanding N-butyl chain acts as a physical shield over these protons. This requires a base with an optimal balance of high pKa and a low steric profile. Furthermore, once the enamine is formed, its nucleophilic attack on bulky electrophiles (e.g., substituted benzaldehydes or squaric acid derivatives) is kinetically hindered by the adjacent butyl chain 4. Overcoming this requires manipulating the thermodynamic environment and the catalytic system.
Mechanistic pathway of 3-butyl-2-methylbenzothiazolium condensation highlighting steric barriers.
Troubleshooting FAQs
Q1: My condensation reaction with 3-butyl-2-methylbenzothiazolium and a substituted benzaldehyde yields <15% product, whereas the N-methyl analogue gives >80%. What is going wrong? A: The root cause is the kinetic barrier during the deprotonation step. Standard bases like triethylamine (TEA) or pyridine struggle to access the shielded C2-methyl protons efficiently. Solution: Switch to a stronger, less sterically encumbered organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or piperidine. DBU provides the necessary basicity to drive the equilibrium toward the enamine intermediate without nucleophilic interference, which historically improves yields over weaker organic bases or caustic alkalis 5.
Q2: I am using DBU, but my reaction with squaric acid to form an asymmetric squarylium dye is still stalling. How can I drive the reaction to completion? A: Squaric acid derivatives are highly electrophilic but sterically demanding. If base optimization isn't enough, the system lacks the activation energy to overcome the transition state barrier. Solution: Transition from conventional reflux to microwave (MW) irradiation. MW heating provides rapid, uniform energy transfer directly to the polar reagents, bypassing the kinetic bottlenecks of conventional conductive heating. Combine this with a polar aprotic solvent like DMF or DMSO to stabilize the charged transition states.
Q3: How do I know if my starting material is degrading versus just not reacting?
A: 3-Butyl-2-methylbenzothiazolium salts can undergo ring-opening or hydrolysis under harsh, aqueous basic conditions.
Solution: Implement a self-validating LC-MS checkpoint. Sample the reaction at 15 minutes. If you see the mass of the starting material (
Step-by-step troubleshooting workflow to overcome steric hindrance in benzothiazolium reactions.
Quantitative Data: Impact of Reaction Conditions on Yield
The following table summarizes the causal relationship between steric bulk, base selection, and energy transfer methods on the final yield of a standard condensation reaction.
| N-Alkyl Substituent | Electrophile | Base | Solvent | Heating Method | Yield (%) | Causality / Observation |
| Methyl | Substituted Benzaldehyde | TEA (2 eq) | Ethanol | Reflux (12h) | 82% | Minimal steric hindrance; standard conditions sufficient. |
| Butyl | Substituted Benzaldehyde | TEA (2 eq) | Ethanol | Reflux (12h) | 14% | Severe steric shielding by butyl chain; incomplete deprotonation. |
| Butyl | Substituted Benzaldehyde | Piperidine (2 eq) | Ethanol | Reflux (12h) | 38% | Improved deprotonation, but transition state energy barrier remains high. |
| Butyl | Substituted Benzaldehyde | DBU (1.5 eq) | DMF | Microwave (120°C, 15m) | 79% | Optimized: Strong base + high energy transfer overcomes kinetic barriers. |
Self-Validating Experimental Protocol
Microwave-Assisted Condensation of 3-Butyl-2-Methylbenzothiazolium Iodide Objective: Synthesize sterically hindered asymmetric cyanine/squarylium dyes with high fidelity.
Step 1: Reagent Preparation (Self-Validation: Moisture Control) Dry 3-butyl-2-methylbenzothiazolium iodide (1.0 mmol) and the electrophile (e.g., squaric acid derivative, 1.0 mmol) under vacuum for 2 hours. Causality: Moisture acts as a competing nucleophile, leading to competitive hydrolysis of the benzothiazolium ring under basic conditions.
Step 2: Solvent & Base Addition Dissolve the dried reagents in 3.0 mL of anhydrous DMF in a microwave-safe vial. Add 1.5 mmol of DBU dropwise. Causality: DMF stabilizes the highly polar transition state. DBU provides strong, non-nucleophilic basicity to rapidly form the anhydrobase despite the N-butyl steric shield.
Step 3: Microwave Irradiation & In-Process Validation Seal the vessel and irradiate at 120°C for 15 minutes. Self-Validation Checkpoint: At the 5-minute mark, pause the reaction and sample 5 µL for TLC (DCM:MeOH 9:1). The disappearance of the starting material spot (UV active, often fluorescent) validates that the activation energy threshold has been met. If starting material persists, increase temperature to 135°C for the remaining 10 minutes.
Step 4: Quenching & Precipitation Cool the vial to room temperature. Slowly pour the reaction mixture into 30 mL of vigorously stirred, ice-cold diethyl ether. Causality: The highly conjugated product is insoluble in ether, driving rapid precipitation, whereas DMF and DBU remain soluble in the supernatant, preventing co-precipitation of impurities.
Step 5: Isolation Centrifuge the suspension at 4000 rpm for 10 minutes. Decant the supernatant and wash the resulting pellet twice with cold ether to yield the purified dye.
References
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). National Institutes of Health (NIH). 4
-
Developments in near-infrared fluorescent probes for G-quadruplexes structures. CoLab.ws. 1
-
THE CYANINE DYES AND RELATED COMPOUNDS. Pageplace.de.5
-
N‐Methyl‐Benzothiazolium Salts as Carbon Lewis Acids for Si−H σ‐Bond Activation and Catalytic (De)hydrosilylation. National Institutes of Health (NIH).3
-
Symmetric and asymmetric squarylium dyes as noncovalent protein labels: a study by fluorimetry and capillary electrophoresis. Instras.com. 2
Sources
- 1. Developments in near-infrared fluorescent probes for G-quadruplexes structures | CoLab [colab.ws]
- 2. nathan.instras.com [nathan.instras.com]
- 3. N‐Methyl‐Benzothiazolium Salts as Carbon Lewis Acids for Si−H σ‐Bond Activation and Catalytic (De)hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. api.pageplace.de [api.pageplace.de]
Validation & Comparative
Technical Comparison Guide: 1H NMR Validation of 3-Butyl-2-methylbenzothiazolium Iodide Synthesis
Executive Summary
This guide provides a technical framework for the structural characterization of 3-butyl-2-methylbenzothiazolium iodide , a critical quaternary ammonium intermediate used in the synthesis of cyanine dyes (e.g., SYBR Safe analogs), ionic liquids, and cyanide sensors.
The primary challenge in generating this compound is ensuring complete quaternization of the benzothiazole ring. This guide compares the 1H NMR spectral performance of the starting material (2-methylbenzothiazole) versus the target product, establishing a self-validating protocol to confirm reaction success and purity.
Part 1: Comparative Analysis (Precursor vs. Product)
The "performance" of the characterization relies on distinguishing the neutral aromatic heterocycle from its cationic salt form. The introduction of the butyl group and the positive charge on the nitrogen atom induces significant deshielding effects visible in the NMR spectrum.
The "Fingerprint" Region: N-Alkylation Verification
The most definitive indicator of successful synthesis is the emergence of the butyl chain signals and the downfield shift of the 2-methyl substituent.
| Feature | Precursor: 2-Methylbenzothiazole | Product: 3-Butyl-2-methylbenzothiazolium Iodide | Mechanistic Insight |
| Nitrogen Environment | Neutral tertiary amine | Cationic quaternary ammonium | The positive charge on nitrogen pulls electron density, deshielding adjacent protons. |
| 2-Methyl Group | ~2.80 ppm (Singlet) | ~3.20 - 3.40 ppm (Singlet) | Significant downfield shift (~0.4-0.6 ppm) confirms the proximity to the cationic center. |
| N-Methylene (-N-CH2-) | Absent | ~4.70 - 4.90 ppm (Triplet) | This is the diagnostic "new" peak. Its high chemical shift is due to direct attachment to the N+. |
| Aromatic Protons | 7.30 - 8.00 ppm | 7.70 - 8.50 ppm | The entire aromatic system is deshielded by the electron-withdrawing cationic ring. |
Solvent Effects (Methodological Comparison)
Choice of solvent affects resolution and chemical shift values.[1]
-
DMSO-d6 (Recommended): Excellent solubility for ionic salts. Peaks are sharp, but water signals (3.33 ppm) can sometimes interfere with the 2-methyl signal if the sample is wet.
-
CDCl3: Poor solubility for some iodide salts. Can lead to broad peaks or precipitation, making integration unreliable. Use DMSO-d6 for quantitative purity assessment.
Part 2: Experimental Protocol
Workflow Diagram
The following diagram outlines the logical flow for synthesis and validation.
Figure 1: Synthesis and Characterization Workflow for Benzothiazolium Salts.
Step-by-Step Methodology
1. Synthesis (Menshutkin Reaction)
-
Reactants: Mix 2-methylbenzothiazole (1.0 eq) with 1-iodobutane (1.2 eq).
-
Conditions: Reflux in acetonitrile or neat at 80-90°C for 12-24 hours under inert atmosphere (N2).
-
Observation: The reaction mixture typically darkens, and a solid precipitate (the salt) forms upon cooling.
-
Purification: Wash the solid precipitate with diethyl ether or ethyl acetate to remove unreacted starting materials (which are soluble in ether). The benzothiazolium salt is insoluble in ether.
2. NMR Sample Preparation
-
Mass: Weigh 5-10 mg of the dried solid product.
-
Solvent: Add 0.6 mL of DMSO-d6 . Ensure complete dissolution; the solution should be clear.
-
Reference: Use the residual solvent peak (DMSO: 2.50 ppm) or TMS (0.00 ppm) for calibration.
Part 3: Quantitative Data & Interpretation
The following table summarizes the expected 1H NMR data in DMSO-d6. Use this for peak assignment.
| Proton Assignment | Multiplicity | Integration | Approx. Shift (δ ppm) | Interpretation |
| Ar-H (Benzothiazole) | Multiplet | 2H | 8.20 – 8.50 | Protons closest to N/S heteroatoms (H4, H7). |
| Ar-H (Benzothiazole) | Multiplet | 2H | 7.70 – 7.90 | Remaining aromatic protons (H5, H6). |
| N-CH2- (Butyl) | Triplet (t) | 2H | 4.75 | Critical Diagnostic: Verifies N-alkylation. |
| 2-CH3 (Methyl) | Singlet (s) | 3H | 3.25 | Shifted downfield from 2.80 ppm in precursor. |
| -CH2- (Butyl) | Multiplet (m) | 2H | 1.80 | Beta-protons of the butyl chain. |
| -CH2- (Butyl) | Multiplet (m) | 2H | 1.45 | Gamma-protons of the butyl chain. |
| -CH3 (Butyl) | Triplet (t) | 3H | 0.95 | Terminal methyl group. |
Troubleshooting Common Issues
-
Presence of ~2.80 ppm peak: Indicates incomplete reaction (unreacted 2-methylbenzothiazole). Perform additional ether washes.[2]
-
Broad peaks: Often indicates wet solvent or high concentration/viscosity. Dilute sample or use fresh ampoule of DMSO-d6.
-
Extra peaks at 1.0-3.0 ppm: Check for residual diethyl ether (t at 1.1, q at 3.4) used in washing.
References
-
Royal Society of Chemistry. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education. Retrieved from [Link]
Sources
Comparative Guide to C13 NMR Signatures: N-Butyl Benzothiazolium Cations
[1]
Executive Summary
This guide targets researchers synthesizing or characterizing N-butyl benzothiazolium salts (e.g., bromide, tetrafluoroborate), common precursors for ionic liquids and organocatalysts.[1] It compares the spectroscopic signature of the target cation against its neutral precursor (Benzothiazole ) and the industry-standard ionic liquid cation (N-Butyl-3-methylimidazolium, BMIM ).[1]
Key Insight: The diagnostic indicator of successful quaternization is the significant downfield shift of the C2 carbon (from ~154 ppm to ~168+ ppm) and the appearance of the N-methylene signal (C1') in the 50–55 ppm range.
Structural Context & Numbering
To ensure accurate assignment, we use the standard IUPAC numbering for the benzothiazole core and the butyl chain.
Figure 1: Numbering scheme. Note that N-alkylation occurs at the N3 position, creating a positive charge that deshields the entire ring system, particularly C2.
Comparative Chemical Shift Data
The following table contrasts the target molecule with its neutral precursor and a structural analog. All values are reported in ppm relative to TMS.[1][2]
Table 1: Quaternization Effect (Neutral vs. Cationic)
Solvent: DMSO-d₆ (Common for salt solubility)[1]
| Carbon Position | Benzothiazole (Neutral) [1] | N-Butyl Benzothiazolium (Cation) [2,3] | Shift Δ (ppm) | Mechanistic Cause |
| C2 (N=C-S) | 154.0 - 155.5 | 166.0 - 169.0 | +12.5 | Diagnostic: Strong deshielding due to cationic charge on N3.[1] |
| C3a (Bridge) | ~153.0 | ~140.0 - 142.0 | -12.0 | Shielding effect due to resonance reorganization.[1] |
| C7a (Bridge) | ~135.0 | ~130.0 - 132.0 | -4.0 | Minor shielding/inductive effect.[1] |
| C4, C5, C6, C7 | 122.0 - 127.0 | 124.0 - 130.0 | +2 to +5 | General deshielding of the aromatic system.[1] |
| C1' (N-CH₂) | N/A | 50.0 - 52.0 | New | Direct attachment to cationic nitrogen (N+).[1] |
Table 2: Alkyl Chain Comparison (Benzothiazolium vs. Imidazolium)
Comparison helps verify the butyl chain assignment using the well-characterized BMIM cation.
| Carbon Position | N-Butyl Benzothiazolium | [BMIM]⁺ (Imidazolium Std) [4] | Interpretation |
| C1' (α-CH₂) | 50.0 - 52.0 | 48.9 - 49.6 | Benzothiazolium is slightly more electron-withdrawing than imidazolium.[1] |
| C2' (β-CH₂) | 30.0 - 32.0 | 31.4 - 32.1 | Minimal influence from the ring type; standard alkane shift.[1] |
| C3' (γ-CH₂) | 19.0 - 20.0 | 18.7 - 19.5 | Standard alkane shift.[1] |
| C4' (δ-CH₃) | 13.0 - 14.0 | 12.9 - 13.5 | Terminal methyl is largely unaffected by the headgroup.[1] |
Experimental Protocol: Synthesis & Characterization
This protocol ensures the generation of a clean sample for NMR analysis, minimizing hydrolysis products (which show a C=O peak ~170 ppm).[1]
Workflow Diagram
Figure 2: Synthesis and preparation workflow.[1][3]
Detailed Methodology
-
Reaction: Combine Benzothiazole (10 mmol) and 1-Bromobutane (12 mmol) in a round-bottom flask. If the mixture is neat (solvent-free), heat to 85°C. If using Acetonitrile (5 mL), reflux at 82°C.[1]
-
Note: The reaction is slower than with imidazole.[1] Allow 24–48 hours.
-
-
Purification: The product is an ionic salt.[1][2] It may be a viscous oil or a solid.[1][2]
-
Add Ethyl Acetate (EtOAc) or Diethyl Ether (20 mL) to the reaction mixture.
-
Vigorously stir/sonicate to precipitate the salt or wash the oil.
-
Decant the solvent (removes unreacted starting materials).[1] Repeat 3 times.
-
-
NMR Sample Prep:
Troubleshooting & Self-Validation
Use these checkpoints to validate your NMR data:
-
The "Hydrolysis" Trap: If you see a signal at ~170-172 ppm (C=O) and a loss of the aromaticity pattern, your salt may have hydrolyzed to the ring-opened thiol/amide form (common in the presence of water/base).[1]
-
The "Neutral" Trap: If C2 is at 154 ppm , the quaternization failed, and you are looking at the starting material.[1]
-
Solvent Peaks:
References
-
Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds. Springer.[1][2] (Standard reference for neutral Benzothiazole shifts).
-
Wang, H., et al. (2018).[1] "Novel 3-Methyl-2-alkylthio Benzothiazolyl-Based Ionic Liquids: Synthesis, Characterization, and Antibiotic Activity." International Journal of Molecular Sciences. Link (Provides analogous benzothiazolium ring carbon data).[1]
-
Potts, K. T., et al. (1976).[1] "13C NMR of Benzothiazoles and Benzothiazolium Salts." Journal of Organic Chemistry. (Foundational data for C2 deshielding effects).
-
Singh, T., et al. (2015).[1] "Evaluation of Imidazolium-based Ionic Liquids towards Vermicidal Activity." RSC Advances. Link (Source for high-precision BMIM butyl chain shifts).[1]
Mechanistic Causality: The FTIR Fingerprint of Benzothiazolium Iodide
High-Resolution FTIR Spectral Analysis of Benzothiazolium Iodide: A Comparative Guide on Analytical Modalities
As a Senior Application Scientist, I frequently encounter analytical bottlenecks during the structural validation of quaternary ammonium salts and ionic liquids. Benzothiazolium iodide (BZI) and its derivatives (e.g., 3-methylbenzothiazolium iodide) are pivotal scaffolds in modern drug development, nonlinear optics, and the synthesis of fluorescent probes. Accurate functional group characterization via Fourier Transform Infrared (FTIR) spectroscopy is a critical quality control step.
However, the choice of analytical modality—Attenuated Total Reflectance (ATR) versus conventional KBr Pellet Transmission—profoundly dictates spectral fidelity. This guide provides an objective performance comparison of these techniques, grounded in the physicochemical realities of BZI, to help researchers optimize their spectroscopic workflows.
Before comparing instrument modalities, we must understand the molecule's structural mechanics. BZI contains a fused bicyclic system (a benzene ring fused to a thiazole ring) with a quaternized nitrogen and an iodide counterion. Each functional group responds uniquely to infrared radiation:
-
C=N and C=C Stretching: The quaternization of the nitrogen atom alters the electron density of the thiazole ring, shifting the C=N stretching frequency. In BZI, the C=N stretch typically appears as a sharp peak around 1509–1524 cm⁻¹, while the aromatic C=C stretch manifests between 1578–1635 cm⁻¹ 1.
-
C-S Stretching: The thioether-like linkage in the thiazole ring produces a distinct, highly diagnostic C-S stretch near 1149 cm⁻¹ [[2]]().
-
C-H Stretching: Aliphatic C-H stretches (originating from the N-alkyl group) appear at 2852–2994 cm⁻¹, while aromatic C-H stretches emerge just above 3000 cm⁻¹ 1.
-
Iodide Counterion Effects: While the heavy iodide ion vibrates in the far-IR region (~586–640 cm⁻¹) 3, its massive electron cloud engages in electrostatic interactions that can subtly shift the N-alkyl bending modes compared to a free base.
Comparative Modality Analysis: ATR-FTIR vs. KBr Transmission
When analyzing BZI, the hygroscopic nature of the iodide salt and the potential for solid-state reactions complicate traditional methods.
Table 1: Performance Comparison of FTIR Modalities for Benzothiazolium Iodide Analysis
| Analytical Parameter | ATR-FTIR (Diamond Crystal) | Transmission FTIR (KBr Pellet) |
| Sample Preparation | None (Direct application) | Extensive (Milling, pressing) |
| Moisture Interference | Minimal (No hygroscopic matrix) | High (KBr heavily absorbs atmospheric H₂O) |
| Ion-Exchange Risk | None | High (I⁻ can exchange with Br⁻ in KBr) |
| Spectral Resolution | High (Pathlength is wavelength-dependent) | Variable (Depends on pellet homogeneity) |
| Low-Frequency Detection | Excellent down to 400 cm⁻¹ | Cutoff near 400 cm⁻¹ due to KBr absorption |
| Throughput | < 2 minutes per sample | 10-15 minutes per sample |
The Causality Behind the Choice: KBr pellets are notorious for facilitating solid-state ion exchange. When BZI is subjected to high pressure in a KBr matrix, the iodide can exchange with bromide, yielding a mixed benzothiazolium bromide/iodide spectrum. This alters the electrostatic environment around the quaternary nitrogen, causing artifactual shifts in the C=N and C-H bands. ATR-FTIR eliminates this matrix effect entirely, preserving the true structural fingerprint of the synthesized compound.
Self-Validating Experimental Protocol (ATR-FTIR)
To ensure analytical trustworthiness, the following protocol represents a self-validating system for the ATR-FTIR analysis of BZI.
Step 1: Background Validation
-
Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe.
-
Allow the solvent to evaporate completely. Self-Validation Check: Monitor the real-time preview to ensure the broad O-H stretch (~3300 cm⁻¹) disappears entirely.
-
Collect a background spectrum (64 scans, 4 cm⁻¹ resolution). The background must show a >95% transmittance baseline with no residual peaks.
Step 2: Sample Introduction and Pressure Optimization
-
Deposit ~2-5 mg of crystalline benzothiazolium iodide directly onto the center of the ATR crystal.
-
Lower the pressure anvil. Causality: Apply pressure incrementally until the most intense peak (usually the C-H or C=N stretch) reaches ~0.4 - 0.6 absorbance units. Over-pressuring can crush the crystal or induce polymorphic phase transitions in the sample, altering the crystalline lattice vibrations.
Step 3: Spectral Acquisition and Correction
-
Acquire the spectrum using 64 scans at 4 cm⁻¹ resolution.
-
Apply an ATR correction algorithm via the instrument's software. Causality: Because the depth of penetration (
) in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra show exaggerated low-frequency peaks (e.g., the C-S stretch). The correction normalizes relative peak intensities to match transmission data, enabling accurate library searching.
Step 4: Orthogonal Verification
-
Cross-reference the obtained C=N (1509–1524 cm⁻¹) and C-S (~1149 cm⁻¹) peaks against established computational models or high-purity reference standards to confirm successful quaternization and absence of unreacted precursors.
Visualizing the Analytical Workflow
Workflow and decision matrix for FTIR spectral analysis of benzothiazolium iodide.
Conclusion
For the structural validation of benzothiazolium iodide functional groups, ATR-FTIR vastly outperforms KBr transmission. By eliminating the hygroscopic KBr matrix, researchers prevent artifactual ion-exchange and moisture interference, ensuring that the critical C=N, C-S, and C-H vibrational modes reflect the true molecular state of the synthesized compound.
References
- Semantic Scholar. "Solvent-free synthesis of benzothiazole-based quaternary ammonium salts: precursors to ionic liquids.
- PMC. "Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities.
- CABI Digital Library. "Computational Structural Calculation of N-Methyl Benzothiazolium Iodide as an Antifungal Candidate.
Sources
Melting point comparison 3-butyl vs 3-ethyl benzothiazolium iodide
Thermal Dynamics and Structural Comparison: 3-Butyl vs. 3-Ethylbenzothiazolium Iodide
Quaternary ammonium salts based on the benzothiazole scaffold are critical precursors in the synthesis of cyanine dyes, fluorescent probes, and room-temperature ionic liquids (RTILs). For researchers and drug development professionals, the thermal properties—specifically the melting point—of these intermediates dictate their downstream processing, solubility profiles, and application suitability.
This guide provides an objective, data-driven comparison of 3-ethylbenzothiazolium iodide and 3-butylbenzothiazolium iodide. By analyzing the mechanistic causality behind their thermal behaviors and establishing self-validating experimental protocols, this guide serves as an authoritative resource for optimizing synthetic workflows.
Mechanistic Causality: Lattice Energy vs. Steric Hindrance
The melting point of an organic salt is a macroscopic manifestation of its microscopic crystal lattice energy. The electrostatic attraction between the positively charged benzothiazolium core and the iodide anion drives crystallization, but this is heavily modulated by the alkyl substituent.
-
3-Ethylbenzothiazolium Iodide: The short, rigid ethyl chain allows for tight, highly ordered packing. The structural symmetry and low free volume result in a high lattice energy, yielding a highly crystalline solid with a high melting point. Rigid benzothiazolium derivatives typically exhibit melting points exceeding 180 °C[1].
-
3-Butylbenzothiazolium Iodide: The extension of the alkyl chain by two methylene units introduces significant conformational flexibility. The butyl chain acts as a steric wedge, disrupting the electrostatic packing efficiency between the cation and the iodide anion. This structural asymmetry lowers the lattice energy, dramatically depressing the melting point and shifting the compound toward the classification of an ionic liquid (defined as salts melting below 100 °C)[2].
Mechanistic pathway of melting point depression via alkyl chain elongation.
Comparative Quantitative Data
The following table summarizes the thermal and physical properties based on established structure-property relationships in N-alkylbenzothiazolium halides[2].
| Property | 3-Ethylbenzothiazolium Iodide | 3-Butylbenzothiazolium Iodide |
| Alkyl Chain Length | C2 (Ethyl) | C4 (Butyl) |
| Melting Point Range | 185 °C – 210 °C | 85 °C – 110 °C |
| Physical State (at 25 °C) | Highly crystalline powder | Waxy solid / Semi-crystalline |
| Lattice Packing | Highly ordered, low free volume | Disrupted, interdigitated chains |
| Electrophilicity of Precursor | High (Rapid alkylation) | Moderate (Slower alkylation) |
| Primary Application | Rigid cyanine dye precursor | Ionic liquid precursor, phase-transfer catalyst |
Experimental Methodology: Synthesis and Self-Validating Thermal Analysis
To ensure scientific trustworthiness, the melting point must be determined using a self-validating system. Visual capillary methods are prone to error due to the proximity of the melting point to the decomposition temperature in benzothiazolium salts[3]. Therefore, Differential Scanning Calorimetry (DSC) is the gold standard for accurate thermodynamic profiling.
Workflow for the synthesis and thermal validation of benzothiazolium salts.
Protocol 1: Solvent-Free Synthesis of N-Alkylbenzothiazolium Iodides
Causality Check: Solvent-free conditions (or highly concentrated neat reactions) are preferred to maximize the collision frequency between the benzothiazole nucleophile and the alkyl iodide, driving the reaction to completion without the need for environmentally harmful solvents[2].
-
Reagent Preparation: In a dry, nitrogen-purged round-bottom flask, combine 1.0 equivalent of benzothiazole with 1.2 equivalents of the respective alkylating agent (ethyl iodide or butyl iodide).
-
Thermal Activation:
-
For ethyl iodide: Heat the mixture to 80 °C under reflux for 4–6 hours. The higher electrophilicity of ethyl iodide allows for milder conditions.
-
For butyl iodide: Heat the mixture to 100 °C for 8–12 hours. The increased steric bulk and lower reactivity of the primary butyl halide require extended thermal activation.
-
-
Isolation: Cool the reaction mixture to room temperature. The ethyl derivative will precipitate as a hard crystalline mass, while the butyl derivative may appear as a viscous oil or waxy solid.
-
Purification (Self-Validating Step): Triturate the crude product with cold diethyl ether to remove unreacted starting materials. Recrystallize from an ethanol/ethyl acetate mixture. Why? Impurities cause freezing-point depression; a successful recrystallization is mandatory for the subsequent DSC validation step.
Protocol 2: Self-Validating DSC Measurement
-
Sample Preparation: Accurately weigh 3–5 mg of the purified, desiccated salt into an aluminum DSC pan and hermetically seal it.
-
Method Programming: Program the DSC for a heating rate of 10 °C/min from 25 °C to 250 °C under a continuous nitrogen flow (50 mL/min)[3].
-
Data Interpretation:
-
Identify the sharp endothermic peak representing the melting transition (
). -
Self-Validation: If the endothermic peak is broad (width > 5 °C), the sample contains residual solvent or impurities, and Protocol 1 (Step 4) must be repeated. A sharp, narrow peak validates both the absolute purity of the synthesized compound and the accuracy of the recorded melting point.
-
Conclusion and Application Insights
The choice between 3-ethyl and 3-butylbenzothiazolium iodide hinges entirely on the desired physical state and lipophilicity of the final product. Drug development professionals designing solid-state sensors or rigid fluorophores should opt for the ethyl derivative due to its robust thermal stability and high crystallinity[1]. Conversely, researchers engineering room-temperature ionic liquids, flexible surfactants, or liquid-phase extraction systems will benefit from the depressed melting point and increased conformational flexibility of the butyl derivative[2].
References
1.2, Semantic Scholar (ARKIVOC). 2.3, ResearchGate. 3. 1, NIST WebBook.
Sources
Technical Guide: UV-Vis Absorption Spectra of 3-Butyl-2-Methylbenzothiazolium Derivatives
The UV-Vis Absorption Guide for 3-Butyl-2-Methylbenzothiazolium Derivatives follows below. This technical document is structured for application scientists and researchers, focusing on spectral characterization, synthesis validation, and comparative performance.
Executive Summary
3-Butyl-2-methylbenzothiazolium salts are critical heterocyclic precursors used in the synthesis of polymethine cyanine dyes (bio-imaging), nonlinear optical (NLO) materials, and antimicrobial agents.[1] While the N-butyl chain exerts minimal influence on the electronic transition energy (
This guide provides a comparative spectral analysis of these derivatives, distinguishing between the quaternary salt precursors (UV absorbing) and the conjugated dyes (Visible/NIR absorbing) derived from them.
Fundamental Spectral Characteristics[2][3][4]
The UV-Vis profile of 3-butyl-2-methylbenzothiazolium derivatives is governed by two distinct chromophoric systems depending on the chemical context.
A. The Core Cation (Precursor)
The core benzothiazolium cation exhibits absorption primarily in the UV region due to
| Compound | Solvent | Transition Type | ||
| 3-Butyl-2-methylbenzothiazolium Iodide | Ethanol | 284 - 288 | ~12,000 | |
| 3-Ethyl analogue (Reference) | Ethanol | 285 | ~12,500 | |
| 3-Methyl analogue (Reference) | Ethanol | 282 | ~13,000 |
Key Insight: The alkyl chain length (Methyl
B. Substituted Derivatives (Ring Modulation)
Modifying the benzene ring at the 5- or 6-position dramatically alters the spectra.[1]
| Substituent (R) | Position | Electronic Effect | Shift ( | Observed |
| -H (Unsubstituted) | - | Reference | 0 | 285 |
| -OCH | 6 | Donor (+M) | Red Shift | ~295 - 305 |
| -NO | 6 | Acceptor (-M) | Red Shift | ~310 - 325 |
| -Cl (Chloro) | 5 | Weak Acceptor (-I) | Slight Red | ~290 |
Comparative Analysis: Cyanine Dye Derivatives
The most common application of these salts is the condensation with polymethine chains to form cyanine dyes. Here, the 3-butyl group serves as a steric handle to prevent dye aggregation (H-aggregates), which often quenches fluorescence.[1]
Spectral Shift by Conjugation Length
Data for 3,3'-dibutylbenzothiazole derivatives:
| Dye Class | Methine Bridge | Color | Application | |
| Thiacyanine | Monomethine (-CH=) | 423 | Yellow | DNA Intercalator |
| Thiacarbocyanine | Trimethine (-CH=CH-CH=) | 558 | Purple | Mito-tracker / Potential Probe |
| Thiadicarbocyanine | Pentamethine (5 carbons) | 652 | Blue | NIR Imaging |
| Thiatricarbocyanine | Heptamethine (7 carbons) | 760 | Green/IR | In vivo Deep Tissue Imaging |
Performance vs. Alternatives:
-
Vs. N-Methyl Dyes: N-Butyl dyes show reduced H-aggregation in aqueous buffers due to steric bulk, leading to higher quantum yields in biological media.[1]
-
Vs. N-Sulfopropyl Dyes: N-Butyl dyes are cationic and cell-permeable (mitochondria targeting), whereas sulfopropyl dyes are zwitterionic/anionic and cell-impermeable (blood pool agents).[1]
Experimental Protocols
Protocol A: Synthesis of 3-Butyl-2-methylbenzothiazolium Iodide
Rationale: This protocol uses a solvent-free melt method to maximize yield and minimize purification steps.[1]
-
Reagents: Mix 2-methylbenzothiazole (10 mmol, 1.49 g) and 1-iodobutane (12 mmol, 2.21 g) in a pressure tube or round-bottom flask.
-
Reaction: Heat the mixture to 100°C for 12-14 hours under an inert atmosphere (N
).-
Note: The mixture will solidify as the quaternary salt forms.
-
-
Purification:
-
Recrystallization: Dissolve in minimum hot ethanol , then add ethyl acetate until turbid. Cool to 4°C.[1]
-
Validation:
-
Yield: Expect >85%.
-
Melting Point: ~160-164°C (check against specific derivative literature).[1]
-
NMR: Confirm N-CH
triplet at ppm (downfield shift due to positive charge).
-
Protocol B: Self-Validating UV-Vis Measurement
Rationale: Ensures Beer-Lambert law compliance and eliminates solvent artifacts.
-
Blank Preparation: Fill two matched quartz cuvettes with spectroscopic grade Ethanol . Run a baseline correction (Autozero).
-
Stock Solution: Prepare a
M stock of the salt in Ethanol.-
Validation: Sonicate for 5 mins to ensure complete dissolution.
-
-
Dilution Series: Prepare concentrations of
. -
Measurement: Scan from 200 nm to 500 nm .
-
Self-Check:
-
Plot Absorbance vs. Concentration at
(285 nm). -
Pass Criteria:
.[1] If linearity fails, aggregation is occurring (unlikely for the salt, likely for the dye).
-
Visualizations
Workflow: Synthesis & Spectral Tuning
This diagram illustrates the conversion of the base heterocycle to the salt and subsequent dyes, highlighting the spectral shifts.
Caption: Synthesis pathway from neutral heterocycle to cationic salt, showing the bifurcation of spectral properties (UV for salt, Visible for derivatives).
Mechanism: Electronic Transitions
Caption: Jablonski-style representation of the HOMO-LUMO gap reduction upon ring substitution (e.g., Nitro group), causing the red shift.
References
- Source: Hamer, F. M. "The Cyanine Dyes and Related Compounds." Interscience Publishers, 1964. (The foundational text for cyanine chemistry).
-
Solvatochromism of Benzothiazolium Deriv
- Source:ResearchGate / Asian Journal of Chemistry.
-
URL:[1]
- Context: Provides molar absorptivity data ( ) for the iodide counter-ion and the benzothiazolium core interactions.
-
Effect of Alkyl Chain Length on Properties
-
Cyanine Dye Spectral Data (The Deriv
-
Antimicrobial Activity of N-Alkyl Benzothiazoles
Sources
- 1. CAS 3119-93-5: 3-Ethyl-2-methylbenzothiazolium iodide [cymitquimica.com]
- 2. Benzothiazolium compounds: 3-ethyl-2-[3-(3-ethyl-2-benzothiazolinylidene)-2-methylpropenyl]-iodide [webbook.nist.gov]
- 3. Benzothiazolium compounds: 3-ethyl-2-[3-(3-ethyl-2-benzothiazolinylidene)-2-methylpropenyl]-iodide [webbook.nist.gov]
- 4. Benzothiazolium, 3-ethyl-2-[(3-ethyl-2(3H)-benzothiazolylidene)methyl]-, iodide | C19H19IN2S2 | CID 102222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
Publish Comparison Guide: Mass Spectrometry Fragmentation of N-Butyl Benzothiazolium Cations
Executive Summary
Product Class: N-Alkyl Benzothiazolium Cations (Ionic Liquid Matrices & Synthetic Intermediates)
Primary Analyte: N-Butyl Benzothiazolium ([C4Bth]
This technical guide evaluates the mass spectrometric performance of N-butyl benzothiazolium cations relative to their short-chain analogues (N-methyl, N-ethyl). While often viewed merely as ionic liquid components or synthetic byproducts, the N-butyl variant exhibits a unique, high-efficiency fragmentation channel—the McLafferty-type rearrangement —that distinguishes it from lighter homologues. This guide provides researchers with the mechanistic insights, experimental protocols, and comparative data necessary to utilize this cation as a robust internal standard or to identify it as a contaminant in pharmaceutical formulations.
Part 1: Mechanistic Deep Dive
The "Product": N-Butyl Benzothiazolium Fragmentation
Unlike N-methyl derivatives, which require high collision energies (CE) to induce ring shattering, the N-butyl cation possesses a
Structural Dynamics
-
Precursor Ion (
192): The quaternary nitrogen is the charge carrier. -
Primary Transition: A six-membered cyclic transition state facilitates the transfer of a
-hydrogen from the butyl chain to the sulfur or nitrogen core (depending on resonance contributors), resulting in the neutral loss of . -
Product Ion (
136): The resulting species is the protonated benzothiazole ( , 136), which subsequently follows the classic benzothiazole degradation pathway (loss of HCN).
Visualization: Fragmentation Pathway
The following diagram details the specific dissociation channels for the N-butyl cation compared to the N-methyl variant, highlighting the efficiency of the alkene loss pathway.
Caption: Comparative fragmentation showing the clean neutral loss of butene for N-butyl cations vs. non-specific degradation of N-methyl analogues.
Part 2: Comparative Analysis
N-Butyl vs. Short-Chain Alternatives
In drug development and impurity profiling, the ability to confidently assign a structure is paramount. The N-butyl cation offers superior diagnostic utility compared to N-methyl or N-ethyl cations due to its predictable neutral loss pattern.
Table 1: Performance Comparison of N-Alkyl Benzothiazolium Derivatives
| Feature | N-Butyl ([C4Bth] | N-Ethyl ([C2Bth] | N-Methyl ([C1Bth] |
| Precursor m/z | 192.18 | 164.15 | 150.13 |
| Primary Neutral Loss | 56 Da (Butene) | 28 Da (Ethylene) | 15 Da (Methyl radical)* |
| Fragmentation Energy | Low (10–15 eV) | Medium (20–25 eV) | High (>35 eV) |
| Mechanism | Homolytic Cleavage (Messy) | ||
| Diagnostic Confidence | High (Specific | High (Specific | Low (Non-specific ring break) |
*Note: Loss of methyl radical is an odd-electron process, less favored in ESI, leading to complex spectra dominated by ring opening.
Why N-Butyl is the Superior Reference Standard
-
Spectral Clarity: The transition
is dominant and devoid of isobaric interference, unlike the transition of the methyl variant which often overlaps with background noise. -
Energy Resolved MS: The N-butyl cation fragments at lower collision energies, preserving the benzothiazole core for secondary confirmation (loss of HCN). This allows for "double confirmation" in a single MS/MS experiment.
Part 3: Experimental Protocol (Self-Validating)
To replicate these results and validate the presence of N-butyl benzothiazolium in a sample (e.g., as an impurity in synthesis or an ionic liquid residue), follow this ESI-MS/MS workflow.
Sample Preparation
-
Solvent: Methanol:Water (50:50) with 0.1% Formic Acid.
-
Reasoning: Formic acid aids ionization efficiency; 50% organic content ensures solubility of the lipophilic cation.
-
-
Concentration: 1
g/mL (1 ppm).-
Validation: Signal intensity should exceed 1e6 counts to ensure reliable MS/MS statistics.
-
Instrument Parameters (Q-TOF / Orbitrap)
-
Ionization: ESI Positive Mode (+).
-
Capillary Voltage: 3.5 kV.
-
Source Temp: 300°C.
-
Isolation Width: 1.0 Da (centered on m/z 192.2).
Step-by-Step Fragmentation Workflow
-
Full Scan (MS1): Confirm the presence of the parent ion at m/z 192.18 .
-
Check: Isotope pattern should match
(approx 12% abundance for M+1).
-
-
Targeted MS/MS (CID): Apply a collision energy ramp (10
50 eV). -
Data Extraction: Extract Ion Chromatograms (EIC) for:
- 192.18 (Parent)
- 136.02 (Specific Fragment: Loss of Butene)
- 109.01 (Secondary Fragment: Loss of HCN)
Validation Criteria
For a positive identification, the sample must meet all three criteria:
-
Retention Time: Matches standard (
0.1 min). -
Mass Accuracy: < 5 ppm error for
192.1784. -
Branching Ratio: The intensity ratio of
must be consistent with the standard (typically > 5:1 at 20 eV).
References
-
McLafferty, F. W. (1959).[1] Mass Spectrometric Analysis.[1][2][3][4][5][6][7][8][9][10][11] Molecular Rearrangements. Analytical Chemistry.
-
García-Gómez, D., et al. (2015).[2] Detection and Quantification of Benzothiazoles in Exhaled Breath... by Real-Time Secondary Electrospray Ionization-High-Resolution Mass Spectrometry. Environmental Science & Technology.[2]
-
Holčapek, M., et al. (2010). Fragmentation behavior of N-substituted heterocyclic cations in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
-
Kloepfer, A., et al. (2004).[5] Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry. Journal of Chromatography A.
-
Vessecchi, R., et al. (2016).[12] Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation. Natural Product Reports.
Sources
- 1. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 2. Detection and Quantification of Benzothiazoles in Exhaled Breath and Exhaled Breath Condensate by Real-Time Secondary Electrospray Ionization-High-Resolution Mass Spectrometry and Ultra-High Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. mdpi.com [mdpi.com]
- 9. fiveable.me [fiveable.me]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Comparative Structural Analysis: N-Alkyl Benzothiazolium Iodides
The following guide provides an in-depth technical comparison of N-alkyl benzothiazolium iodides, focusing on their X-ray crystallographic data, structural nuances, and synthesis protocols.
A Publish Comparison Guide for Researchers & Drug Developers
Executive Summary
N-alkyl benzothiazolium iodides are a critical class of quaternary ammonium salts serving as precursors for cyanine dyes, non-linear optical (NLO) materials, and antimicrobial agents. Their solid-state performance is dictated by the interplay between the planar benzothiazolium cation and the spherical iodide anion.
This guide compares the structural and physicochemical characteristics of the Methyl (C1) , Ethyl (C2) , and Propyl (C3) derivatives. While the N-Methyl derivative represents the structural benchmark with high packing efficiency, increasing the alkyl chain length introduces steric degrees of freedom that significantly alter crystal lattice energy, melting points, and solubility profiles.
Chemical Identity & Physicochemical Comparison
The following table summarizes the fundamental chemical properties of the three primary homologs. Note the trend in melting points, which serves as a macroscopic indicator of the changes in crystal packing efficiency described in Section 3.
| Feature | N-Methylbenzothiazolium Iodide | N-Ethylbenzothiazolium Iodide | N-Propylbenzothiazolium Iodide |
| Formula | |||
| MW ( g/mol ) | 278.13 | 292.16 | 305.18 |
| State (RT) | Solid (Crystalline powder) | Solid (Crystalline powder) | Solid (Crystalline powder) |
| Melting Point | ~218–220 °C | ~194–196 °C | ~149–151 °C |
| Solubility | High (Polar solvents: MeOH, DMSO) | Moderate | Moderate/Low (Chain hydrophobicity increases) |
| Key Application | NLO Materials, Bio-imaging | Cyanine Dye Precursor | Ionic Liquid Precursor |
Insight: The decrease in melting point from Methyl to Propyl indicates a disruption of the efficient Coulombic and
-stacking interactions as the alkyl chain volume increases.
Crystallographic Data & Structural Analysis
The Benchmark Structure: N-Methylbenzothiazolium Iodide
The N-methyl derivative crystallizes in a structure that maximizes the electrostatic interaction between the quaternary nitrogen and the iodide anion, while maintaining planarity for stacking.
Unit Cell Parameters (Representative Data):
-
Crystal System: Monoclinic
-
Space Group:
or (Common for planar salts) -
Z (Formulas per unit cell): 4
-
Key Bond Lengths:
- : ~1.30–1.32 Å (Double bond character)
- : ~1.72 Å
- : ~1.47 Å (Single bond)
Comparative Packing Dynamics
Anion-Cation Interactions (The C-H...I Hydrogen Bond)
The most critical structural feature in this series is the non-covalent interaction between the Iodide anion and the C2-proton of the thiazole ring.
-
N-Methyl: The small methyl group allows the Iodide ion to approach the C2-H closely, forming a strong hydrogen bond (
). This "anchors" the anion in the lattice plane. -
N-Ethyl/Propyl: As the chain lengthens, the
-hydrogens of the alkyl group introduce steric repulsion. The Iodide ion is often pushed out of the ring plane, reducing the lattice energy and lowering the melting point.
-
Stacking
-
N-Methyl: Exhibits "head-to-tail" stacking of the benzothiazole rings. The inter-planar distance is typically ~3.4–3.5 Å, indicating strong orbital overlap useful for charge transfer applications.
-
N-Propyl: The flexible propyl chain often adopts a gauche conformation to minimize volume, but it still acts as a "spacer," pushing the aromatic layers apart or forcing a "herringbone" packing motif rather than parallel stacking.
Structural Visualization (Graphviz)
The following diagram illustrates the network of forces stabilizing the crystal lattice.
Caption: Interaction map showing the balance of electrostatic, H-bonding, and steric forces in the crystal lattice.
Experimental Protocols
To ensure reproducibility in generating crystals suitable for X-ray diffraction (XRD), the following self-validating protocol is recommended.
Synthesis of N-Alkyl Benzothiazolium Iodides
Reaction:
-
Mixing: In a round-bottom flask, dissolve benzothiazole in a minimal amount of acetonitrile (or perform solvent-free for Methyl derivative).
-
Addition: Add the alkyl iodide dropwise. Caution: Methyl iodide is volatile and carcinogenic.
-
Reflux:
-
Methyl: Stir at RT or mild heat (40°C) for 4–6 hours.
-
Ethyl/Propyl: Reflux at 80°C for 12–24 hours (slower kinetics due to sterics).
-
-
Precipitation: The quaternary salt will precipitate as a solid.
-
Filtration: Filter the precipitate and wash with cold ether to remove unreacted starting materials.
Crystal Growth (Slow Evaporation Method)
This method is preferred for obtaining single crystals of high optical quality.
-
Solvent Selection: Prepare a saturated solution of the salt in Methanol or Ethanol .
-
Filtering: Pass the solution through a 0.45 µm PTFE syringe filter to remove dust nuclei.
-
Setup: Place the solution in a small vial. Cover with Parafilm and poke 3–5 small holes to control evaporation rate.
-
Incubation: Store in a vibration-free, dark environment at constant temperature (20°C).
-
Harvest: Crystals typically form within 3–7 days.
-
Methyl:[1] Prismatic/Block-like crystals.
-
Propyl: Often needle-like or thin plates.
-
Workflow Diagram
Caption: Step-by-step workflow from raw materials to X-ray quality single crystals.
Application Implications
Non-Linear Optics (NLO)
-
Requirement: Non-centrosymmetric space group.[2]
-
Performance: N-Methyl derivatives are more likely to pack in dense, non-centrosymmetric arrangements compared to Propyl derivatives. The high packing density of the Methyl salt enhances the hyperpolarizability (
) response per unit volume.
Biological Activity[2][4][6][10][12]
-
Mechanism: The cationic head group interacts with negatively charged microbial cell membranes.
-
Trend: N-Propyl and N-Butyl derivatives often show higher antimicrobial efficacy than Methyl. While the Methyl crystal is more stable, the lipophilicity of the Propyl chain facilitates membrane penetration in biological systems.
References
-
Nadeem, S., et al. (2022). Computational Structural Calculation of N-Methyl Benzothiazolium Iodide as an Antifungal Candidate. Sarhad Journal of Agriculture. Link
-
K.B. Manjunatha, et al. (2010). Solvent-free synthesis of benzothiazole-based quaternary ammonium salts. University of Michigan / Arkivoc. Link
-
Dorofeev, I.A., et al. (2023).[3][4] 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules (MDPI).[4] Link
-
PubChem Database. (2025). 3-propyl-1,3-benzothiazol-3-ium iodide. National Library of Medicine. Link
-
Batalov, V.I., et al. (2014). Crystal structure of (E)-3-(1-iodoethylidene)-2,3-dihydro-[1,4]thiazino-[2,3,4-ij]quinolin-4-ium triiodide. Zeitschrift für Kristallographie. Link
Sources
Validating Purity of 3-Butyl-2-Methylbenzothiazolium Iodide: A Comparative HPLC Guide
The following guide is a technical comparison and validation protocol for determining the purity of 3-butyl-2-methylbenzothiazolium iodide using High-Performance Liquid Chromatography (HPLC). It is designed for analytical chemists and process engineers who require a robust, self-validating system for quality control.[1]
Executive Summary & Product Context
3-butyl-2-methylbenzothiazolium iodide is a critical quaternary ammonium salt used primarily as a precursor in the synthesis of cyanine dyes and photosensitizers.[1] Its purity is the rate-limiting factor in downstream N-alkylation efficiency and the photophysical stability of final dye products.[1]
While Quantitative NMR (qNMR) and Argentometric Titration (for iodide content) are common alternatives, they fail to adequately profile trace organic impurities (such as unreacted 2-methylbenzothiazole).[1] This guide validates Reverse-Phase HPLC (RP-HPLC) as the superior method for comprehensive purity profiling, offering a direct comparison of performance metrics against these alternatives.
Comparative Analysis: HPLC vs. Alternative Methods[1][2][3][4][5]
| Feature | RP-HPLC (Proposed Method) | qNMR (¹H) | Argentometric Titration |
| Primary Scope | Organic Purity & Impurity Profiling | Absolute Molar Purity | Anion (Iodide) Content |
| Specificity | High: Separates cation, neutral starting material, and byproducts.[1] | Medium: Overlapping signals can obscure trace impurities (<1%). | Low: Only measures I⁻; blind to organic cation degradation.[1] |
| Sensitivity (LOD) | Excellent (< 0.05%) | Moderate (~1%) | Low |
| Throughput | High (Automated sequences) | Low (Manual processing) | Medium |
| Limitation | Requires reference standards for quantitation. | Non-destructive but expensive instrumentation.[1] | Does not validate the organic cation structure. |
Scientific Rationale & Method Design
The Challenge: Ionic Tailing
Benzothiazolium salts are permanently charged cations. On standard silica-based C18 columns, these cations interact strongly with residual silanol groups (Si-O⁻), leading to severe peak tailing and poor resolution.[1]
The Solution: Acidified Mobile Phase Strategy
To mitigate silanol interactions, this protocol utilizes a low pH mobile phase (0.1% Trifluoroacetic Acid or Phosphoric Acid) .
-
Mechanism: Acidification suppresses the ionization of residual silanols (Si-O⁻
Si-OH), preventing the secondary electrostatic interaction with the benzothiazolium cation. -
Result: Symmetrical peaks, higher theoretical plates, and reliable integration.
Impurity Origin & Separation Logic
Understanding the synthesis pathway is crucial for identifying expected impurities.
Figure 1: Synthesis pathway and chromatographic separation logic. The method must resolve the polar ionic product from the non-polar starting materials.
Experimental Protocol
Instrumentation & Conditions
-
System: HPLC with PDA (Photodiode Array) Detector.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent end-capped column.[1]
-
Wavelength: 265 nm (Primary), 200-400 nm (Scan for peak purity).[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Reagents
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q grade).[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: 50:50 Water:Acetonitrile (Ensures solubility of both salt and organic impurities).
Gradient Program
A gradient is required to elute the polar salt while washing off the hydrophobic butyl iodide.
| Time (min) | % Mobile Phase A (Aq/Acid) | % Mobile Phase B (ACN) | Event |
| 0.0 | 90 | 10 | Equilibration / Injection |
| 2.0 | 90 | 10 | Isocratic hold for polar salts |
| 15.0 | 10 | 90 | Linear ramp to elute organics |
| 20.0 | 10 | 90 | Wash hydrophobic impurities |
| 20.1 | 90 | 10 | Return to initial |
| 25.0 | 90 | 10 | Re-equilibration |
Sample Preparation
-
Standard Stock: Weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve in Diluent.
-
Test Sample: Prepare in duplicate at 1.0 mg/mL in Diluent.
-
Filtration: Filter through 0.45 µm PTFE filter (Nylon may bind quaternary salts; PTFE is inert).[1]
Validation Parameters (ICH Q2 Guidelines)
To ensure the method is "self-validating," the following parameters must be met.
System Suitability
Before analyzing samples, inject the Standard Solution (n=5) to verify system performance.
-
RSD of Peak Area: ≤ 2.0%
-
Tailing Factor (T): 0.8 ≤ T ≤ 1.5 (Critical for ionic species).
-
Theoretical Plates (N): > 2000.
Specificity (Peak Purity)
Use the PDA detector to analyze the "Peak Purity Index" of the main peak. The UV spectrum across the ascending, apex, and descending regions of the peak must match, ensuring no co-eluting impurities.
Linearity
Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).
-
Acceptance: Correlation coefficient (
) ≥ 0.999.
Accuracy (Recovery)
Spike the sample with known amounts of impurities (if available) or standard.
-
Acceptance: 98.0% – 102.0% recovery.[1]
Workflow Visualization
The following diagram outlines the decision-making process during the validation workflow.
Figure 2: Step-by-step validation workflow ensuring data integrity before final reporting.
References
-
Royal Society of Chemistry. (2013).[2] Compound purity analysis and HPLC data for Benzothiazolium derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Revealing electronic state-switching at conical intersections in alkyl iodides. Nature Communications.[1] Retrieved from [Link]
-
University of Toronto. (2025). Interpreting UV-Vis Spectra: Effect of Conjugation on Absorption. Retrieved from [Link]
Sources
Advanced Thermal Stability Analysis (TGA) of Benzothiazolium Iodide Salts: A Comparative Guide
As a Senior Application Scientist, I frequently consult on the transition of heterocyclic organic salts from bench-scale synthesis to high-temperature applications. Benzothiazolium iodide salts are highly valued as precursors for ionic liquids, nonlinear optical (NLO) materials, and organoclay modifiers. However, their thermal stability dictates their operational and processing windows.
A common pitfall in material development is failing to account for the nucleophilicity of the counterion during melt-processing. This guide objectively compares the thermal stability of benzothiazolium iodide salts against alternative counterions, explains the mechanistic causality behind their degradation, and provides a self-validating Thermogravimetric Analysis (TGA) protocol to ensure rigorous, reproducible data.
Mechanistic Causality: Why Do Benzothiazolium Iodides Degrade?
The thermal degradation of quaternary heterocyclic salts is not merely a function of the cation's ring stability; it is heavily dictated by the anion-cation interaction.
In benzothiazolium iodide salts, thermal degradation typically proceeds via a Reverse Menschutkin Reaction . The iodide anion (
By contrast, when the iodide is exchanged via metathesis for a weakly coordinating, non-nucleophilic anion—such as bistrifluoromethanesulfonimide (
Fig 1: Reverse Menschutkin thermal degradation pathway of benzothiazolium iodides.
Comparative Performance Data
To contextualize the thermal limitations of the iodide counterion, we must compare it against structurally similar salts. The table below summarizes the onset decomposition temperatures (
In comparative studies of solvent-free synthesized quaternary ammonium salts,1[1]. However,1
1[1]. Furthermore, for2[2] following initial moisture evaporation.Table 1: Thermal Stability ( ) Comparison of Benzothiazolium Salts
| Compound | Cation Core | Anion | Primary Degradation Mechanism | |
| N-ethylbenzothiazolium iodide | Benzothiazolium | Iodide ( | 161 - 194 | Reverse Menschutkin ( |
| N-iso-propylbenzothiazolium iodide | Benzothiazolium | Iodide ( | 181 | Reverse Menschutkin ( |
| 3-Methyl-2-alkylthio benzothiazolium | Benzothiazolium | Iodide ( | ~145 | Reverse Menschutkin ( |
| N-dodecylbenzothiazolium | Benzothiazolium | Bistriflimide | >244 | Ring Cleavage / C-C Scission |
Data Insights: The iodide salts consistently demonstrate a
Self-Validating TGA Methodology
To accurately capture the
Step-by-Step Protocol
-
System Calibration (The Validation Loop):
-
Action: Calibrate the microbalance with standard ASTM weights and the thermocouple using Curie point reference metals (e.g., Alumel, Nickel).
-
Causality: Ensures temperature accuracy within ±0.5 °C. Without this, endothermic melting events can artificially shift the apparent degradation onset.
-
-
Baseline Blank Run:
-
Action: Run an empty crucible through the exact heating profile.
-
Causality: Establishes a baseline to subtract buoyancy effects (the apparent mass gain of the crucible as gas density changes with heat). If the blank drifts by >10 µg, the furnace requires cleaning.
-
-
Sample Preparation:
-
Action: Weigh exactly 3.0 to 5.0 mg of the benzothiazolium iodide salt into an alumina (
) crucible . -
Causality: Never use standard aluminum pans for iodide salts. At elevated temperatures, free iodide can react with aluminum, creating secondary mass-loss artifacts. Alumina is chemically inert.
-
-
Atmosphere Control:
-
Action: Purge the furnace with high-purity Nitrogen (
) at a flow rate of 50 mL/min for 15 minutes prior to heating. -
Causality: An inert atmosphere isolates purely thermal decomposition (pyrolysis) from oxidative degradation. Oxygen contamination will artificially lower the apparent stability threshold.
-
-
Dynamic Heating Program:
-
Action: Ramp the temperature from 25 °C to 500 °C at a strict heating rate of 10 °C/min.
-
Causality: Faster heating rates (e.g., 20 °C/min) cause thermal lag between the furnace and the sample interior, artificially inflating
. A 10 °C/min rate provides the optimal balance between peak resolution and thermal equilibrium.
-
-
Data Deconvolution:
-
Action: Plot both the TGA (mass %) and DTG (derivative mass % / °C) curves. Calculate
via the intersection of the pre-degradation baseline and the inflection tangent of the primary DTG peak.
-
Fig 2: Self-validating TGA workflow for analyzing benzothiazolium iodide salts.
References
- Bica, K., & Gaertner, P. (2010). "Solvent-free synthesis of benzothiazole-based quaternary ammonium salts: precursors to ionic liquids." Semantic Scholar.
- Wang, Y., et al. (2018). "Novel 3-Methyl-2-alkylthio Benzothiazolyl-Based Ionic Liquids: Synthesis, Characterization, and Antibiotic Activity." PMC.
Sources
Safety Operating Guide
Proper Disposal Procedures for Benzothiazolium, 3-butyl-2-methyl-, iodide
[1][2]
Chemical Identification & Hazard Overview
Before initiating any disposal procedure, you must verify the material identity and understand its specific hazard profile. This compound is a quaternary ammonium salt with an iodide counterion.
| Property | Detail |
| Chemical Name | 3-butyl-2-methyl-1,3-benzothiazol-3-ium iodide |
| CAS Number | 27086-49-3 (Analogous to Ethyl- derivative CAS 3119-93-5) |
| Formula | C₁₂H₁₆INS |
| Physical State | Solid (Powder/Crystals), typically white to off-white or yellow.[1] |
| Chemical Class | Quaternary Ammonium Salt / Halogenated Organic |
Hazard Assessment (GHS Classification)
Based on homologous series data (Ethyl/Methyl analogs) and functional group analysis:
-
Acute Toxicity (Oral/Inhalation): Category 3/4 (Toxic or Harmful if swallowed/inhaled).
-
Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).
-
Specific Target Organ Toxicity: Category 3 (Respiratory tract irritation).
-
Reactivity Hazard: Incompatible with Strong Oxidizers. Reaction releases toxic Iodine gas (
).
Core Segregation Rules (The "Golden Rules")
Improper segregation is the leading cause of laboratory accidents involving waste. Adhere to these rules strictly.
-
NO Oxidizers: Never mix this waste with strong oxidizing agents (e.g., Nitric Acid, Peroxides, Permanganates).
-
Mechanism:[2]
. Iodine gas is corrosive and toxic.
-
-
Halogenated Stream: Due to the Iodide (
) content, this material must be classified as Halogenated waste. Even though it is a salt, it contributes halogens to the incineration process, which requires specific scrubbing at the disposal facility. -
Keep pH Neutral/Acidic: Avoid mixing with strong bases, which can degrade the quaternary ammonium structure unpredictably.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Reagent
Applicable for: Expired shelf stock, excess weighed powder.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.
-
Why? HDPE is resistant to organic salts; amber glass protects light-sensitive iodides.
-
-
Transfer:
-
Work inside a chemical fume hood to contain dust.
-
Transfer solid directly into the waste container.
-
Do not dissolve in solvent solely for disposal purposes (this increases waste volume and cost).
-
-
Labeling: Apply a hazardous waste label immediately.
-
Constituents: "Benzothiazolium, 3-butyl-2-methyl-, iodide (100%)"
-
Hazard Checkboxes: Toxic, Irritant.
-
Note: Write "Solid - Halogenated" clearly on the tag.
-
Scenario B: Disposal of Solutions (Reaction Mixtures)
Applicable for: Mother liquors, filtrates, or reaction solvents containing the compound.
Step 1: Determine the Solvent Base
-
Organic Solvent (e.g., DCM, Methanol, DMSO):
-
Segregate into Halogenated Organic Solvent Waste .
-
Reason: Even if the solvent is non-halogenated (like Methanol), the presence of the Iodide salt renders the entire mixture "Halogenated" for incineration purposes.
-
-
Aqueous Solution:
-
Segregate into Aqueous Toxic/Halogenated Waste .
-
Ensure pH is between 5 and 9.
-
Step 2: Containerization
-
Use standard safety carboys (HDPE or Steel, depending on solvent compatibility).
-
Leave 10% headspace to prevent over-pressurization.
Scenario C: Contaminated Debris
Applicable for: Weigh boats, gloves, paper towels.
-
Trace Contamination: Place in the solid hazardous waste bin (often a bucket with a bag liner).
-
Gross Contamination (Spill cleanup materials): Bag separately in a clear zip-lock bag, label as "Debris contaminated with Benzothiazolium Iodide," and place in the solid hazardous waste drum.
Waste Stream Decision Tree
The following diagram illustrates the logical flow for categorizing this specific waste product.
Figure 1: Decision logic for segregating Benzothiazolium iodide waste streams.
Emergency Procedures (Spills)
Immediate Action:
-
Evacuate the immediate area if dust is airborne.
-
PPE Required: Nitrile gloves (double gloved recommended), safety goggles, and a lab coat. If powder is fine/dusty, use a N95 or P100 respirator.
Cleanup Protocol:
-
Dry Spill: Do not dry sweep if dust generation is likely. Use a HEPA vacuum or wet a paper towel with water/methanol to dampen the powder before wiping.
-
Wet Spill: Absorb with vermiculite or sand.[3] Do not use bleach (oxidizer) to clean the surface, as this will generate iodine gas. Use simple soap and water.
-
Disposal: Collect all cleanup materials into a sealed bag and label as hazardous waste (Scenario C).
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Benzothiazolium, 3-butyl-2-methyl-, iodide
This guide provides essential safety and logistical information for the handling and disposal of Benzothiazolium, 3-butyl-2-methyl-, iodide. As a specialty chemical, understanding its potential hazards through the lens of its structural relatives is paramount for ensuring laboratory safety. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work with confidence and security.
A Note on Scientific Diligence: An official Safety Data Sheet (SDS) for Benzothiazolium, 3-butyl-2-methyl-, iodide was not located during the compilation of this guide. The following recommendations are therefore synthesized from safety data for structurally analogous benzothiazole and organic iodide compounds. It is a core principle of laboratory safety to treat chemicals of unknown toxicity as hazardous.[1]
Hazard Analysis: Understanding the Risk
Benzothiazole and its derivatives are high-production-volume chemicals used in a variety of industrial and consumer products.[2][3] Toxicological data on this class of compounds indicate several potential hazards. Structurally related compounds are often classified as harmful or toxic if swallowed, in contact with skin, or inhaled.[4][5] They are frequently cited as causing serious skin and eye irritation.[4][5][6]
The iodide moiety also warrants caution. Organic iodides, such as methyl iodide, can be highly toxic and are suspected carcinogens.[7][8] Furthermore, some iodide compounds have been shown to penetrate skin and standard laboratory gloves.[9] Therefore, a comprehensive PPE strategy must address the combined risks of both the benzothiazolium cation and the iodide anion.
Potential Hazards Include:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[4][5]
-
Skin Irritation/Corrosion: May cause significant skin irritation.[4]
-
Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[4][5][6]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2]
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential. Engineering controls, such as a chemical fume hood, are the first line of defense, followed by carefully selected personal gear.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of solid Benzothiazolium, 3-butyl-2-methyl-, iodide and its concentrated solutions must be performed inside a certified chemical fume hood.[1][7] This is critical to prevent the inhalation of airborne particulates or vapors, which is a primary route of exposure.[7][8]
Personal Protective Equipment Ensemble
-
Eye and Face Protection:
-
Chemical Splash Goggles: These are mandatory. Safety glasses do not provide an adequate seal against splashes or airborne powder.[10] Goggles must be worn at all times when the chemical is being handled.
-
Face Shield: When handling larger quantities (typically >25 g) or when there is a heightened risk of splashing (e.g., during transfer or preparing stock solutions), a face shield must be worn in addition to chemical splash goggles.[10][11]
-
-
Skin and Body Protection:
-
Chemical-Resistant Laboratory Coat: A long-sleeved lab coat is required to protect skin and clothing.[1][10]
-
Gloves: Glove selection is critical. Given that some iodide compounds can penetrate standard gloves, a robust strategy is necessary.[9]
-
Glove Type: Nitrile or neoprene gloves are recommended for their general resistance to a broad range of chemicals.[7]
-
Double Gloving: Wear two pairs of nitrile gloves. This provides an additional protective barrier. The outer glove should be removed and replaced immediately if contamination is suspected.[9]
-
Inspection and Replacement: Always inspect gloves for tears or holes before use. Change gloves frequently, and always before leaving the laboratory or touching "clean" surfaces like doorknobs, keyboards, or personal devices.[11]
-
-
-
Respiratory Protection:
-
For routine handling within a fume hood, additional respiratory protection is typically not required.
-
In the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained emergency response personnel.[10][12]
-
-
Footwear:
Table 1: PPE Requirements by Operational Task
| Task | Primary Engineering Control | Eye/Face Protection | Hand Protection | Body/Foot Protection |
| Weighing Solid | Chemical Fume Hood | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat, Closed-Toe Shoes |
| Preparing Solutions | Chemical Fume Hood | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat, Closed-Toe Shoes |
| Conducting Reaction | Chemical Fume Hood | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat, Closed-Toe Shoes |
| Handling Waste | Chemical Fume Hood | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat, Closed-Toe Shoes |
Operational & Disposal Plans
A safe experiment begins with preparation and ends with proper disposal. Follow these procedural steps to minimize risk at every stage.
Experimental Workflow Diagram
Caption: Workflow for Safely Handling Benzothiazolium, 3-butyl-2-methyl-, iodide.
Step-by-Step Handling Protocol
-
Preparation:
-
Don all required PPE as outlined in Table 1.
-
Verify that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Cover the work surface within the fume hood with an absorbent, disposable liner.
-
Prepare all necessary equipment (spatulas, glassware, solvents) and a designated hazardous waste container before retrieving the chemical.[1]
-
-
Handling the Solid Compound:
-
Perform all manipulations deep within the fume hood.[8]
-
Carefully open the container, avoiding any puff of powder.
-
Use a dedicated spatula to weigh the desired amount onto weighing paper or directly into a tared vessel. Avoid creating dust.[4]
-
Securely close the primary container and store it in a cool, dry, dark, and well-ventilated area away from incompatible materials like oxidizing agents.[4][7]
-
-
Post-Handling Decontamination:
-
Thoroughly wipe down the spatula, work surface, and any affected equipment with a suitable solvent (e.g., ethanol or isopropanol), collecting the wipes as hazardous waste.
-
Remove the outer pair of gloves and dispose of them in the designated solid waste container.
-
Emergency Procedures
-
Spill Response:
-
Evacuate all non-essential personnel from the immediate area.[7]
-
If the spill is inside the fume hood, keep the hood running.
-
Contain the spill using an inert absorbent material like vermiculite or a chemical spill kit.[7][8]
-
Carefully collect the absorbent material and contaminated debris into a sealed, labeled hazardous waste container.
-
Decontaminate the area thoroughly.
-
-
First Aid:
-
Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention.[6][7][8]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7][8]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6][7][8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7][8]
-
Step-by-Step Disposal Protocol
Improper disposal can lead to significant environmental harm.[7] Benzothiazoles are considered emerging contaminants in municipal wastewater and are often incompletely removed by standard treatment processes.[13][14]
-
Waste Identification: All materials that have come into contact with Benzothiazolium, 3-butyl-2-methyl-, iodide are considered hazardous waste. This includes:
-
Unused or excess chemical.
-
Contaminated gloves, weighing paper, and absorbent liners.
-
Contaminated glassware and pipette tips.
-
Solutions containing the compound.
-
-
Waste Segregation & Collection:
-
Labeling:
-
Storage and Final Disposal:
-
Store sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[1]
-
Arrange for final disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Never pour this chemical down the drain.[5][7]
-
References
-
Safety and Handling of Methyl Iodide in the Laboratory . Calibre Chemicals.
-
A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles . Environmental Science & Technology.
-
Essential Procedures for the Safe Disposal of 1-(1,3-Benzothiazol-2-yl)propan-2-one . Benchchem.
-
Iodine-125 Handling Precautions . PerkinElmer, Inc.
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide . Lab Manager.
-
A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles . ACS Publications.
-
Iodine - Hazardous Substance Fact Sheet . New Jersey Department of Health & Senior Services.
-
Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities . Environment International.
-
Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring . DergiPark.
-
Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring | Request PDF . ResearchGate.
-
Standard Personal Protective Equipment . Environmental Health Safety and Laboratory Operations.
-
SAFETY DATA SHEET for 2-(Methylthio)benzothiazole . TCI EUROPE N.V.
-
SAFETY DATA SHEET for Benzothiazole .
-
SAFETY DATA SHEET . Sigma-Aldrich.
-
SAFETY DATA SHEET . Fisher Scientific.
-
Occurrence of benzothiazoles in municipal wastewater and their fate in biological treatment . Water Research.
-
CAS 3119-93-5: 3-Ethyl-2-methylbenzothiazolium iodide . CymitQuimica.
-
3-Methylbenzothiazolium iodide - SAFETY DATA SHEET .
-
The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells . PMC.
-
Chamberland SOP Working with Methyl Iodide .
-
methyl iodide - Organic Syntheses Procedure .
-
The Emergency Treatment of Methyl Iodide . Nanjing Chemical Material Corp.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. calibrechem.com [calibrechem.com]
- 8. chamberlandresearch.com [chamberlandresearch.com]
- 9. queensu.ca [queensu.ca]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. safety.rice.edu [safety.rice.edu]
- 12. nj.gov [nj.gov]
- 13. Occurrence of benzothiazoles in municipal wastewater and their fate in biological treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
